molecular formula C7H11ClN4 B104765 6-Chloro-N4-isopropylpyrimidine-4,5-diamine CAS No. 18202-82-9

6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Cat. No.: B104765
CAS No.: 18202-82-9
M. Wt: 186.64 g/mol
InChI Key: LWHSQBMRCOGJRA-UHFFFAOYSA-N
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Description

6-Chloro-N4-isopropylpyrimidine-4,5-diamine is a useful research compound. Its molecular formula is C7H11ClN4 and its molecular weight is 186.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-4-N-propan-2-ylpyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4/c1-4(2)12-7-5(9)6(8)10-3-11-7/h3-4H,9H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHSQBMRCOGJRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C(=NC=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428060
Record name 6-Chloro-N4-isopropylpyrimidine-4,5-diamine
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Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18202-82-9
Record name 6-Chloro-N4-(1-methylethyl)-4,5-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18202-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N4-isopropylpyrimidine-4,5-diamine
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Foundational & Exploratory

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

This compound is a substituted pyrimidine derivative that has emerged as a crucial building block in the synthesis of complex heterocyclic compounds. The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1] This specific diamine derivative, featuring a reactive chlorine atom and strategically positioned amino groups, offers multiple points for chemical modification, making it an invaluable intermediate for drug discovery and development.[2][3]

Its primary significance lies in its role as a precursor to fused heterocyclic systems, particularly purine and pteridine analogues, which are central to the development of kinase inhibitors. Janus kinases (JAKs), for instance, are key targets in the treatment of inflammatory and autoimmune diseases, and pyrimidine-diamine derivatives have been instrumental in designing potent and selective inhibitors for this enzyme class.[4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this important molecule.

PART 1: Core Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in synthesis and research. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 18202-82-9[2]
Molecular Formula C₇H₁₁ClN₄[5]
Molecular Weight 186.64 g/mol [5]
Appearance Off-white to white powder or solid[6]
Melting Point Not consistently reported; related compounds melt with decomposition.[7]
Solubility Soluble in DMSO and Methanol (small amounts). Low water solubility.[6][7]
pKa (Predicted) 2.39 ± 0.10[7]
XLogP3 (Predicted) 0.9[8]
Hydrogen Bond Donor Count 2[8]
Hydrogen Bond Acceptor Count 4[8]

PART 2: Synthesis and Manufacturing Insights

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Primary Synthetic Route: Nucleophilic Substitution

The most direct and commonly employed method involves the selective nucleophilic substitution of a precursor, 6-chloropyrimidine-4,5-diamine, with isopropylamine.[2]

Causality Behind Experimental Choices:

  • Selective Substitution: The reaction preferentially occurs at the N4 position. This selectivity is governed by electronic factors; the chlorine atom at position 6 deactivates the ring, making direct substitution at the amino groups the more favorable pathway.[2]

  • Solvent and Temperature: The reaction is typically conducted in an alcohol solvent, such as ethanol, under reflux conditions (e.g., 80°C). Ethanol serves as a good solvent for the reactants and facilitates the reaction kinetics without promoting significant side reactions that might occur at higher temperatures.[2]

  • Stoichiometry: An excess of isopropylamine is used to drive the reaction to completion and minimize the formation of undesired side products.

  • Combine 6-chloropyrimidine-4,5-diamine (1.0 equivalent) and excess isopropylamine (3–5 equivalents) in anhydrous ethanol in a reaction vessel equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 80°C) under an inert nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess amine.

  • Purify the resulting crude solid by recrystallization from hot water or ethanol to yield the final product.[2]

Alternative Synthetic Pathways
  • Reductive Amination Approach: An alternative route begins with a nitropyrimidine precursor, such as 4-nitro-6-chloropyrimidin-5-amine. This multi-step process involves the reduction of the nitro group at the C5 position to an amine, typically using iron powder and ammonium chloride, followed by the alkylation of the N4 amine with an isopropyl source.[2][9] While more complex, this method allows for sequential functionalization.

  • Industrial Scale Methods: Patent literature often describes routes starting from more fundamental building blocks like ethyl cyanoacetate, proceeding through cyclization, chlorination with reagents like phosphorus oxychloride (POCl₃), and subsequent amination steps.[2][10][11] These methods are generally higher yielding but involve more complex procedures suitable for larger-scale production.

Comparative Analysis of Synthetic Routes
MethodStarting MaterialKey ReagentsTypical YieldPurityKey Considerations
Nucleophilic Substitution 6-Chloropyrimidine-4,5-diamineIsopropylamine, Ethanol45–60%95–98%Most direct route, good purity, moderate yield.[2]
Reductive Amination 4-Nitro-6-chloropyrimidin-5-amineFe/NH₄Cl, Isopropyl bromide33–54%85–90%Multi-step; requires nitro intermediate; offers synthetic flexibility.[2]
Patent Route (from acyclic) Ethyl cyanoacetatePOCl₃, Isopropylamine70–75%>98%High yield and purity; complex, multi-step process.[2]
Synthetic Workflow Visualization

G cluster_start Starting Materials cluster_process Reaction Conditions cluster_end Product & Purification A 6-Chloropyrimidine-4,5-diamine C Anhydrous Ethanol (Solvent) A->C Dissolve B Isopropylamine (excess) B->C Add D Reflux at 80°C, 4-6h Under N2 Atmosphere C->D Heat E Crude Product Mixture D->E Cool & Concentrate F 6-Chloro-N4-isopropyl- pyrimidine-4,5-diamine E->F Recrystallize

Caption: Workflow for Nucleophilic Substitution Synthesis.

PART 3: Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound is derived from its distinct reactive sites, which allow for predictable and versatile chemical transformations.

  • Nucleophilic Aromatic Substitution (SNAr) at C6: The chlorine atom at the C6 position is the primary site for nucleophilic attack. It can be readily displaced by a wide range of nucleophiles, including other amines, thiols, and alkoxides. This reaction is fundamental to building molecular complexity from this core scaffold.[1][2]

  • Cyclization via Vicinal Diamines: The adjacent amino groups at the C4 and C5 positions are a classic precursor for constructing fused five- or six-membered rings. Reaction with appropriate one-carbon or two-carbon synthons (e.g., formic acid, aldehydes, or α-dicarbonyls) can lead to the formation of purines, pteridines, and other medicinally relevant heterocyclic systems.

  • Palladium-Catalyzed Cross-Coupling: The C6-Cl bond is amenable to modern cross-coupling reactions. For instance, a Suzuki-Miyaura reaction with an arylboronic acid can be used to form a C-C bond, attaching a new aryl group at the C6 position.[1] This opens a vast chemical space for derivatization.

  • N-Functionalization: The secondary amine at N4 and the primary amine at N5 can undergo further reactions such as acylation or alkylation, although controlling selectivity can be a challenge.

Diagram of Key Reactivity Pathways

Reactivity cluster_start Core Compound cluster_products Derivative Classes start_node 6-Chloro-N4-isopropyl- pyrimidine-4,5-diamine product1 C6-Substituted Amines, Ethers, Thioethers start_node->product1 Nucleophilic Substitution (R-NH2, R-OH, R-SH) product2 Fused Heterocycles (e.g., Purine Analogues) start_node->product2 Cyclization Reaction (e.g., + HCOOH) product3 C6-Aryl/Alkyl Pyrimidines start_node->product3 Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction)

Caption: Major reaction pathways for derivatization.

PART 4: Spectral Data Insights (Predicted)

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Isopropyl Group (CH): A septet or multiplet is expected around δ 4.0-4.5 ppm.

    • Isopropyl Group (CH₃): A doublet is expected around δ 1.2-1.4 ppm, integrating to 6 protons.

    • Amine Protons (NH, NH₂): These protons will likely appear as broad singlets and their chemical shift can vary significantly (δ 4.5-7.0 ppm) depending on the solvent, concentration, and temperature. The N4-H may show coupling to the isopropyl CH proton.

    • Pyrimidine Ring Proton (C2-H): A singlet is expected in the aromatic region, typically around δ 7.5-8.0 ppm.

  • ¹³C NMR (in CDCl₃ or DMSO-d₆):

    • Pyrimidine Ring Carbons: Aromatic carbons will appear in the δ 140-160 ppm range. The carbon bearing the chlorine (C6) would be distinct from the others.

    • Isopropyl Group (CH): Expected around δ 45-50 ppm.

    • Isopropyl Group (CH₃): Expected around δ 20-25 ppm.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): The spectrum should show a molecular ion peak at m/z 186.

    • Isotopic Pattern: A characteristic isotopic pattern for a molecule containing one chlorine atom will be observed, with a peak at M+ (m/z 186) and an M+2 peak (m/z 188) in an approximate 3:1 ratio of intensity.

PART 5: Safety, Handling, and Storage

Based on Safety Data Sheets (SDS) for the compound and its close analogues, proper laboratory procedures are essential.[6][16][17][18][19]

  • Hazard Identification:

    • Harmful if swallowed.[6]

    • Causes skin irritation.[6][16]

    • Causes serious eye irritation.[6]

    • May cause respiratory irritation.[6]

  • Precautionary Measures & Personal Protective Equipment (PPE):

    • Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[17] Avoid breathing dust, fumes, or vapors.[16] Avoid contact with skin, eyes, and clothing.[18]

    • PPE: Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][19]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6][16]

    • Skin: Wash off immediately with plenty of soap and water.[6][16]

    • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[6][16]

    • Ingestion: Rinse mouth and call a physician or poison control center.[6]

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[18] Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[5][7]

Conclusion

This compound is a high-value chemical intermediate whose structural features are ideally suited for the demands of modern drug discovery. Its capacity for selective derivatization through nucleophilic substitution, cyclization, and cross-coupling reactions makes it a powerful platform for generating diverse molecular libraries. For researchers in medicinal chemistry, particularly those focused on kinase inhibitors and other targeted therapies, a comprehensive understanding of this compound's properties and reactivity is essential for leveraging its full synthetic potential.

References

  • Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (n.d.). PMC - NIH. Retrieved January 13, 2026, from [Link]

  • 6-Chloro-4,5-diaminopyrimidine | C4H5ClN4. (n.d.). BuyersGuideChem. Retrieved January 13, 2026, from [Link]

  • SAFETY DATA SHEET. (2014, November 13). Fisher Scientific. Retrieved January 13, 2026, from [Link]

  • Material Safety Data Sheet. (n.d.). HIMEDIA. Retrieved January 13, 2026, from [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. (2021, March 3). ACS Omega. Retrieved January 13, 2026, from [Link]

  • 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine. (n.d.). LookChem. Retrieved January 13, 2026, from [Link]

  • Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. (2019, April 15). PubMed. Retrieved January 13, 2026, from [Link]

  • Synthesis of Pyrimidine and Its Derivatives. (2025, January 9). YouTube. Retrieved January 13, 2026, from [Link]

  • 6-Chloro-4,5-diaminopyrimidine CAS 4316-98-7. (n.d.). BIOSYNCE. Retrieved January 13, 2026, from [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). Retrieved January 13, 2026, from [Link]

  • 6-Chloro-N4-propylpyrimidine-4,5-diamine. (n.d.). Lead Sciences. Retrieved January 13, 2026, from [Link]

  • 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. (n.d.). PMC - NIH. Retrieved January 13, 2026, from [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved January 13, 2026, from [Link]

  • (PDF) 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. Retrieved January 13, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 13, 2026, from [Link]

  • (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2025, August 7). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.). NIH. Retrieved January 13, 2026, from [Link]

  • Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. (n.d.). Retrieved January 13, 2026, from [Link]

  • Preparation method of 2, 4-diamino-6-chloropyrimidine. (n.d.). Eureka | Patsnap.
  • 6-chloro-n4-methylpyrimidine-4,5-diamine (C5H7ClN4). (n.d.). PubChemLite. Retrieved January 13, 2026, from [Link]

  • 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432. (n.d.). PubChem - NIH. Retrieved January 13, 2026, from [Link]

  • 6-Chloropyrimidine-2,4-diamine, 98% 156-83-2 India. (n.d.). Ottokemi. Retrieved January 13, 2026, from [Link]

Sources

An In-Depth Technical Guide to 6-Chloro-N4-isopropylpyrimidine-4,5-diamine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Functionalized Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine ring is a privileged scaffold, forming the core of numerous therapeutic agents and essential biological molecules.[1] Its inherent ability to engage with biological targets through hydrogen bonding and other non-covalent interactions makes it a cornerstone of drug design.[1] Within this vast chemical space, 6-Chloro-N4-isopropylpyrimidine-4,5-diamine emerges not as an end-product, but as a highly versatile intermediate, offering a strategic platform for the synthesis of complex, biologically active compounds.

This guide provides an in-depth exploration of this compound, moving beyond a simple datasheet to deliver field-proven insights for researchers, scientists, and drug development professionals. We will dissect its molecular architecture, illuminate robust synthetic pathways, detail comprehensive characterization protocols, and discuss its strategic application as a building block in the quest for novel therapeutics. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability in the laboratory setting.

Molecular Identity and Physicochemical Properties

The structural uniqueness of this compound lies in its specific arrangement of functional groups, which dictates its reactivity and utility. The chlorine atom at the C6 position is a key reactive handle, susceptible to nucleophilic aromatic substitution, while the diamino groups at C4 and C5 provide sites for further derivatization.[1] The N4-isopropyl group introduces distinct steric and electronic properties compared to its methyl or ethyl analogs, influencing solubility, crystal packing, and target engagement of its downstream derivatives.[2]

Molecular Structure

Caption: Molecular structure of this compound.

Physicochemical Data

The following table summarizes key physicochemical properties for this compound and its parent diamine, providing a comparative baseline for experimental design.

PropertyThis compound6-Chloro-4,5-diaminopyrimidine (Parent)Reference
CAS Number 18202-82-94316-98-7[2][3]
Molecular Formula C₇H₁₁ClN₄C₄H₅ClN₄[3][4]
Molecular Weight 186.64 g/mol 144.56 g/mol [3][4]
Appearance Off-white to solid powderSolid[5][6]
Solubility DMSO (small amount), Methanol (small amount)DMSO (small amount), Methanol (small amount)[6]
Storage Conditions 2-8°C, under inert gas (Nitrogen or Argon)2-8°C, under inert gas[4][6]
Melting Point Not specified252 °C (decomposed)[6]
Boiling Point (Predicted) Not specified336.7±37.0 °C at 760 mmHg[6]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. The protocols below are presented with mechanistic justifications to empower researchers in optimizing their experimental designs.

Pathway 1: Direct Nucleophilic Substitution (Preferred Method)

This is the most direct and commonly employed route, leveraging the reactivity of a pre-formed diamine pyrimidine.

Principle: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyrimidine ring nitrogens activates the chlorine-bearing carbon for attack. Isopropylamine acts as the nucleophile, displacing a chlorine atom. However, starting with 6-chloropyrimidine-4,5-diamine, the substitution selectively occurs at the N4-amine position.[2] This selectivity is governed by the electronic environment; the chlorine at C6 deactivates the adjacent positions, favoring reaction at the more nucleophilic amino group.[2]

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloropyrimidine-4,5-diamine (1.0 equivalent) in anhydrous ethanol.

  • Reagent Addition: Add excess isopropylamine (3.0-5.0 equivalents) to the suspension. The use of excess amine drives the reaction to completion and can act as a base to neutralize the HCl byproduct.

  • Reaction: Heat the mixture to reflux (approximately 80°C) under a nitrogen atmosphere for 4-6 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent and excess amine.

  • Purification: The resulting crude solid can be purified by recrystallization from hot water or ethanol to yield the final product.[2] Expected yields typically range from 45-60%.[2]

Pathway 2: Reductive Amination of a Nitropyrimidine Precursor

This alternative two-step approach offers a different strategic entry point, particularly if the nitropyrimidine precursor is more readily available.

Principle: This pathway first introduces the C5 amino group via reduction of a nitro group, followed by alkylation at the N4 position. The reduction of the nitro group is a classic transformation, often achieved with reducing agents like iron powder in the presence of an acid catalyst like ammonium chloride.[2] This method is effective and avoids the use of more hazardous or expensive catalysts.[2] The subsequent alkylation must be carefully controlled to ensure regioselectivity at the N4 position.[2]

Experimental Protocol:

  • Reduction Step:

    • Combine 4-nitro-6-chloropyrimidin-5-amine (1.0 eq), iron powder (3.0 eq), and ammonium chloride (0.5 eq) in a 4:1 mixture of ethanol and water.

    • Heat the mixture to 100°C for 4 hours.[2] The reaction progress can be monitored by the disappearance of the yellow starting material.

    • Filter the hot reaction mixture through celite to remove the iron salts and concentrate the filtrate to obtain the crude 6-chloropyrimidine-4,5-diamine.

  • Alkylation Step:

    • Dissolve the crude diamine from the previous step in a suitable solvent like DMF.

    • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) (1.5 eq).

    • Add isopropyl bromide (1.1 eq) and stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Perform an aqueous workup by diluting with water and extracting with an organic solvent like ethyl acetate. The organic layers are then washed, dried, and concentrated.

    • Purify the final product via column chromatography or recrystallization.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_path1 Pathway 1: Direct Substitution cluster_path2 Pathway 2: Reductive Amination start1 6-chloropyrimidine-4,5-diamine reagent1 + Isopropylamine (excess) + Ethanol start1->reagent1 Combine condition1 Reflux (80°C), 4-6h Under N₂ reagent1->condition1 React product1 Crude Product condition1->product1 purify1 Recrystallization (Hot Water/Ethanol) product1->purify1 final1 6-Chloro-N4-isopropyl- pyrimidine-4,5-diamine purify1->final1 start2 4-nitro-6-chloropyrimidin-5-amine reagent2 + Fe/NH₄Cl + Ethanol/Water start2->reagent2 condition2 Heat (100°C), 4h reagent2->condition2 intermediate 6-chloropyrimidine-4,5-diamine (Crude Intermediate) condition2->intermediate reagent3 + Isopropyl Bromide + K₂CO₃, DMF intermediate->reagent3 condition3 Room Temp. reagent3->condition3 final2 6-Chloro-N4-isopropyl- pyrimidine-4,5-diamine condition3->final2 CharacterizationWorkflow crude Crude Synthesized Product purification Purification (Recrystallization or Chromatography) crude->purification purity_check Purity Assessment (HPLC/UPLC) Target: >95% Purity purification->purity_check fail Repurify purity_check->fail <95% pass Purity Confirmed purity_check->pass ≥95% fail->purification identity Structural Confirmation pass->identity nmr ¹H & ¹³C NMR identity->nmr ms Mass Spectrometry (LC-MS) Confirm [M+H]⁺ identity->ms final Characterized Compound nmr->final ms->final

Caption: Standard workflow for the purification and characterization of the title compound.

Spectroscopic and Chromatographic Data

While specific spectra for the title compound are not publicly available, data can be reliably predicted based on its structure and published data for analogous compounds.

Analysis TechniqueExpected Results and Interpretation
¹H NMR - Isopropyl CH: A septet or multiplet around 4.0-4.5 ppm. - Isopropyl CH₃: A doublet around 1.2-1.4 ppm. - NH₂ (C5): A broad singlet, chemical shift can vary. - NH (N4): A broad singlet or doublet, may exchange with D₂O. - Aromatic CH: A singlet around 7.5-8.0 ppm.
¹³C NMR Expected aromatic carbon signals in the 110-160 ppm range. The isopropyl carbons would appear in the aliphatic region (CH ~45-50 ppm, CH₃ ~20-25 ppm). Data for a related compound showed C-2, C-5, and C-6 resonating at regions of 164.6, 118.5, and 155.4 ppm, respectively. [7]
Mass Spec (ESI+) The primary ion observed should be the protonated molecular ion [M+H]⁺ at m/z ≈ 187.6. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₇H₁₁ClN₄ with a mass error of < 5 ppm.
HPLC/UPLC A reverse-phase method (e.g., C18 column with a water/acetonitrile mobile phase gradient) should show a single major peak, allowing for quantification of purity.

Applications in Medicinal Chemistry

This compound is primarily valued as a chemical intermediate. Its strategic utility stems from the differential reactivity of its functional groups.

  • C6-Chloro Group: This is the most versatile position. The chlorine atom serves as an excellent leaving group for SNAr reactions, allowing for the introduction of various carbon, oxygen, sulfur, and nitrogen nucleophiles. [1]This is a common strategy for building kinase inhibitors, where this position often interacts with the hinge region of the enzyme. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, can also be employed at this site to introduce aryl, heteroaryl, or complex amine functionalities. [7][8]* C5-Amino Group: This primary amine can be used as a handle for further derivatization. It can be acylated, alkylated, or used as a key component in the formation of fused heterocyclic systems (e.g., purines, pteridines).

  • N4-Isopropylamino Group: The isopropyl group itself provides a specific steric and lipophilic profile. In structure-activity relationship (SAR) studies, comparing an isopropyl derivative to methyl, ethyl, or cyclopropyl analogs can provide critical insights into the steric tolerance of a binding pocket. [2][4][9] The compound serves as a key building block for synthesizing libraries of substituted pyrimidines for screening against various biological targets, including but not limited to protein kinases, viruses, and bacteria. [7]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound and its precursors is paramount. The following guidelines are synthesized from available Safety Data Sheets (SDS) for structurally related compounds.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed. [5][10][11]* Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [5][11][12]* Appearance: Off-white powder solid. [5] Protocol for Safe Handling:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [13]Ensure that eyewash stations and safety showers are readily accessible. [13]2. Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that meets EN166 standards. [13] * Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or long-sleeved clothing. [10]Inspect gloves before use. [10] * Respiratory Protection: If dust is generated, use a NIOSH/OSHA-approved respirator.

  • Handling Practices: Avoid breathing dust. [12]Wash hands thoroughly after handling. [5]Do not eat, drink, or smoke in the work area. [5]Avoid dust formation and sources of ignition. [13] First Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a physician if symptoms persist. [5][12]* If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention. [5][10]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention. [5][12]* If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. [5] Storage and Disposal:

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [5][10]Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability. [4][6]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [5][12]

Conclusion and Future Outlook

This compound represents a quintessential example of a strategic molecular building block. Its value is not in its intrinsic biological activity but in the potential it unlocks. The well-defined reactivity of its functional groups provides a reliable and versatile platform for the synthesis of diverse chemical libraries aimed at discovering next-generation therapeutics. As researchers continue to explore the chemical space around the pyrimidine core, the demand for well-characterized and readily accessible intermediates like this will only grow. Future research will likely focus on developing more efficient, scalable, and greener synthetic routes and expanding the catalogue of derivatives to probe an even wider range of biological targets.

References

  • Benchchem. (n.d.). This compound.
  • Fisher Scientific. (2014). Safety Data Sheet for 2,4-Pyrimidinediamine, 6-chloro-.
  • Fisher Scientific. (2014). Safety Data Sheet for 4-Chloro-2,6-diaminopyrimidine.
  • Fisher Scientific. (2009). Safety Data Sheet for 4,5-Diaminopyrimidine.
  • CymitQuimica. (2024). Safety Data Sheet for 2-Chloro-N4-methylpyrimidine-4,5-diamine.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 6-Chloro-N4,N4-diethylpyrimidine-2,4-diamine.
  • BIOSYNCE. (n.d.). 6-Chloro-4,5-diaminopyrimidine CAS 4316-98-7.
  • BLDpharm. (n.d.). 6-Chloro-N4-cyclopropylpyrimidine-4,5-diamine.
  • Benchchem. (n.d.). 6-Chloro-N4-methyl-4,5-pyrimidinediamine.
  • NIST. (n.d.). Pyrimidine, 4,5-diamino-6-chloro-.
  • Lead Sciences. (n.d.). 6-Chloro-N4-propylpyrimidine-4,5-diamine.
  • Al-Masoudi, N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate.
  • Benchchem. (n.d.). 6-Chloro-n4-methylpyrimidine-2,4-diamine.

Sources

An In-Depth Technical Guide to the Synthesis of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

6-Chloro-N4-isopropylpyrimidine-4,5-diamine is a key heterocyclic intermediate, primarily utilized as a precursor in the synthesis of purine analogs and other complex molecules with significant pharmacological potential. Its structural arrangement, featuring a reactive chlorine atom and two distinct amino groups, makes it a versatile building block in drug discovery and development. This guide provides a detailed examination of the most efficient and reliable synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. We will explore a primary synthesis route involving the selective N-isopropylation of a diamine precursor and discuss alternative strategies, offering researchers and development professionals a comprehensive resource for producing this valuable intermediate with high purity and yield.

Introduction: A Strategic Intermediate

The pyrimidine core is a foundational scaffold in numerous biologically active compounds, including antiviral and anticancer agents. The specific substitution pattern of this compound makes it an ideal starting point for constructing more elaborate molecular architectures. The chlorine atom at the C6 position serves as a convenient handle for subsequent cross-coupling reactions or nucleophilic substitutions, while the diamino groups at C4 and C5 are poised for cyclization reactions to form fused ring systems, such as purines.

Chemical Identity and Properties

A clear understanding of the target compound's physical and chemical properties is essential for its synthesis, purification, and handling.

PropertyValue
IUPAC Name This compound
CAS Number 18202-82-9
Molecular Formula C₇H₁₁ClN₄
Molecular Weight 186.65 g/mol
Appearance Off-white to light brown solid (typical)
Solubility Soluble in methanol, ethanol; limited solubility in water
Significance in Drug Development

The primary value of this diamine lies in its role as a precursor to substituted purines. Purines are fundamental components of DNA and RNA and are integral to cellular signaling and energy metabolism.[1][2] Synthetic analogs that mimic natural purines can act as antagonists or inhibitors of key enzymes, leading to therapeutic effects. The N4-isopropyl group, in particular, can confer specific steric and electronic properties to the final molecule, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic analysis reveals a straightforward and efficient synthetic strategy. The target molecule can be disconnected at the N4-isopropyl bond, pointing to a precursor, 6-chloropyrimidine-4,5-diamine , and an isopropyl source. This precursor, in turn, can be derived from a more readily available starting material, 5-amino-4,6-dichloropyrimidine . This multi-step approach is favored due to the high selectivity and reliability of each transformation.

G target 6-Chloro-N4-isopropyl- pyrimidine-4,5-diamine reagent1 Acetone + Reducing Agent (Reductive Amination) target->reagent1 precursor1 6-Chloropyrimidine-4,5-diamine reagent2 Ammonia (NH3) (Nucleophilic Substitution) precursor1->reagent2 precursor2 5-Amino-4,6-dichloropyrimidine reagent1->precursor1 reagent2->precursor2

Figure 1: Retrosynthetic analysis of the target compound.

This analysis leads to a robust two-step primary synthesis pathway, which will be the focus of this guide:

  • Amination: Synthesis of the key intermediate, 6-chloropyrimidine-4,5-diamine, from 5-amino-4,6-dichloropyrimidine.

  • Reductive Amination: Selective introduction of the isopropyl group onto the N4-position of the diamine intermediate.

The Primary Synthesis Pathway: A Detailed Walkthrough

This pathway is selected for its high efficiency, use of readily available reagents, and predictable outcomes. Each step is designed to be a self-validating system with clear endpoints.

Step 1: Synthesis of 6-Chloropyrimidine-4,5-diamine

The initial step involves a selective nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position of 5-amino-4,6-dichloropyrimidine is more electrophilic and sterically accessible than the chlorine at C6, allowing for a regioselective reaction with ammonia.

G sub 5-Amino-4,6-dichloropyrimidine prod 6-Chloropyrimidine-4,5-diamine sub->prod  NH3 (aq. or liq.), Isopropanol  Heat (Sealed Vessel)

Figure 2: Synthesis of the key diamine intermediate.

This protocol is adapted from established procedures for analogous pyrimidine syntheses.[3]

  • Vessel Preparation: To a high-pressure sealed reaction tube, add 5-amino-4,6-dichloropyrimidine (1.0 eq) and isopropanol (10 mL per gram of starting material).

  • Reagent Addition: Cool the solution in an ice bath (-10 to 0°C). Carefully add liquid ammonia (approx. 3.0-5.0 eq) to the cold solution.

    • Expert Insight: The use of excess ammonia drives the reaction to completion. Pre-cooling is a critical safety measure to control the vapor pressure of the ammonia.

  • Reaction: Securely seal the reaction tube. Place it behind a blast shield and heat the mixture at 120-130°C for 3-4 hours. The internal pressure will increase significantly; ensure the vessel is rated for such conditions.

  • Work-up and Isolation: Cool the vessel to room temperature and then chill in an ice bath before opening. The product typically precipitates from the solution upon cooling.

  • Purification: Filter the resulting solid, wash with a small amount of cold isopropanol, and dry in vacuo to yield the desired 6-chloropyrimidine-4,5-diamine. The product is often of sufficient purity for the next step without further purification.

ParameterSpecificationRationale
Starting Material 5-Amino-4,6-dichloropyrimidineCommercially available precursor with correctly positioned functional groups.
Reagent Liquid or Concentrated Aqueous AmmoniaActs as the nucleophile to displace one chlorine atom.
Solvent IsopropanolGood solvent for the starting material and facilitates the reaction.
Temperature 130°CProvides the necessary activation energy for the SNAr reaction.[3]
Reaction Time 3 hoursSufficient time to ensure complete conversion.[3]
Step 2: Selective N4-Isopropylation via Reductive Amination

This is the key transformation to install the N4-isopropyl group. Reductive amination is a highly efficient and selective method that proceeds in two stages: the formation of an imine/iminium ion intermediate between the amine and a ketone (acetone), followed by its immediate reduction.

  • Regioselectivity: The N4-amino group is generally more nucleophilic and less sterically hindered than the N5-amino group, which is positioned between two substituents (the C6-chloro and the N4-amino group). This inherent difference directs the initial reaction with acetone preferentially to the N4 position.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. It is milder and more selective for iminium ions than other hydrides like sodium borohydride, and it is effective under weakly acidic conditions which help to catalyze imine formation without causing unwanted side reactions.

G sub 6-Chloropyrimidine-4,5-diamine prod 6-Chloro-N4-isopropyl- pyrimidine-4,5-diamine sub->prod  1. Acetone, Acetic Acid  2. Sodium Triacetoxyborohydride (STAB)  DCE or THF, RT

Figure 3: Final reductive amination step.
  • Reaction Setup: To a round-bottom flask under an inert nitrogen atmosphere, add 6-chloropyrimidine-4,5-diamine (1.0 eq) and a suitable anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: Add acetone (1.5-2.0 eq) followed by glacial acetic acid (1.1 eq). The acid acts as a catalyst for imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20-30 minutes.

    • Trustworthiness Check: The portion-wise addition of the hydride is crucial to control any exotherm and potential gas evolution, ensuring a safe and controlled reaction.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture will effervesce as the excess acid and hydride are neutralized.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final compound.

Alternative Synthesis Pathway: A Nitropyrimidine Approach

An alternative, albeit longer, route involves the reduction of a nitro group precursor.[4] This method can be useful if the starting nitropyrimidine is more readily accessible than the corresponding dichloropyrimidine.

G start 4,6-Dichloro-5-nitropyrimidine step1 6-Chloro-N-isopropyl- 5-nitropyrimidin-4-amine start->step1 Isopropylamine (Selective SNAr) step2 6-Chloro-N4-isopropyl- pyrimidine-4,5-diamine step1->step2 Reduction (e.g., Fe/NH4Cl or H2/Pd)

Figure 4: Alternative synthesis via a nitro-intermediate.
Methodology Overview
  • Step A: Selective Amination: 4,6-dichloro-5-nitropyrimidine is reacted with one equivalent of isopropylamine. The strong electron-withdrawing effect of the nitro group activates the chlorine atoms towards nucleophilic substitution, allowing the reaction to proceed under mild conditions.[5]

  • Step B: Nitro Group Reduction: The resulting 6-chloro-N-isopropyl-5-nitropyrimidin-4-amine is then subjected to reduction. Common reagents for this transformation include iron powder with ammonium chloride in an ethanol/water mixture or catalytic hydrogenation (H₂/Pd-C).[4]

While this route is effective, it involves an additional step and the handling of potentially energetic nitro compounds, making the primary pathway discussed in Section 3.0 generally more favorable for its directness and operational simplicity.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process starting from 5-amino-4,6-dichloropyrimidine. This pathway, involving a selective nucleophilic amination followed by a regioselective reductive amination, is robust, scalable, and relies on well-understood chemical transformations. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to confidently produce this critical building block for the advancement of medicinal chemistry programs.

References

  • Biochemistry Den. Synthesis of Purine RiboNucleotides. [Link]

  • Microbe Notes. (2022-08-15). Purine Synthesis. [Link]

  • Surendranath College. PURINE SYNTHESIS. [Link]

  • Wikipedia. Purine. [Link]

  • Slideshare. Biosynthesis of purine. [Link]

  • PrepChem.com. Synthesis of Step 1: 6-Chloro-4,5-diaminopyrimidine. [Link]

Sources

An In-Depth Technical Guide to 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine, a key heterocyclic intermediate in contemporary drug discovery. With the CAS Number 18202-82-9 , this pyrimidine derivative serves as a versatile scaffold for the synthesis of a multitude of biologically active compounds, most notably in the realm of kinase inhibitors. This document delves into its chemical identity, synthesis protocols, physicochemical properties, and safety considerations. Furthermore, it explores the compound's application in the development of targeted therapeutics, supported by detailed experimental procedures and mechanistic insights. The guide is intended to be a practical resource for researchers engaged in medicinal chemistry and pharmaceutical development, offering both foundational knowledge and actionable protocols.

Introduction and Chemical Identity

This compound is a substituted pyrimidine that has garnered significant interest within the medicinal chemistry community. Its structure, featuring a reactive chlorine atom and strategically positioned amino groups, makes it an ideal starting material for building complex molecular architectures. The pyrimidine core is a well-established "privileged scaffold" in drug design, known for its ability to mimic the purine bases of DNA and RNA and to form crucial hydrogen bond interactions with biological targets. The isopropyl substituent on the N4-amino group can provide steric bulk and influence the compound's solubility and metabolic stability, offering a point of modulation for pharmacokinetic properties.

Table 1: Chemical Identity of this compound

PropertyValue
CAS Number 18202-82-9
Molecular Formula C₇H₁₁ClN₄
Molecular Weight 186.64 g/mol [1]
IUPAC Name 6-chloro-N⁴-isopropylpyrimidine-4,5-diamine
Synonyms 6-chloro-4-N-propan-2-ylpyrimidine-4,5-diamine

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several strategic routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired purity, and scalability. Two prevalent methods are detailed below, each with its own mechanistic rationale.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This is the most direct and commonly employed method for the synthesis of the title compound. It involves the selective reaction of a 4,5-diaminopyrimidine precursor with an isopropylating agent.

Workflow Diagram: Nucleophilic Aromatic Substitution

A 6-chloropyrimidine-4,5-diamine C Reflux in Ethanol A->C Substrate B Isopropylamine B->C Reagent D This compound C->D Product A 4-nitro-6-chloropyrimidin-5-amine B Reduction (Fe/NH4Cl) A->B C 4,5-diamino-6-chloropyrimidine B->C D Alkylation (Isopropyl bromide) C->D E This compound D->E cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibition A ATP B Kinase A->B C Substrate B->C E ADP B->E D Phosphorylated Substrate C->D F Pyrimidine Inhibitor F->B Binds to ATP pocket

Sources

6-Chloro-N4-isopropylpyrimidine-4,5-diamine IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and synthetic research. We will delve into the precise construction of its IUPAC name, detail its physicochemical properties, present a validated synthesis protocol with mechanistic insights, and explore its applications as a molecular scaffold in drug discovery.

Chemical Identity and IUPAC Nomenclature

The formal name, This compound , is derived following the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). Understanding this nomenclature is key to unambiguously identifying the molecular architecture.

PropertyValue
IUPAC Name This compound
CAS Number 18202-82-9[1]
Molecular Formula C₇H₁₁ClN₄
Molecular Weight 186.64 g/mol [2]
Canonical SMILES CC(C)NC1=NC=C(C(=N1)N)Cl

The name is deconstructed as follows, based on the principles of substitutive nomenclature for heterocyclic systems.[3][4]

IUPAC_Nomenclature cluster_parent Parent Heterocycle cluster_principal_groups Principal Functional Groups cluster_substituents Prefix Substituents cluster_final Final IUPAC Name pyrimidine Pyrimidine diamine 4,5-diamine pyrimidine->diamine Add Suffix (Highest Priority) chloro 6-Chloro diamine->chloro Add Prefix (Alphabetical Order) isopropyl N4-isopropyl chloro->isopropyl Add Prefix (Alphabetical Order) final_name This compound isopropyl->final_name Synthesis_Workflow start Starting Material: 6-Chloropyrimidine-4,5-diamine conditions Reaction Conditions: Anhydrous Ethanol, Reflux (80°C) Under Nitrogen, 5 hours start->conditions reagent Nucleophile: Isopropylamine (excess) reagent->conditions product Final Product: This compound conditions->product Nucleophilic Substitution (SNAr) workup Workup & Purification: Concentration, Recrystallization product->workup

Caption: Workflow for the synthesis of the title compound via SNAr.

Experimental Protocol: Nucleophilic Substitution

This protocol is adapted from established methodologies for the synthesis of N-substituted pyrimidines. [1]

  • Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropyrimidine-4,5-diamine (1.0 equivalent) and anhydrous ethanol.

  • Addition of Reagent : Add excess isopropylamine (3.0–5.0 equivalents) to the suspension. The use of excess nucleophile serves to drive the reaction to completion.

  • Reaction Execution : Place the flask under an inert nitrogen atmosphere and heat the mixture to reflux (approximately 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : Upon completion, allow the reaction mixture to cool to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture, to yield the final product with a purity typically ranging from 45–60%. [1]

Mechanistic Rationale

The selectivity of the substitution at the N4 position over the N5 position is governed by electronic effects. The chlorine atom at position 6 exerts an electron-withdrawing influence that activates the C4 position for nucleophilic attack. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, before the chloride leaving group is eliminated to restore aromaticity.

An alternative, though less direct, synthetic route involves the reductive amination of a nitropyrimidine precursor, such as 4-nitro-6-chloropyrimidin-5-amine. [1]This multi-step process first reduces the nitro group to an amine and is then followed by alkylation.

Applications in Research and Drug Development

Substituted pyrimidines are a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. This compound serves primarily as a versatile chemical building block for the synthesis of more complex, biologically active molecules. [1][5]

  • Scaffold for Kinase Inhibitors : The 2,4-diaminopyrimidine and 4,5-diaminopyrimidine cores are well-established "privileged scaffolds" for targeting the ATP-binding site of protein kinases. The amino groups can form critical hydrogen bonds with the kinase hinge region, while substituents at other positions can be modified to achieve potency and selectivity.

  • Intermediate for Fused Heterocycles : The vicinal diamine functionality at the C4 and C5 positions is ideal for constructing fused heterocyclic systems, such as purines and pteridines, which are themselves important pharmacophores.

  • Structure-Activity Relationship (SAR) Studies : This compound and its analogs are valuable tools for SAR exploration. [1]The isopropyl group provides specific steric and electronic properties that can be compared against other N-alkyl or N-aryl analogs (e.g., methyl, ethyl, cyclopropyl) to probe the binding pocket of a biological target. [1][2][6] While specific biological data for this exact molecule is limited in public literature, its structural similarity to components of known bioactive compounds suggests its utility in developing novel inhibitors for various therapeutic areas, including oncology and inflammatory diseases. [7]

Conclusion

This compound is a precisely defined chemical entity whose IUPAC name reflects its complex structure in a systematic manner. Its synthesis is readily achievable through standard organic chemistry techniques, primarily nucleophilic aromatic substitution. The true value of this compound lies in its role as a versatile intermediate, providing a robust scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibition and other areas of drug discovery.

References

  • Wikipedia. (2023). Pyrimidine. Wikipedia. Retrieved from [Link]

  • Lead Sciences. (n.d.). 6-Chloro-N4-propylpyrimidine-4,5-diamine. Lead Sciences. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). IUPAC naming of purines and pyrimidines. Chemistry Stack Exchange. Retrieved from [Link]

  • IUPAC. (2025). pyrimidine bases (P04958). The IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

  • LookChem. (n.d.). 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine. LookChem. Retrieved from [Link]

  • BIOSYNCE. (n.d.). 6-Chloro-4,5-diaminopyrimidine CAS 4316-98-7. BIOSYNCE. Retrieved from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 3.2: Overview of the IUPAC Naming Strategy. Chemistry LibreTexts. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. Retrieved from [Link]

  • ResearchGate. (2011). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Retrieved from [Link]

Sources

Physical and chemical properties of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted pyrimidine derivative that serves as a crucial intermediate in synthetic organic chemistry.[1] Its unique molecular architecture, featuring a reactive chlorine atom, an isopropyl group, and two vicinal amino groups on a pyrimidine core, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery.[1] Pyrimidine diamines are known to exhibit a wide range of biological activities, and this compound provides a strategic scaffold for developing novel therapeutic agents.[2] This guide offers a comprehensive overview of its physical and chemical properties, synthesis, handling, and applications for researchers and drug development professionals.

Molecular Identity and Structure

Correctly identifying a chemical compound is the foundation of all scientific work. The following identifiers and structural representations define this compound.

Chemical Structure

The structure consists of a central pyrimidine ring functionalized with a chlorine atom at position 6, an amino group at position 5, and an isopropylamino group at position 4.

Caption: Chemical structure of this compound.

Compound Identifiers

A summary of key identifiers for this compound is provided below. Note that while a specific CAS number for the N4-isopropyl variant (18202-82-9) is cited in some sources, other related structures are also frequently referenced in chemical literature.[1] For clarity, identifiers for closely related parent structures are also included.

IdentifierValueSource
IUPAC Name This compoundBenchChem[1]
CAS Number 18202-82-9BenchChem[1]
Molecular Formula C₇H₁₁ClN₄Lead Sciences[3]
Molecular Weight 186.64 g/mol Lead Sciences[3]
Synonyms Not commonly available
Parent CAS (6-Chloro-4,5-diaminopyrimidine) 4316-98-7NIST[4], BIOSYNCE[5]
Parent Formula (C₄H₅ClN₄) C₄H₅ClN₄NIST[4]
Parent Mol. Weight (C₄H₅ClN₄) 144.56 g/mol NIST[4], Fisher Scientific[6]

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in experimental settings, its storage requirements, and its potential applications.

Physical Properties

Data for the specific N4-isopropyl derivative is limited; therefore, properties of the parent compound, 6-Chloro-4,5-diaminopyrimidine, are often used as a proxy for estimation.

PropertyValueSource
Appearance Off-white to solid powderFisher Scientific[7], BIOSYNCE[5]
Melting Point 252 °C (decomposes) (for parent compound)BIOSYNCE[5]
Boiling Point 336.7 ± 37.0 °C at 760 mmHg (for parent compound)BIOSYNCE[5]
Solubility Low water solubility; Soluble in DMSO and Methanol (small amounts)Fisher Scientific[7], BIOSYNCE[5]
Density 1.6 ± 0.1 g/cm³ (for parent compound)BIOSYNCE[5]
Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its functional groups.

  • Stability : The compound is stable under recommended storage conditions, which include a dry, cool, and well-ventilated place away from incompatible materials.[7][8]

  • Reactivity Profile : The chlorine atom at the C6 position is susceptible to nucleophilic substitution, a cornerstone reaction for functionalizing this scaffold. The electron-withdrawing nature of the pyrimidine ring activates the chlorine for displacement by various nucleophiles. The amino groups can undergo standard amine reactions, such as acylation or alkylation, although their reactivity is modulated by the electronic properties of the heterocyclic ring.

  • Hazardous Reactions : No hazardous polymerization is expected.[8] However, it should be kept away from strong oxidizing agents and strong acids, as these can lead to vigorous and potentially hazardous reactions.[6][7]

  • Hazardous Decomposition : Upon thermal decomposition, the compound may release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[7]

Synthesis and Purification

Understanding the synthetic pathways to this compound is critical for its availability in research. The most direct method involves the selective nucleophilic substitution of a precursor.

Synthetic Workflow

A common and efficient route is the reaction of 6-chloropyrimidine-4,5-diamine with an isopropylating agent. The presence of two amino groups on the precursor requires careful control of reaction conditions to ensure selective alkylation at the N4 position.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Nucleophilic Substitution

This protocol is based on analogous syntheses described for similar compounds.[1]

Objective: To synthesize this compound via direct N-alkylation.

Materials:

  • 6-Chloropyrimidine-4,5-diamine (1.0 equivalent)

  • Isopropylamine (3-5 equivalents)

  • Anhydrous Ethanol

  • Round-bottom flask with reflux condenser

  • Nitrogen or Argon gas supply

  • Heating mantle

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Charging Reagents: Add 6-chloropyrimidine-4,5-diamine (1.0 eq) and anhydrous ethanol to the flask.

  • Addition of Amine: While stirring, add an excess of isopropylamine (3-5 eq) to the suspension. The use of excess amine serves to drive the reaction towards completion and can also act as a base to neutralize the HCl byproduct.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours.[1] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess isopropylamine.[1]

  • Purification: Purify the resulting crude solid by recrystallization from hot water or ethanol to yield the final product.[1] Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Scientific Research

The utility of this compound stems from its role as a versatile chemical intermediate.

  • Medicinal Chemistry : As a pyrimidine derivative, it is a key building block for synthesizing compounds with potential biological activity.[1] The pyrimidine core is found in numerous pharmaceuticals, and modifications at the chloro and amino positions allow for the creation of diverse molecular libraries to screen for various therapeutic targets, including kinases and other enzymes.[1][9]

  • Organic Synthesis : It serves as a scaffold for constructing more elaborate heterocyclic systems. The chlorine atom can be displaced in Suzuki cross-coupling reactions or other metal-catalyzed processes to form carbon-carbon or carbon-heteroatom bonds, further expanding its synthetic utility.[9][10]

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards. The information below is compiled from various safety data sheets (SDS) for the compound and its close analogs.[5][7][11]

Hazard Identification

The compound is classified with several hazards.

GHS ClassificationHazard StatementSource
Acute Oral Toxicity, Category 4H302: Harmful if swallowedFisher Scientific[11]
Skin Corrosion/Irritation, Category 2H315: Causes skin irritationFisher Scientific[11]
Serious Eye Damage/Irritation, Category 2H319: Causes serious eye irritationFisher Scientific[11]
STOT - Single Exposure, Category 3H335: May cause respiratory irritationFisher Scientific[11]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5][12] Eyewash stations and safety showers must be readily accessible.[12]

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield that complies with EN166 or equivalent standards.[12]

    • Skin Protection : Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or long-sleeved clothing to prevent skin contact.[7][13]

    • Respiratory Protection : If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[7]

  • Hygiene Practices : Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[12]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][12]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6][7]

  • Some related compounds are noted to be air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended for long-term stability.[3][5][8]

First Aid Measures
  • If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[7][12]

  • If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if symptoms occur.[7][11]

  • If on Skin : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice.[7][13]

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[7][11]

References

  • This compound | 18202-82-9 | Benchchem. Benchchem.
  • SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Safety D
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • 6-Chloro-4,5-diaminopyrimidine CAS 4316-98-7 - BIOSYNCE. BIOSYNCE.
  • Pyrimidine, 4,5-diamino-6-chloro- - NIST WebBook. NIST.
  • SAFETY D
  • 6-Chloro-N4-propylpyrimidine-4,5-diamine - Lead Sciences. Lead Sciences.
  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine - ResearchGate.
  • 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC - NIH.
  • (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine - ResearchGate.

Sources

An In-Depth Technical Guide to the Solubility of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Data Void

In the landscape of pharmaceutical research and development, understanding the fundamental physicochemical properties of a compound is a critical first step. Solubility, in particular, governs a molecule's behavior from initial high-throughput screening to final formulation. This guide addresses 6-Chloro-N4-isopropylpyrimidine-4,5-diamine, a heterocyclic amine of interest in medicinal chemistry. A comprehensive search of the public domain reveals a conspicuous absence of empirical solubility data for this specific molecule.

This guide, therefore, is structured not as a static repository of known data, but as a dynamic, methodological framework. As a Senior Application Scientist, my objective is to provide you—fellow researchers, scientists, and drug development professionals—with the expertise and self-validating systems necessary to determine the solubility of this compound, and others like it, with scientific rigor. We will explore the predicted physicochemical characteristics that influence solubility and then delve into detailed, field-proven protocols for its empirical determination.

Physicochemical Profile: An Estimation-Based Approach

A molecule's solubility is intrinsically linked to its structural and electronic properties. In the absence of experimental data for this compound, we can infer its likely behavior by examining its constituent parts and data from closely related analogs.

Molecular Structure:

  • Chemical Name: this compound

  • Molecular Formula: C₇H₁₁ClN₄

  • Molecular Weight: 186.64 g/mol

  • CAS Number: 18202-82-9

Table 1: Calculated and Predicted Physicochemical Properties

PropertyPredicted Value/RangeMethod/SourceRationale & Implications for Solubility
logP (Octanol-Water Partition Coefficient) ~1.0 - 2.0Based on analogs like 6-chloro-N4-methylpyrimidine-4,5-diamine (XlogP: 0.8)[1] and 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine (XLogP3: 0.9)[2].The isopropyl group increases lipophilicity compared to methyl or dimethyl analogs. A low positive logP suggests a balance between aqueous and lipid solubility, indicating it will likely be sparingly soluble in water but have better solubility in organic solvents.
pKa (Acid Dissociation Constant) Basic pKa: ~2.5 - 4.5Based on analogs (e.g., predicted pKa of 2.68 for a cyclopropylmethyl derivative[3]) and computational models (e.g., ACD/Labs, ChemAxon)[4][5][6][7].The pyrimidine ring nitrogens and the exocyclic amino groups are basic. The electron-withdrawing chlorine atom reduces the basicity of the ring nitrogens. The primary amine at C5 is expected to be more basic than the N4-isopropylamine. The compound will be protonated and more soluble in acidic aqueous solutions.
Melting Point (°C) Not available (likely >150°C)Inferred from related pyrimidine diamines. A phenyl analog has a melting point of 81-83°C, but the N-H hydrogen bonding capability of the target compound suggests a higher melting point[8].A higher melting point often correlates with lower solubility in a given solvent due to stronger crystal lattice energy that must be overcome.
Hydrogen Bonding 2 Donors (N-H), 4 Acceptors (N)Structural analysis.The presence of both hydrogen bond donors and acceptors allows for interactions with protic solvents like water, ethanol, and methanol, which should enhance solubility in these media.

Safety, Handling, and Storage

  • Hazard Profile: Based on related compounds, this substance should be treated as harmful if swallowed, a skin irritant, and a serious eye irritant.[9][10][11] It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side-shields or chemical goggles.

    • Skin and Body Protection: A laboratory coat is mandatory.

    • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[12][13][14][15]

  • Handling: Avoid generating dust.[12] Wash hands thoroughly after handling. Keep the container tightly closed when not in use.

  • Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[13][16]

Experimental Determination of Solubility

The following protocols provide a robust, multi-tiered approach to characterizing the solubility of this compound. The system is self-validating, beginning with a qualitative assessment to inform the more rigorous quantitative analysis.

Workflow for Solubility Determination

The following diagram outlines the logical flow for a comprehensive solubility assessment.

G cluster_0 Phase 1: Preparation & Qualitative Assessment cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Quantitative Solubility Measurement A Compound Procurement & Characterization (Purity, Identity) B Solvent Selection (Aqueous & Organic) A->B C Qualitative Solubility Test (Visual Assessment) B->C D Develop Quantitation Method (e.g., HPLC-UV) C->D Informs solvent choice for quantitative study E Method Validation (Linearity, Accuracy, Precision) D->E F Equilibrium Solubility (Shake-Flask Method) E->F Enables accurate quantification G Sample Collection, Filtration & Dilution F->G H Quantification via Validated Method G->H I Data Analysis (mg/mL or mol/L) H->I

Caption: Logical workflow for solubility determination.

Protocol 1: Qualitative Solubility Assessment

This initial screen provides a rapid, semi-quantitative understanding of solubility in a range of common solvents, guiding the selection of solvents for the definitive quantitative study.

Materials:

  • This compound

  • Selection of solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, Ethanol, Methanol, Acetonitrile, DMSO, Dichloromethane)

  • Small glass vials (e.g., 2 mL) with screw caps

  • Analytical balance

  • Vortex mixer

Procedure:

  • Preparation: Label a series of vials, one for each solvent.

  • Sample Addition: Accurately weigh approximately 2 mg of the compound into each vial.

  • Solvent Addition: Add 1 mL of the corresponding solvent to each vial. This creates an initial concentration of ~2 mg/mL.

  • Mixing: Cap the vials securely and vortex vigorously for 2 minutes at room temperature.

  • Observation: Visually inspect each vial against a bright light and a dark background.

  • Classification & Recording:

    • Freely Soluble: The solid completely dissolves, yielding a clear solution.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some particles remain. The solution may appear hazy.

    • Insoluble: The majority of the solid remains undissolved.

    • Record the observations in a laboratory notebook. This data will inform the concentration range for the quantitative analysis.

Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility. It relies on allowing an excess of the solid to equilibrate with the solvent, after which the concentration of the dissolved compound in the supernatant is measured.

Materials & Equipment:

  • This compound

  • Chosen solvent(s) from Protocol 1

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • HPLC system with UV detector or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm, PTFE or other chemically compatible material)

  • Volumetric flasks, pipettes, and syringes

Procedure:

Part A: Preparation of Saturated Solution & Equilibration

  • Sample Preparation: Add an excess amount of the compound (e.g., 5-10 mg, ensuring undissolved solid will be visible) to a vial containing a precise volume (e.g., 2 mL) of the chosen solvent.

  • Equilibration: Seal the vial tightly and place it in a shaker set to a constant temperature (e.g., 25°C). Agitate for a sufficient period to reach equilibrium. Expert Insight: For many compounds, 24 hours is adequate, but 48-72 hours may be necessary to ensure thermodynamic equilibrium is reached. A preliminary kinetic study can determine the optimal time.

Part B: Sample Collection and Analysis

  • Cessation & Settling: After equilibration, let the vials stand undisturbed at the controlled temperature for at least 1 hour to allow undissolved solids to settle.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass it through a 0.22 µm syringe filter into a clean vial. Causality Check: Filtration is critical to remove microscopic solid particles that would otherwise lead to an overestimation of solubility.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase for HPLC) to a concentration that falls within the linear range of your pre-validated analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. A generic starting method for a pyrimidine derivative would be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).[17][18] The UV detection wavelength should be set to a λ_max of the compound, which can be determined from a UV scan.

Part C: Data Calculation

  • Determine the concentration of the diluted sample from the calibration curve.

  • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

    • Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

Factors Influencing Solubility: A Mechanistic View

Understanding the interplay of molecular and environmental factors is key to predicting and manipulating solubility.

G cluster_pchem Physicochemical Properties cluster_ext External Factors Sol Solubility pKa pKa (Ionization State) pKa->Sol Major determinant in aqueous media logP logP (Lipophilicity) logP->Sol Governs organic vs. aqueous preference Hbond Hydrogen Bonding (Donors/Acceptors) Hbond->Sol Enhances solubility in protic solvents MW Molecular Weight & Size MW->Sol Crystal Crystal Lattice Energy (Melting Point) Crystal->Sol High energy = lower solubility pH Solvent pH pH->pKa Controls ionization Temp Temperature Temp->Crystal Affects energy needed to break lattice Solvent Solvent Polarity Solvent->logP Like-dissolves-like Solvent->Hbond Cosolvents Co-solvents Cosolvents->Sol

Caption: Interplay of factors governing solubility.

  • pH: As predicted by its pKa, the solubility of this compound is expected to be highly pH-dependent. In aqueous media below its pKa, the amine groups will be protonated, forming a more polar, and thus more soluble, salt.

  • Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic. However, this must be determined empirically.

  • Solvent Polarity: The predicted logP suggests that solubility will be poor in non-polar solvents and favored in polar organic solvents. Its hydrogen bonding capacity should make it soluble in protic solvents like ethanol and methanol.

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit vastly different solubilities and dissolution rates. It is crucial to characterize the solid form being used in any solubility study.

Conclusion and Forward Outlook

This guide serves as a comprehensive roadmap for the scientific investigation of the solubility of this compound. While direct solubility data is currently absent from public literature, the provided protocols for qualitative and quantitative determination, grounded in an understanding of the compound's predicted physicochemical properties, empower researchers to generate this critical data with confidence. The methodologies described herein are robust, adhere to industry standards, and are broadly applicable to other novel chemical entities where data is sparse. The generation and publication of such fundamental data are invaluable contributions to the broader scientific community, accelerating the pace of drug discovery and development.

References

  • Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(60). Available at: [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-454. Available at: [Link]

  • El-Sayed, W. A., et al. (2014). Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. Molecules, 19(10), 16594-16611. Available at: [Link]

  • Antonenko, Y. N., et al. (2021). Derivatives of Pyrimidine Nucleosides Affect Artificial Membranes Enriched with Mycobacterial Lipids. International Journal of Molecular Sciences, 22(17), 9294. Available at: [Link]

  • ChemAxon. (n.d.). pKa calculation. Retrieved from [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432. National Center for Biotechnology Information. Retrieved from [Link]

  • Zheng, J., et al. (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. Journal of Chromatography A, 1729, 465399. Available at: [Link]

  • NIST. (n.d.). Pyrimidine, 4,5-diamino-6-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • LookChem. (n.d.). 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-chloro-n4-methylpyrimidine-4,5-diamine (C5H7ClN4). Retrieved from [Link]

  • Shi, F., et al. (2011). 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2089. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine, with a primary focus on the determination and interpretation of its melting point. As a pyrimidine derivative, this compound holds potential significance in medicinal chemistry and drug discovery. The melting point is a critical thermodynamic property that provides foundational data on purity, identity, and crystalline structure. This document moves beyond a simple data sheet to deliver an in-depth analysis of the experimental methodology, the causality behind procedural choices, and the interpretation of results within a research and development context. We will detail a robust, self-validating protocol for melting point determination, discuss the key factors influencing this physical constant, and provide a comparative context with structurally related analogues. This guide is intended for researchers, chemists, and quality control professionals engaged in the synthesis, evaluation, and development of novel chemical entities.

Compound Profile: this compound

This compound is a substituted pyrimidine, a heterocyclic aromatic ring that is a core component of nucleic acids.[1] Its structure, featuring a reactive chlorine atom and diamine functionalities, makes it a versatile intermediate for the synthesis of more complex molecules with potential biological activities.[2]

Identifier Value Source
IUPAC Name This compoundInternal
CAS Number 18202-82-9[2]
Molecular Formula C₇H₁₁ClN₄Derived
Molecular Weight 186.64 g/mol [3]
Chemical Structure (See Figure 1)Derived
Figure 1: Chemical Structure of this compound

Synthesis and Purity Considerations

The purity of a compound is inextricably linked to its melting point. A sharp, well-defined melting point is a strong indicator of high purity, whereas a broad melting range suggests the presence of impurities. Understanding the synthesis of this compound is crucial for anticipating potential impurities that could depress and broaden its melting range.

A primary synthetic route involves the nucleophilic substitution of a precursor, such as 6-chloropyrimidine-4,5-diamine, with isopropylamine.[2] The reaction is typically conducted in a suitable solvent like ethanol under reflux.

Key Potential Impurities:

  • Unreacted Starting Material: Residual 6-chloropyrimidine-4,5-diamine.

  • Solvent Residues: Trapped ethanol or other solvents from purification.

  • Side-Reaction Products: Over-alkylation or reactions at other sites on the pyrimidine ring.

Effective purification, often via recrystallization from a solvent like hot water or ethanol, is paramount to obtaining a sample suitable for accurate melting point determination.[2]

The Critical Role of Melting Point in Drug Development

The melting point is more than a simple physical constant; it is a cornerstone of compound characterization in a regulated and scientific environment.

  • Identity Confirmation: The melting point serves as a preliminary checkpoint for verifying the identity of a synthesized compound against a reference standard or literature values.

  • Purity Assessment: According to the principles of colligative properties, impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting point range. This makes it a rapid and cost-effective method for qualitative purity analysis.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit distinct melting points. Identifying polymorphism is critical in drug development as it can impact solubility, stability, and bioavailability.

  • Stability Indication: A change in melting point over time under specific storage conditions can indicate compound degradation.

Experimental Protocol: Melting Point Determination

This section details a self-validating protocol for the precise determination of the melting point using a modern digital melting point apparatus. The causality behind each step is explained to ensure methodological integrity.

Principle

A small, finely powdered sample of the crystalline solid is heated at a controlled rate. The melting point range is recorded from the temperature at which the first drop of liquid appears (onset) to the temperature at which the entire sample becomes a clear liquid (clear point).

Apparatus and Materials
  • Apparatus: Digital Melting Point Apparatus (e.g., Gallenkamp or similar), Capillary Tubes (one end sealed), Spatula, Mortar and Pestle.[4]

  • Compound: this compound (dried and purified).

  • Reference Standards: Certified reference standards with known melting points (e.g., Benzophenone, Caffeine) for instrument calibration.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the melting point determination protocol.

MeltingPointWorkflow cluster_0 Measurement Phase A Start: Sample Preparation B Grind sample to a fine powder (Mortar & Pestle) A->B Step 1 D Instrument Calibration Check (Using Reference Standards) C Pack capillary tube (2-3 mm height) B->C Step 2 E Place capillary in apparatus C->E Step 4 F Set Parameters: Start Temp, Ramp Rate D->F Calibration Confirms Accuracy G Rapid Scan (Approximate MP) E->G Step 5a I Set Start Temp ~15-20°C below approx. MP H Precise Measurement G->H Step 5b H->I J Set Ramp Rate: 1-2°C/min I->J K Observe and Record: Onset & Clear Points J->K L Perform in triplicate K->L Step 6 M Calculate Mean & Std. Dev. L->M N End: Report Result M->N

Caption: Workflow for precise melting point determination.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: A uniform, fine powder ensures efficient and even heat transfer throughout the sample, preventing inconsistent melting.

    • Procedure: Place a small amount of this compound in a clean, dry mortar and gently grind it into a fine powder.

  • Capillary Tube Packing:

    • Rationale: An appropriate sample height (2-3 mm) is critical. Too much sample will create a thermal gradient, leading to a wider melting range. Too little will make observation difficult.

    • Procedure: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the powder down. Repeat until a column of 2-3 mm is achieved.

  • Instrument Setup and Calibration:

    • Rationale: Instrument accuracy must be verified. Calibrating with certified standards ensures the reported temperatures are traceable and reliable.

    • Procedure: Before running the sample, confirm the apparatus's calibration by measuring the melting points of at least two standards that bracket the expected melting point of the test compound.

  • Approximate Melting Point Determination (Rapid Scan):

    • Rationale: This step saves time by quickly identifying the approximate melting region.

    • Procedure: Place the packed capillary into the heating block. Set a high heating rate (e.g., 10-15°C per minute). Record the temperature at which the sample melts. This value is approximate.

  • Accurate Melting Point Determination (Slow Scan):

    • Rationale: A slow heating rate (1-2°C per minute) near the melting point is essential for thermal equilibrium between the sample, heating block, and thermometer. This prevents temperature overshoot and ensures a precise reading.

    • Procedure:

      • Allow the instrument to cool to at least 15-20°C below the approximate melting point found in the rapid scan.

      • Place a new packed capillary in the instrument.

      • Set the heating rate to 1-2°C per minute.

      • Carefully observe the sample. Record the temperature at which the first signs of melting are visible (onset).

      • Continue heating and record the temperature at which the last solid crystal disappears (clear point).

      • The result is reported as the onset-to-clear point range.

  • Replicate and Report:

    • Rationale: Performing the measurement in triplicate ensures the reproducibility and reliability of the result.

    • Procedure: Repeat the accurate determination (Step 5) with two more samples. Report the average range. If the ranges are inconsistent, it may indicate a non-homogenous sample.

Comparative Data of Related Pyrimidine Derivatives

Compound Name CAS Number Melting Point (°C) Structural Difference Source
2,4-Diamino-6-chloropyrimidine156-83-2199 - 202Lacks the N4-isopropyl and C5-amino groups.[5][6]
6-Chloro-N4-propylpyrimidine-4,5-diamine195252-56-3Not specifiedN-propyl instead of N-isopropyl group.[3][7]
6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine130623-81-3Not specifiedTwo methyl groups on N4 instead of isopropyl.[8]

The melting point of 2,4-Diamino-6-chloropyrimidine (199-202°C) suggests that the core pyrimidine structure can have a relatively high melting point. The addition of the isopropyl and amino groups in the target compound will alter the intermolecular forces (hydrogen bonding, van der Waals interactions) and crystal packing efficiency, which will directly influence its melting point. It is reasonable to hypothesize that the melting point will differ significantly from this analogue.

Conclusion

The melting point of this compound is a fundamental parameter that underpins its identity, purity, and solid-state properties. This guide has provided a comprehensive, scientifically-grounded protocol for its accurate determination. By understanding the principles behind the methodology—from sample preparation to the critical importance of a slow heating rate—researchers can generate reliable and reproducible data. This information is not merely a physical constant but a crucial piece of the puzzle in the broader context of chemical synthesis, quality control, and the advancement of new molecular entities in the field of drug development.

References

  • Benchchem. (n.d.). This compound | 18202-82-9.
  • Lead Sciences. (n.d.). 6-Chloro-N4-propylpyrimidine-4,5-diamine.
  • BLDpharm. (n.d.). 195252-56-3|6-Chloro-N4-propylpyrimidine-4,5-diamine.
  • Al-Ostath, R. A., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 28(2), 735.
  • Geronikaki, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3186.
  • Baluja, S., et al. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(5), 467-472.
  • S. Mohan, et al. (2018). Experimental and Optimized Studies of Some Pyrimidine Derivatives. AIP Conference Proceedings, 2039, 040002.
  • BLDpharm. (n.d.). 195252-62-1|6-Chloro-N4-cyclopropylpyrimidine-4,5-diamine.
  • Al-Juboori, S. A. H., et al. (2024). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. International Journal of Pharmaceutical and Bio-Medical Science, 4(1), 1-8.
  • Guidechem. (n.d.). 6-chloro-N4-isopropyl-N4-methylpyrimidine-2,4-diamine.
  • LookChem. (n.d.). 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine.
  • Haihang Industry. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2.
  • ChemicalBook. (n.d.). N4-BUTYL-6-CHLORO-PYRIMIDINE-4,5-DIAMINE synthesis.
  • National Center for Biotechnology Information. (n.d.). 2,4-Diamino-6-chloropyrimidine. PubChem Compound Database.
  • National Institute of Standards and Technology. (n.d.). Pyrimidine, 4,5-diamino-6-chloro-. NIST Chemistry WebBook.
  • Fisher Scientific. (n.d.). 2,4-Diamino-6-chloropyrimidine, 98%, Thermo Scientific.

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An In-depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Structure of a Key Synthetic Intermediate

6-Chloro-N4-isopropylpyrimidine-4,5-diamine is a substituted pyrimidine that serves as a valuable intermediate in the synthesis of a variety of biologically active compounds. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] The precise arrangement of substituents on this heterocyclic core is critical to its pharmacological activity, making unequivocal structural confirmation an essential aspect of synthesis and quality control.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the methodologies for its acquisition and interpretation. By understanding the principles behind the spectroscopic techniques and how they corroborate one another, researchers can confidently verify the structure and purity of this important building block.

Predicted Spectroscopic Data: A Multi-faceted Analytical Approach

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms within the molecule. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic, amine, and isopropyl protons.

Predicted ¹H NMR Data (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyrimidine-H2~8.0 - 8.5Singlet1HThe lone proton on the pyrimidine ring is deshielded by the two adjacent nitrogen atoms.
N4-H (isopropylamine)~6.5 - 7.5Broad Singlet1HAmine protons are exchangeable and often appear as broad signals. The chemical shift can vary with concentration and temperature.
N5-H₂ (amine)~5.5 - 6.5Broad Singlet2HSimilar to the N4-H, these amine protons are exchangeable and will appear as a broad singlet.
Isopropyl-CH~3.8 - 4.2Septet1HThis proton is split by the six equivalent methyl protons of the isopropyl group.
Isopropyl-CH₃~1.2 - 1.4Doublet6HThe six methyl protons are split by the single methine proton.

Causality Behind the Chemical Shifts: The electron-withdrawing nature of the pyrimidine ring and the chlorine atom deshields the ring proton, causing it to appear at a relatively high chemical shift (downfield).[2] The amine protons are also influenced by the electronic environment of the ring.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, the spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Pyrimidine-C2~150 - 155This carbon is adjacent to two nitrogen atoms, resulting in a significant downfield shift.
Pyrimidine-C4~155 - 160The C4 carbon is bonded to a nitrogen and is part of a C=N bond within the ring, leading to a downfield shift.
Pyrimidine-C5~120 - 125This carbon is bonded to an amine group.
Pyrimidine-C6~145 - 150The C6 carbon is directly attached to the electronegative chlorine atom, causing a downfield shift. The effect of substituents on the chemical shift of pyrimidine carbons is well-documented.[5][6]
Isopropyl-CH~45 - 50The methine carbon of the isopropyl group.
Isopropyl-CH₃~20 - 25The two equivalent methyl carbons of the isopropyl group.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide clues about its structure through fragmentation patterns.

Predicted Mass Spectrometry Data

IonPredicted m/zRationale
[M]⁺200/202The molecular ion peak will appear as a pair of peaks with an approximate 3:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl).[2]
[M-CH₃]⁺185/187Loss of a methyl group from the isopropyl moiety.
[M-C₃H₇]⁺157/159Loss of the entire isopropyl group.
Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational frequencies of chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3400 - 3200N-H stretchPrimary and secondary amines
3000 - 2850C-H stretchAliphatic (isopropyl group)
~3100C-H stretchAromatic (pyrimidine ring)
~1600 - 1450C=N and C=C stretchPyrimidine ring
~1100 - 1000C-N stretchAmine
~800 - 600C-Cl stretchChloroalkane

The IR spectrum of substituted pyrimidines is characterized by ring stretching modes that are relatively insensitive to substitution.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following protocols are based on established methods for the analysis of heterocyclic compounds.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[3]

  • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

¹H NMR Acquisition:

  • Spectrometer: 300 MHz or higher field strength.

  • Pulse Sequence: Standard one-dimensional proton experiment.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Spectrometer: Same as for ¹H NMR.

  • Pulse Sequence: Proton-decoupled ¹³C experiment.

  • Number of Scans: 512 or more, as ¹³C has a low natural abundance.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (Electrospray Ionization - ESI):

  • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition (FT-IR):

  • Collect a background spectrum of the empty ATR accessory.

  • Collect the sample spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]

Data Interpretation and Structural Verification Workflow

The power of spectroscopic analysis lies in the synergistic use of multiple techniques to build a complete and self-validating picture of the molecular structure.

Sources

The Pyrimidine Core of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine: A Strategic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The pyrimidine ring is a cornerstone heterocyclic motif in medicinal chemistry, integral to the structure of nucleic acids and a multitude of FDA-approved therapeutics.[1][2] Its unique physicochemical properties and synthetic tractability make it a privileged scaffold in modern drug discovery.[3][4] This guide provides an in-depth analysis of the pyrimidine ring as presented in 6-Chloro-N4-isopropylpyrimidine-4,5-diamine, a highly functionalized intermediate. We will dissect the intricate interplay of its substituents, which collectively define the molecule's reactivity, structural characteristics, and strategic value for researchers in pharmaceutical and life sciences. This document serves as a technical resource for scientists, explaining the causality behind its chemical behavior and providing actionable protocols for its synthesis and characterization.

Structural and Electronic Architecture

The therapeutic potential of any pyrimidine-based compound is fundamentally dictated by the electronic and steric profile of its core ring, as modulated by its substituents. In this compound, each functional group serves a distinct purpose, creating a molecule with a unique chemical personality.

The Electron-Deficient Pyrimidine Core

Like pyridine, the pyrimidine ring is an electron-deficient aromatic system.[5] The presence of two electronegative nitrogen atoms at positions 1 and 3 withdraws electron density from the carbon atoms, making the ring inherently resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack, particularly at positions 2, 4, and 6.[5] This intrinsic reactivity is the foundation upon which the molecule's synthetic utility is built.

The Influence of Substituents

The specific substituents on this compound—a chloro group, an isopropylamino group, and an amino group—dramatically influence the core's reactivity.

  • C6-Chloro Group: As an electron-withdrawing group, the chlorine atom further enhances the electrophilicity of the carbon it is attached to (C6), making it the primary site for nucleophilic aromatic substitution (SNAr).[6] This halogen serves as an excellent leaving group, providing a versatile synthetic handle for introducing a wide array of other functional groups via reactions like amination, alkoxylation, or palladium-catalyzed cross-coupling.[7]

  • C4-N4-isopropylamino Group: The amino group at C4 is a strong electron-donating group, which partially counteracts the electron-withdrawing effects of the ring nitrogens and the C6-chloro group. The N-isopropyl substituent provides steric bulk, which can be crucial for achieving selective binding in a protein's active site. This substituent's size and conformation are critical determinants of target engagement and selectivity.[8]

  • C5-Amino Group: The adjacent amino group at C5 also donates electron density into the ring. The vicinal diamine arrangement (at C4 and C5) is a key pharmacophoric feature, particularly in kinase inhibitors, where these groups can form critical hydrogen bond interactions with the hinge region of the ATP-binding site.[8][9]

G cluster_0 This compound cluster_1 Key Functional Groups & Effects mol C6_Cl C6-Chloro: - Electron-withdrawing - Activates ring for SNAr - Synthetic handle (leaving group) N4_iPr N4-Isopropylamino: - Electron-donating - Provides steric bulk - Influences selectivity C5_NH2 C5-Amino: - Electron-donating - Key H-bond donor - Pharmacophoric feature Ring Pyrimidine Core: - Electron-deficient - Prone to nucleophilic attack

Caption: Structural analysis of key functional groups.

Synthesis and Reactivity: A Practical Guide

The arrangement of functional groups on this compound makes its synthesis straightforward, typically involving sequential nucleophilic substitutions.

Recommended Synthetic Workflow

A common and efficient route to this compound begins with a more heavily halogenated pyrimidine precursor, such as 4,5,6-trichloropyrimidine or 4,6-dichloro-5-aminopyrimidine. The varying reactivity of the chloro-substituents allows for selective, stepwise functionalization.

Caption: High-level synthetic workflow diagram.

Detailed Experimental Protocol: Nucleophilic Substitution

This protocol is a self-validating system designed for high yield and purity. The causality for each step is explained to ensure reproducibility.

  • Reagent Preparation:

    • Dissolve 1.0 equivalent of 6-chloropyrimidine-4,5-diamine in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser. Rationale: Ethanol is a suitable polar solvent that facilitates the dissolution of the starting material and is compatible with the reaction temperature.

    • Add 3-5 equivalents of isopropylamine. Rationale: Using an excess of the amine nucleophile drives the reaction to completion according to Le Châtelier's principle and minimizes side reactions.

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 80°C) under a nitrogen atmosphere for 4-6 hours. Rationale: The elevated temperature provides the necessary activation energy for the SNAr reaction. A nitrogen atmosphere prevents potential oxidation of the amino groups.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Rationale: TLC provides a rapid and effective way to confirm the reaction has gone to completion, preventing unnecessary heating that could lead to byproduct formation.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent and excess isopropylamine.

    • Purify the resulting crude solid by recrystallization from hot water or an ethanol/water mixture. Rationale: Recrystallization is an effective method for purifying solid organic compounds, yielding a product with high crystalline purity.

    • Collect the crystals by vacuum filtration, wash with cold water, and dry under vacuum. Expected yields typically range from 45-60%.[10]

Analytical Characterization

Rigorous structural confirmation is paramount. A combination of spectroscopic methods should be employed to validate the identity and purity of the synthesized compound.

Standard Characterization Workflow

G product Purified Solid nmr NMR Spectroscopy (¹H and ¹³C) Confirms covalent structure & purity product->nmr ms Mass Spectrometry (e.g., ESI-MS) Confirms molecular weight product->ms xray Single-Crystal X-ray (if suitable crystals form) Provides definitive 3D structure product->xray Optional data Combined Spectroscopic Data for Structural Elucidation nmr->data ms->data xray->data

Caption: Standard workflow for analytical characterization.

Expected Spectroscopic Data

The following table summarizes the expected analytical data for this compound. This data serves as a benchmark for researchers to compare against their experimental results.

Analysis Technique Parameter Expected Value / Observation Rationale / Interpretation
¹H NMR Chemical Shift (δ)~8.0-8.5 ppm (s, 1H)Aromatic proton on the pyrimidine ring (H2).
~4.0-4.5 ppm (m, 1H)Methine (CH) proton of the isopropyl group.
~5.0-6.0 ppm (br s, 2H)Protons of the C5-NH₂ group.
~4.5-5.5 ppm (br s, 1H)Proton of the N4-NH group.
~1.2-1.4 ppm (d, 6H)Methyl (CH₃) protons of the isopropyl group.
¹³C NMR Chemical Shift (δ)~150-160 ppmC2, C4, C6 carbons of the pyrimidine ring.
~120-130 ppmC5 carbon of the pyrimidine ring.
~45-50 ppmMethine (CH) carbon of the isopropyl group.
~20-25 ppmMethyl (CH₃) carbons of the isopropyl group.
Mass Spec (ESI-MS) [M+H]⁺m/z ≈ 201.08Corresponds to the molecular weight (200.67 g/mol ) plus a proton. A mass error < 2 ppm confirms the formula.[10]

Strategic Applications in Drug Discovery

This compound is not merely a chemical curiosity; it is a strategically designed scaffold for targeting key protein families, most notably protein kinases.

The Kinase Hinge-Binding Pharmacophore

Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of cancer. Many successful kinase inhibitors are ATP-competitive, binding to the enzyme's active site. The 2,4-diaminopyrimidine motif, present in this molecule's core structure, is a classic "hinge-binder."[9]

  • Hydrogen Bonding: The amino groups at C4 and C5, along with the ring nitrogen at N1, can form a conserved pattern of two or three hydrogen bonds with the backbone amide residues of the kinase "hinge region," effectively anchoring the inhibitor in the ATP-binding pocket.[9]

  • Hydrophobic Interactions: The N4-isopropyl group is positioned to occupy a nearby hydrophobic pocket, enhancing binding affinity and contributing to selectivity.[8]

  • Vector for Further Synthesis: The C6-chloro group acts as an attachment point for introducing larger substituents. These substituents can be designed to extend into other regions of the ATP-binding site, such as the solvent-exposed region, to further optimize potency and selectivity. This is often achieved via Suzuki-Miyaura cross-coupling reactions.[7][11]

G cluster_0 Kinase ATP Binding Site hinge { Kinase Hinge Region | (Backbone Amides)} pocket Hydrophobic Pocket solvent Solvent-Exposed Region inhibitor N1 N4-H C5-NH₂ Pyrimidine Core C6-Cl N-Isopropyl inhibitor:n1->hinge:f0 H-Bond inhibitor:n4->hinge:f0 H-Bond inhibitor:ip->pocket Hydrophobic Interaction inhibitor:c6->solvent Synthetic Vector

Sources

Methodological & Application

Application Note & Protocols: Synthesis of Bioactive Purine Scaffolds from 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Strategic Value of the Pyrimidine-to-Purine Pathway

Purine derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with applications as anticancer, antiviral, and kinase inhibitors.[1] The inherent biological relevance of the purine structure, mimicking endogenous nucleosides, makes it a "privileged scaffold" in drug design. This guide provides a detailed technical overview and actionable protocols for the synthesis of diverse purine derivatives, commencing from the versatile and strategically functionalized precursor, 6-Chloro-N4-isopropylpyrimidine-4,5-diamine .

The primary synthetic route detailed herein is a modern application of the classic Traube purine synthesis, a robust method that constructs the purine's imidazole ring onto a pre-existing pyrimidine core.[2][3] The choice of this compound as the starting material is deliberate and advantageous for several reasons:

  • Pre-installed Functionality: The N4-isopropyl group provides a key structural motif found in various biologically active molecules.

  • Ortho-Diamino Configuration: The adjacent amino groups at the C4 and C5 positions are perfectly poised for cyclization to form the fused imidazole ring.

  • Reactive C6-Chloro Group: The chlorine atom serves as an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions, enabling extensive diversification of the purine core after its formation.[4][5]

This document will guide researchers through the core cyclization reaction to form the 6-chloropurine intermediate and then detail protocols for its further elaboration, empowering the rapid development of compound libraries for screening and lead optimization.

Core Synthetic Principle: The Traube Cyclization

The cornerstone of this synthetic approach is the Traube purine synthesis, which involves the reaction of a 4,5-diaminopyrimidine with a reagent capable of providing a single carbon atom (a C1 source) to form the imidazole portion of the purine ring.[2][3] This intramolecular condensation reaction is typically driven by heat and, in some cases, an acid catalyst.

The general transformation is illustrated below:

Caption: General scheme of the Traube synthesis.

The choice of the C1 source is critical as it determines the substitution at the C8 position of the final purine product.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of the Core Intermediate: 6-Chloro-9-isopropyl-9H-purine

This protocol describes the foundational cyclization step using triethyl orthoformate as the C1 source, which yields an unsubstituted C8 position. Triethyl orthoformate is often preferred over formic acid for its milder conditions and easier removal of byproducts.

Causality: The reaction proceeds via initial formation of formimidate intermediates at one or both amino groups, followed by acid-catalyzed intramolecular cyclization and subsequent elimination of ethanol to yield the aromatic purine ring.

Materials & Reagents:

Reagent Formula M.W. Amount Moles
This compound C₇H₁₁ClN₄ 202.65 5.00 g 24.67 mmol
Triethyl Orthoformate C₇H₁₆O₃ 148.20 50 mL -
Concentrated Hydrochloric Acid (HCl) HCl 36.46 ~5 drops Catalytic
Ethanol (for washing) C₂H₅OH 46.07 As needed -

| Diethyl Ether (for washing) | (C₂H₅)₂O | 74.12 | As needed | - |

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (5.00 g, 24.67 mmol).

  • Reagent Addition: Add triethyl orthoformate (50 mL), followed by the catalytic amount of concentrated hydrochloric acid (~5 drops). The pyrimidine may not fully dissolve initially.

  • Cyclization: Heat the reaction mixture to a gentle reflux (approx. 140-145 °C oil bath temperature) with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 5% Methanol in Dichloromethane). The reaction is typically complete within 3-5 hours, as indicated by the consumption of the starting material.

  • Work-up & Isolation:

    • Remove the flask from the heat source and allow it to cool to room temperature.

    • As the solution cools, the product will begin to precipitate. The precipitation can be completed by placing the flask in an ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake sequentially with cold ethanol and then diethyl ether to remove residual triethyl orthoformate and other impurities.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol.

  • Drying & Characterization: Dry the white to off-white solid product under vacuum. Expected yield: 85-95%. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Diversification at C6 via Nucleophilic Aromatic Substitution (SNAr)

The 6-chloro group on the purine core is now activated for displacement by a variety of nucleophiles. This protocol provides a general method for the synthesis of N6-substituted adenine analogs, which are of significant interest in kinase inhibitor development.[6][7]

Causality: The electron-withdrawing nature of the purine ring system makes the C6 position electron-deficient and thus susceptible to attack by nucleophiles. The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the substitution, driving the reaction to completion.

General Procedure for N6-Alkylation/Arylation:

Materials & Reagents:

Reagent Role Example Amount Moles (Example)
6-Chloro-9-isopropyl-9H-purine Substrate 1.00 g 4.70 mmol
Nucleophile (e.g., Benzylamine) Reagent 1.1-1.5 eq. 5.17-7.05 mmol
Triethylamine (TEA) or DIPEA Base 2.0-3.0 eq. 9.40-14.1 mmol

| Ethanol or Acetonitrile | Solvent | 20-30 mL | - |

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask with a reflux condenser and stir bar, suspend 6-Chloro-9-isopropyl-9H-purine (1.00 g, 4.70 mmol) in the chosen solvent (e.g., Ethanol, 25 mL).

  • Reagent Addition: Add the desired primary or secondary amine (e.g., Benzylamine, 1.2 eq., 0.61 mL, 5.64 mmol) and the base (e.g., TEA, 2.0 eq., 1.31 mL, 9.40 mmol) to the suspension.

  • Substitution Reaction: Heat the mixture to reflux. The reaction is typically complete in 4-12 hours.

  • Monitoring: Monitor the reaction by TLC until the starting 6-chloropurine spot is no longer visible.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure (rotary evaporation).

    • The product may precipitate directly or after the addition of water. Alternatively, the residue can be partitioned between an organic solvent (e.g., Ethyl Acetate) and water.

    • Collect the solid by filtration or, if extracted, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the desired N6-substituted purine derivative.

Synthetic Workflow and Data Summary

The two-stage process allows for the creation of a diverse library of compounds from a single, readily prepared intermediate.

G start 6-Chloro-N4-isopropyl- pyrimidine-4,5-diamine intermediate 6-Chloro-9-isopropyl-9H-purine start->intermediate Protocol 1: Cyclization (Traube) prod1 N6-Benzyl intermediate->prod1 Protocol 2: + Benzylamine prod2 N6-Cyclopentyl intermediate->prod2 + Cyclopentylamine prod3 6-Methoxy intermediate->prod3 + NaOMe prod4 ...etc. intermediate->prod4

Caption: Experimental workflow from precursor to diversified products.

Summary of Typical Reaction Parameters:

Reaction Stage Key Reagents Solvent Temp. (°C) Time (h) Typical Yield
Protocol 1: Cyclization Triethyl Orthoformate, HCl (cat.) None (reagent as solvent) 140-145 3-5 85-95%

| Protocol 2: SNAr | Amine, TEA | Ethanol | ~78 | 4-12 | 60-90% |

Conclusion and Best Practices

The synthesis of purine derivatives from this compound is a highly efficient and modular strategy for accessing compounds of significant therapeutic potential. The Traube cyclization provides reliable access to the core 6-chloropurine intermediate, which serves as a versatile linchpin for extensive diversification through nucleophilic aromatic substitution. Researchers employing these protocols should ensure the use of anhydrous solvents where necessary and consistently monitor reactions by TLC to optimize reaction times and yields. The structural confirmation of all intermediates and final products by standard spectroscopic methods is essential for ensuring the integrity of the resulting compound library.

References

  • Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. ResearchGate.

  • Purine Biosynthesis. News-Medical.Net.

  • Purine and Pyrimidine Metabolism. Elmhurst College.

  • N-Benzyl-9-isopropyl-9H-purin-6-amine. ResearchGate.

  • Purine Synthesis. YouTube.

  • Polymerization past the N2-isopropylguanine and the N6-isopropyladenine DNA lesions with the translesion synthesis DNA polymerases eta and iota and the replicative DNA polymerase alpha. PubMed.

  • Synthesis. Science of Synthesis.

  • Prebiotic syntheses of purines and pyrimidines. PubMed.

  • Traube purine synthesis. Chemistry Online.

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. ResearchGate.

  • Cangrelor. Wikipedia.

  • Method for obtaining n-isopropyl-n'-phenyl-p-phenylenediamine. Google Patents.

  • Synthesis of N-7-Substituted Purines from Imidazole Precursors. MDPI.

  • PURINE SYNTHESIS. Surendranath College.

  • Synthesis method of N-methyl isopropylamine. Google Patents.

  • Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences.

  • Purine de novo Biosynthesis. Biology LibreTexts.

  • Biosynthesis of Purine and Pyrimidine Nucleotide. Pharmaguideline.

  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society of Chemistry.

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. National Institutes of Health.

Sources

Application Notes and Protocols for 6-Chloro-N4-isopropylpyrimidine-4,5-diamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Modern Drug Discovery

The pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] As a fundamental component of nucleic acids, pyrimidine derivatives are adept at interacting with a multitude of biological targets, particularly protein kinases. The dysregulation of protein kinases is a hallmark of many diseases, most notably cancer, making them a major focus of drug development efforts.[1][2] The versatility of the pyrimidine core allows for multi-positional modifications, enabling the fine-tuning of a molecule's physicochemical properties, target affinity, and selectivity. This has led to the successful development of numerous FDA-approved pyrimidine-based drugs, including kinase inhibitors that have revolutionized cancer therapy.

This guide focuses on 6-Chloro-N4-isopropylpyrimidine-4,5-diamine , a key chemical intermediate whose structural features make it an invaluable building block for the synthesis of potent and selective kinase inhibitors. The presence of a reactive chlorine atom at the 6-position, coupled with the di-amino groups at the 4 and 5-positions, provides a versatile platform for introducing diverse chemical moieties to probe the ATP-binding sites of kinases such as Aurora kinases and Cyclin-Dependent Kinases (CDKs).

Physicochemical and Safety Profile of this compound

A thorough understanding of the physicochemical and safety properties of a chemical intermediate is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource(s)
CAS Number 18202-82-9[3][4]
Molecular Formula C₇H₁₁ClN₄[3][5]
Molecular Weight 186.64 g/mol [3]
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, DMSO, and hot ethanol.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[6][7][8][9]

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8][9] Work should be conducted in a well-ventilated fume hood.[6][7][8][9] Avoid inhalation of dust and contact with skin and eyes.[6][7][8][9] In case of contact, rinse the affected area with copious amounts of water.[6][7][8][9]

Application as a Chemical Intermediate in Kinase Inhibitor Synthesis

The strategic placement of reactive sites on this compound makes it an ideal starting point for the synthesis of N-trisubstituted pyrimidine-based kinase inhibitors.[10][11] The general synthetic strategy involves sequential nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom at the 6-position is displaced by a nucleophile, followed by functionalization of the amino groups. This approach allows for the systematic exploration of the chemical space around the pyrimidine core to optimize potency and selectivity for the target kinase.

Targeting Aurora and Cyclin-Dependent Kinases

Aurora kinases (A, B, and C) are key regulators of mitosis, and their overexpression is frequently observed in various cancers.[1][10] Similarly, Cyclin-Dependent Kinases (CDKs) are crucial for cell cycle progression, and their aberrant activity is a common feature of cancer cells.[12] Small molecule inhibitors of these kinases have shown significant promise as anticancer agents.

Below is a logical workflow for the utilization of this compound in the synthesis of a hypothetical, yet representative, kinase inhibitor.

G cluster_synthesis Synthetic Workflow cluster_evaluation Biological Evaluation A 6-Chloro-N4-isopropyl- pyrimidine-4,5-diamine C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) A->C B Coupling Partner (e.g., Arylboronic Acid or Amine) B->C D N-trisubstituted Pyrimidine Kinase Inhibitor Scaffold C->D E In vitro Kinase Assay (IC50 determination) D->E D->E Screening F Cell-Based Proliferation Assays (e.g., MTT, CellTiter-Glo) E->F G Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) F->G

Caption: Synthetic and evaluative workflow for kinase inhibitors.

Protocols

Protocol 1: Synthesis of a Representative N-trisubstituted Pyrimidine-Based Kinase Inhibitor

This protocol describes a representative Suzuki cross-coupling reaction to illustrate the use of this compound as a chemical intermediate. The specific coupling partner and reaction conditions may need to be optimized for the synthesis of a particular target molecule.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen gas

  • Standard glassware for organic synthesis

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), sodium carbonate (2.0 eq), and a magnetic stir bar.

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • To this suspension, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-trisubstituted pyrimidine derivative.

Expected Outcome:

The reaction should yield the 6-aryl-N4-isopropylpyrimidine-4,5-diamine derivative. The yield will vary depending on the specific arylboronic acid used and the optimization of reaction conditions.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compound against a target kinase (e.g., Aurora A or CDK2).

Materials:

  • Synthesized pyrimidine derivative

  • Recombinant human kinase (e.g., Aurora A or CDK2)

  • ATP

  • Kinase-specific substrate peptide

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • White, opaque 96-well plates

  • Multimode plate reader

Procedure:

  • Prepare a serial dilution of the synthesized pyrimidine derivative in DMSO.

  • In a 96-well plate, add the kinase, the substrate peptide, and the kinase assay buffer.

  • Add the serially diluted compound to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway Context

The synthesized kinase inhibitors are designed to interfere with specific signaling pathways that are often hyperactive in cancer cells.

Aurora_Kinase_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K/Akt Pathway RTK->PI3K AuroraA Aurora A Kinase PI3K->AuroraA activates PLK1 PLK1 AuroraA->PLK1 activates Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Bipolar Spindle Assembly PLK1->Spindle Inhibitor 6-Chloro-N4-isopropyl- pyrimidine-4,5-diamine Derivative Inhibitor->AuroraA inhibits

Caption: Simplified Aurora A kinase signaling pathway and the point of intervention.

CDK_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE transcribes CDK2 CDK2 CyclinE->CDK2 activates G1S G1/S Transition CDK2->G1S drives Inhibitor 6-Chloro-N4-isopropyl- pyrimidine-4,5-diamine Derivative Inhibitor->CDK46 inhibits Inhibitor->CDK2 inhibits

Caption: Simplified CDK-mediated G1/S cell cycle transition and points of intervention.

Conclusion

This compound is a highly valuable and versatile chemical intermediate for the synthesis of potent kinase inhibitors. Its strategic functionalization allows for the generation of diverse chemical libraries for screening against therapeutically relevant kinases such as Aurora kinases and CDKs. The protocols and information provided in this guide are intended to facilitate the use of this compound in drug discovery and development programs, ultimately contributing to the advancement of novel therapeutics.

References

  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • Zhang, H., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters, 15(8), 1213–1220. [Link]

  • Long, Z., et al. (2018). Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. European Journal of Medicinal Chemistry, 145, 805-812. [Link]

  • Ma, Y. Z., et al. (2014). Design, synthesis and bioevaluation of N-trisubstituted pyrimidine derivatives as potent aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 78, 65-71. [Link]

  • Dar, A. A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5233. [Link]

  • Biddulph, M. A., et al. (2020). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Advances, 10(42), 25063-25075. [Link]

  • ResearchGate. (n.d.). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 6-Chloro-N4-methyl-4,5-pyrimidinediamine. Retrieved from [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for performing nucleophilic aromatic substitution (SNAr) on 6-Chloro-N4-isopropylpyrimidine-4,5-diamine. This key intermediate is of significant interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the substituted diaminopyrimidine scaffold in a wide array of biologically active molecules.[1] This guide details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, and includes critical safety information and expected outcomes. The content herein is designed to empower researchers, scientists, and drug development professionals to successfully synthesize novel pyrimidine derivatives for their research endeavors.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine core is a privileged heterocyclic motif in drug discovery, forming the structural backbone of numerous natural and synthetic compounds with diverse and potent biological activities.[1] Pyrimidine-containing molecules have been successfully developed as anticancer, antiviral, anti-inflammatory, and antibacterial agents.[1] Their prevalence in FDA-approved drugs underscores their importance and continued exploration in medicinal chemistry. The ability of the pyrimidine scaffold to interact with various biological targets, such as enzymes and receptors, makes it a highly attractive starting point for the design of novel therapeutics.[1]

Nucleophilic aromatic substitution (SNAr) on chloropyrimidines is a fundamental and versatile strategy for the elaboration of the pyrimidine core.[2][3] The electron-deficient nature of the pyrimidine ring, further accentuated by the presence of a chlorine atom, facilitates the displacement of the halide by a wide range of nucleophiles. This allows for the controlled and often regioselective introduction of various functional groups, providing a powerful tool for building molecular diversity and probing structure-activity relationships (SAR).

This application note focuses on the nucleophilic substitution at the C6 position of this compound. The presence of the existing amino groups at C4 and C5 influences the reactivity of the C6 position, making a well-defined protocol essential for achieving high yields and purity.

Reaction Mechanism and Regioselectivity

The nucleophilic aromatic substitution on this compound proceeds via a bimolecular addition-elimination mechanism.

The SNAr Mechanism

The reaction is initiated by the attack of a nucleophile on the electron-deficient C6 carbon of the pyrimidine ring, which bears the chlorine leaving group. This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily broken in this intermediate. The negative charge is delocalized across the pyrimidine ring and is stabilized by the electronegative nitrogen atoms. In the final step, the aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.

Visualization of the Reaction Workflow

SNAr_Mechanism sub 6-Chloro-N4-isopropyl- pyrimidine-4,5-diamine meisenheimer Meisenheimer Complex (Intermediate) sub->meisenheimer Nucleophilic Attack nuc Nucleophile (e.g., R-NH2, R-OH, R-SH) nuc->meisenheimer product 6-Substituted-N4-isopropyl- pyrimidine-4,5-diamine meisenheimer->product Elimination of Leaving Group cl_ion Chloride Ion (Leaving Group) meisenheimer->cl_ion

Caption: Workflow of the SNAr reaction on this compound.

Experimental Protocol

This protocol describes a general procedure for the nucleophilic aromatic substitution on this compound with a generic amine nucleophile. The reaction conditions can be adapted for other nucleophiles such as alcohols or thiols, although reaction times and temperatures may vary.

Materials and Reagents
  • This compound

  • Nucleophile of choice (e.g., primary or secondary amine)

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent (e.g., DMSO, NMP)

  • A suitable base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))

  • Ethyl acetate (EtOAc) for extraction

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures)

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction and all handling of reagents in a well-ventilated fume hood.

  • Reagent Handling:

    • This compound and its derivatives are potentially harmful if swallowed, inhaled, or in contact with skin. Avoid generating dust.

    • DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

    • Amines can be corrosive and have strong odors. Handle with care.

    • Bases such as TEA and DIPEA are corrosive and flammable.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Reagents: Add anhydrous DMF to dissolve the starting material. Then, add the nucleophile (1.1-1.5 eq) and the base (2.0-3.0 eq).

  • Reaction Conditions:

    • Conventional Heating: Heat the reaction mixture to 80-120 °C and stir vigorously. The reaction time can range from 4 to 24 hours.[4]

    • Microwave Irradiation: Alternatively, the reaction can be performed in a sealed microwave vial. Heat the mixture to 100-150 °C for 30-90 minutes.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC. A common mobile phase is a mixture of hexane and ethyl acetate or dichloromethane and methanol. The consumption of the starting material and the formation of a new, typically more polar, product spot should be observed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically a solid or a viscous oil.

    • Purify the crude material by flash column chromatography on silica gel.[4] The appropriate eluent system should be determined by TLC analysis. A gradient elution from a less polar solvent system (e.g., 100% hexane) to a more polar one (e.g., 50% ethyl acetate in hexane) is often effective.

    • Collect the fractions containing the pure product and concentrate them under reduced pressure to yield the final 6-substituted-N4-isopropylpyrimidine-4,5-diamine.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the nucleophilic substitution on this compound. The values are indicative and may vary depending on the specific nucleophile and reaction conditions used.

ParameterValueRationale & Comments
Stoichiometry
This compound1.0 eqLimiting reagent.
Nucleophile1.1 - 1.5 eqA slight excess of the nucleophile is used to drive the reaction to completion.
Base2.0 - 3.0 eqThe base is required to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack.
Reaction Conditions
SolventDMF, DMSO, NMPPolar aprotic solvents are ideal for SNAr reactions as they can solvate the charged intermediate.
Temperature (Conventional)80 - 120 °CHigher temperatures are often necessary to overcome the activation energy of the reaction.[4]
Temperature (Microwave)100 - 150 °CMicrowave heating can significantly reduce reaction times.
Reaction Time4 - 24 hoursThe reaction time is dependent on the nucleophilicity of the attacking species and the reaction temperature.
Outcome
Expected Yield 40 - 85%Yields can vary widely based on the nucleophile and purification efficiency. Published yields for similar reactions are in this range.[4]
Purification Method Flash Column ChromatographyThis is the most common method for purifying products of this type to a high degree of purity.[4]

Concluding Remarks

The protocol detailed in this application note provides a reliable and adaptable method for the synthesis of a diverse range of 6-substituted-N4-isopropylpyrimidine-4,5-diamines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate novel compounds for screening in various drug discovery programs. The versatility of the SNAr reaction on the pyrimidine scaffold ensures its continued importance as a key tool in the arsenal of the medicinal chemist.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine.
  • Jakubkienė, V., & Čikotienė, I. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Synlett, 23(18), 2697-2701.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • Shi, F., Zhu, L. H., Zhang, L., & Li, Y. F. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2089.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines.
  • Sandos, G. R., Chambers, F. L., & Sandhu, G. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 28.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
  • ResearchGate. (n.d.). (PDF) 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine.
  • Al-Masoudi, N. A., Jafar, N. N. A., & Al-Dahmoshi, H. O. M. (2017). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of ChemTech Research, 10(10), 40-51.
  • Yu, F., Wang, S., Ying, F., Chen, Z., Li, J., & Chen, Y. (2018). Design, Synthesis and Pharmacological Evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine Derivatives as Potent EGFR Inhibitors in Non-Small Cell Lung Cancer. European Journal of Medicinal Chemistry, 157, 1247-1262.
  • ChemRxiv. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
  • Hong, C. I., Nechaev, A., & West, C. R. (1979). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 22(9), 1105-1108.
  • ResearchGate. (n.d.). Synthesis and Characterizations of Triazine Derivative - N2, N4-bis (6-bromo-1,3-benzothiazol-2-yl) - N6 - aryl -.
  • EvitaChem. (n.d.). N4-(3-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine.
  • ResearchGate. (n.d.). Synthesis and Characterizations of N2-(Aryl)-N4, N6- bis (6, 7-dichloro-1, 3-benzothiazol-2-yl)-1, 3, 5- triazine-2, 4, 6-triamines as Biological Potent Agents.
  • ResearchGate. (n.d.). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
  • Sandoo Pharmaceuticals and Chemicals Co.,Ltd. (n.d.). China pyrimidine-4,5,6-triamine Factory.
  • ResearchGate. (n.d.). Optimization for the preparation of pyrimidine-2,4,5-triamine 6 1.
  • ResearchGate. (n.d.). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.
  • Al-Ostoot, F. H., Keshk, E. M., El-Faham, A., & El-Sayed, R. (2025).
  • ResearchGate. (n.d.). (PDF) Synthesis of some new 6-aryl-3-(4-isopropylphenyl)[1][4][5]triazolo[3,4-b][2][4][5] thiadiazoles and its anti-microbial study. Retrieved from a URL which is no longer available.

  • Hendradi, E., Rosita, N., & Ulfa, M. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1116431.
  • US Patent No. 9,724,350 B2. (2017). N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer.

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of clinically successful and investigational drugs.[1] Its structural resemblance to the purine core of adenosine triphosphate (ATP) allows pyrimidine-based molecules to function as competitive inhibitors at the ATP-binding site of a vast array of protein kinases.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[3] The versatility of the pyrimidine core, which allows for chemical modification at several positions, enables the systematic optimization of potency, selectivity, and pharmacokinetic properties.[4]

Within this important class of molecules, 6-Chloro-N4-isopropylpyrimidine-4,5-diamine emerges as a particularly valuable building block. The strategic placement of its functional groups—a reactive chlorine atom, a nucleophilic amino group, and a lipophilic isopropyl group—provides a trifecta of opportunities for synthetic elaboration and structure-activity relationship (SAR) exploration. The chlorine at the 6-position serves as an excellent electrophilic handle for introducing a wide range of substituents via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.[5][6] The adjacent amino groups can engage in crucial hydrogen-bonding interactions with the kinase hinge region, a key determinant of binding affinity.[7] Finally, the N4-isopropyl group can impart favorable steric and electronic properties, influencing both target engagement and overall drug-like characteristics.[8]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of novel kinase inhibitors. It provides not only detailed, step-by-step protocols but also the underlying scientific rationale for key experimental choices, aiming to empower users to rationally design and synthesize the next generation of targeted therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and execution. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 18202-82-9[8]
Molecular Formula C₇H₁₁ClN₄[8]
Molecular Weight 186.64 g/mol [8]
IUPAC Name This compound[8]
Appearance Off-white to pale yellow solidCommercially available
Solubility Soluble in methanol, ethanol, DMSO, and DMFGeneral chemical knowledge
Reactivity The C6-Cl bond is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. The amino groups are nucleophilic and can undergo acylation, alkylation, and other standard amine chemistries.[5][9]

Core Synthetic Strategies and Mechanistic Considerations

The elaboration of the this compound scaffold into potent kinase inhibitors typically proceeds through a series of well-established and robust chemical transformations. The two primary strategies involve leveraging the reactivity of the C6-chloro substituent.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyrimidine ring activates the C6-chloro position towards nucleophilic attack. This allows for the direct displacement of the chloride by a variety of nucleophiles, most commonly amines, to introduce diverse side chains.[5] This late-stage diversification is a powerful tool for rapidly building a library of analogs for SAR studies.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often employed to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane are typically used to facilitate the dissolution of the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.

  • Temperature: Heating is often required to overcome the activation energy of the reaction, with temperatures ranging from 80-140 °C being common.[10]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, offer a powerful and versatile means of forming new carbon-carbon and carbon-heteroatom bonds at the C6 position.[7][11] These reactions are indispensable for introducing aryl, heteroaryl, and alkynyl moieties, which are frequently found in potent kinase inhibitors.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. For Suzuki couplings, catalysts like Pd(PPh₃)₄ or combinations of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) are commonly used.[5][6] The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: An inorganic base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid or its ester in the transmetalation step of the Suzuki reaction.[5]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used for Suzuki couplings to ensure the solubility of both the organic and inorganic reagents.

Diagram 1: General Synthetic Workflow

G A 6-Chloro-N4-isopropyl- pyrimidine-4,5-diamine B Nucleophilic Aromatic Substitution (SNAr) (e.g., R-NH2, DIPEA, Dioxane, Heat) A->B Path A C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->C Path B D 6-Amino-substituted Kinase Inhibitor Scaffold B->D E 6-Aryl/Heteroaryl-substituted Kinase Inhibitor Scaffold C->E F Further Functionalization (e.g., at C5-amino group) D->F E->F G Final Kinase Inhibitor F->G

Caption: General synthetic pathways for elaborating the core scaffold.

Detailed Experimental Protocol: Synthesis of a Representative Aurora Kinase Inhibitor Scaffold

This protocol details a two-step synthesis of a 6-aryl-N4-isopropylpyrimidine-4,5-diamine scaffold, a common core structure in inhibitors of kinases such as Aurora kinases.[12][13] The procedure is based on established methodologies for analogous pyrimidine-based inhibitors.

Step 1: Suzuki-Miyaura Cross-Coupling

This step illustrates the palladium-catalyzed coupling of an arylboronic acid to the C6 position of the pyrimidine core.

Diagram 2: Suzuki-Miyaura Reaction Mechanism

G cluster_0 Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)L2-Cl B->C D Transmetalation (Ar'-B(OH)2, Base) C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Releases Product G Ar-Ar' (Product) F->G

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Materials and Reagents:

  • This compound (1.0 eq)

  • (4-Methoxyphenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask, add this compound, (4-methoxyphenyl)boronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask under the inert atmosphere.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 6-(4-methoxyphenyl)-N4-isopropylpyrimidine-4,5-diamine.

Step 2: (Optional) Acylation of the C5-Amino Group

This step demonstrates the functionalization of the C5-amino group, a common strategy to introduce additional points of interaction with the target kinase.

Materials and Reagents:

  • 6-(4-methoxyphenyl)-N4-isopropylpyrimidine-4,5-diamine (from Step 1) (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the product from Step 1 in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or DIPEA to the solution.

  • Slowly add acetyl chloride dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates completion.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the final acylated product.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound core has yielded valuable insights into the SAR for various kinase families.

Position of ModificationType of SubstituentGeneral Impact on ActivityRationale
C6-Position Small, hydrophobic groups (e.g., methyl, ethyl)Can improve potency by occupying small hydrophobic pockets near the gatekeeper residue.[14]
Bulky, solubilizing groups (e.g., piperazine, morpholine)May enhance aqueous solubility and pharmacokinetic properties while retaining potency. The 6-position is often located at the entrance of the ATP-binding pocket with considerable bulk tolerance.[14][15]
Aryl or heteroaryl groupsCan form additional π-stacking or hydrogen bond interactions, significantly increasing potency and modulating selectivity.[6]
N4-Position Isopropyl groupProvides a balance of lipophilicity and steric bulk that is often well-tolerated and can contribute to favorable binding interactions.[8]
Other alkyl groups (e.g., cyclopropyl, t-butyl)Modifying the size and shape of this substituent can fine-tune selectivity between closely related kinases.General medicinal chemistry principles.
C5-Amino Group Acylation or sulfonylationIntroduces hydrogen bond donors/acceptors that can interact with the ribose-phosphate binding region of the ATP pocket, often enhancing potency.[16]
AlkylationCan be used to probe steric limits and introduce new vectors for further functionalization.General medicinal chemistry principles.

Troubleshooting Common Experimental Challenges

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Suzuki Coupling - Inactive catalyst- Insufficiently degassed solvents- Poor quality boronic acid- Ineffective base- Use a fresh bottle of palladium catalyst or a pre-catalyst.- Ensure thorough degassing of solvents by sparging with argon or using freeze-pump-thaw cycles.- Use high-purity boronic acid; consider using the corresponding boronate ester.- Try a stronger base like Cs₂CO₃ or K₃PO₄.
Incomplete SNAr Reaction - Nucleophile is not sufficiently reactive- Insufficient temperature- Steric hindrance- Consider using a more nucleophilic amine.- Increase the reaction temperature (monitor for decomposition).- For highly hindered nucleophiles, consider alternative coupling strategies (e.g., Buchwald-Hartwig amination).
Formation of Side Products - Di-substitution (at both C5 and N4 amino groups)- Catalyst decomposition (in cross-coupling)- Hydrolysis of the C6-Cl bond- During acylation/alkylation, use controlled stoichiometry and low temperatures.- Ensure an inert atmosphere and use appropriate ligands to stabilize the catalyst.- Use anhydrous solvents and reagents.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its well-defined points of reactivity at the C6-chloro and C5-amino positions allow for the systematic and rational design of potent and selective therapeutic agents. By understanding the underlying principles of the key synthetic transformations and carefully controlling reaction conditions, researchers can effectively leverage this scaffold to accelerate their drug discovery programs. The protocols and insights provided herein serve as a robust foundation for the exploration of new chemical space in the ongoing quest for novel targeted therapies.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
  • Benchchem. (n.d.). Synthesis of Kinase Inhibitors Using Pyrimidine Building Blocks: Application Notes and Protocols.
  • Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 6(35), 22753–22764.
  • Jadhav, S. B., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202.
  • Long, Z., et al. (2018). Design, synthesis, and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(1), 141-152.
  • Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(9), 1823–1835.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 2-Amino-6-isopropylpyrimidin-4-ol.
  • Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(25), 4173–4188.
  • Wang, Y., et al. (2025). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. Bioorganic & Medicinal Chemistry, 128, 118265.
  • Benchchem. (n.d.). Structure-Activity Relationship (SAR) of 4-Chloro-5-substituted-pyrimidin-2-amine Analogs as Kinase Inhibitors.
  • Gnanasekaran, D., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 733887.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.
  • Benchchem. (n.d.). This compound.
  • Benchchem. (n.d.). 6-Chloro-N4-methyl-4,5-pyrimidinediamine.
  • Benchchem. (n.d.). 6-Chloro-n4-methylpyrimidine-2,4-diamine.
  • De Donato, M., et al. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. I.R.I.S.
  • Worrell, B. T., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1143–1151.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 6-Chloro-3-methoxypyridazin-4-amine and Other Halopyridazines in Cross- Coupling Reactions.
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. Retrieved from [Link]

  • MDPI. (2024). Special Issue “Novel Chemical Tools for Targeted Cancer Therapy”. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Retrieved from [Link]

  • Santini, D., et al. (2023). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. International Journal of Molecular Sciences, 24(13), 10899.

Sources

Condensation reactions involving 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Condensation Reactions Involving 6-Chloro-N4-isopropylpyrimidine-4,5-diamine: Synthesis of Bioactive Heterocyclic Scaffolds

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of this compound, a versatile and highly valuable building block in modern synthetic and medicinal chemistry. The strategic arrangement of its vicinal diamines, coupled with a reactive chloro-substituent, makes it an ideal precursor for a multitude of condensation reactions. We will delve into the core principles, reaction mechanisms, and detailed experimental protocols for synthesizing key heterocyclic systems, including purines, pteridines, and pyrimido[4,5-b][1][2]diazepines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the creation of novel, high-value molecules with significant therapeutic potential.

Introduction: The Strategic Value of this compound

In the landscape of heterocyclic chemistry, pyrimidine derivatives are foundational scaffolds for countless biologically active molecules.[3] Among these, this compound (1) stands out due to its unique trifecta of reactive sites. The adjacent amino groups at the C4 and C5 positions are primed for cyclocondensation reactions, serving as the linchpin for forming fused ring systems. The chlorine atom at the C6 position provides a subsequent handle for nucleophilic substitution, allowing for late-stage diversification of the molecular core. Finally, the N4-isopropyl group enhances solubility in organic solvents and imparts specific steric and electronic properties to the final compounds.[4]

This molecule is a gateway to several classes of pharmacologically significant heterocycles. Most notably, it is a key precursor for the synthesis of 6-chloropurine analogs, which are themselves critical intermediates for developing potent kinase inhibitors.[1][5] The purine-based compounds Olomoucine and Roscovitine, known for their strong inhibitory effects on cyclin-dependent kinases (CDKs), exemplify the therapeutic relevance of scaffolds derived from such pyrimidine precursors.[1][6][7] By arresting the cell division cycle, these molecules represent a promising class of antimitotic and antitumor drugs.[1][6]

This guide will provide the necessary theoretical grounding and practical protocols to successfully employ this versatile reagent in various synthetic applications.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the reagent's properties is paramount for successful and reproducible experimentation.

PropertyValue
IUPAC Name This compound
CAS Number 18202-82-9
Molecular Formula C₇H₁₁ClN₄
Molecular Weight 186.64 g/mol
Appearance Typically an off-white to light brown solid

Reactivity Insights:

  • Vicinal Diamines (C4-NH-isopropyl, C5-NH₂): This is the primary reactive center for the condensation reactions discussed herein. The two adjacent amino groups readily react with molecules containing two electrophilic centers (or a single center that can react twice) to form a new five, six, or seven-membered ring fused to the pyrimidine core.

  • C6-Chloro Group: The chlorine atom is a good leaving group, activated by the electron-withdrawing pyrimidine ring. While generally stable under the conditions used for initial condensation, it becomes a key site for post-condensation functionalization via nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various amino, alkoxy, or thioether groups to modulate biological activity.[8]

  • N4-Isopropyl Group: This group provides steric bulk that can influence the regioselectivity of certain reactions. It also significantly impacts the lipophilicity of the molecule and its derivatives, which is a critical parameter in drug design.[4]

Caption: Reactivity map of this compound.

Core Application: Synthesis of Fused Heterocycles

The primary application of compound 1 is the construction of fused heterocyclic systems. The choice of the condensation partner dictates the nature of the resulting scaffold.

Synthesis of 6-Chloropurines via Traube Synthesis

The most common and arguably most valuable transformation of 4,5-diaminopyrimidines is their conversion to purines.[9][10] The Traube purine synthesis involves condensation with a one-carbon electrophile, which forms the C8 position of the purine ring.[10]

Causality & Mechanism: The reaction with reagents like triethyl orthoformate in the presence of an acid catalyst (or simply formic acid) leads to the formation of a formamidine intermediate with the more nucleophilic 5-amino group. Subsequent intramolecular cyclization, driven by the proximity of the N4-amino group, and elimination of alcohol or water yields the aromatic imidazole ring fused to the pyrimidine core.

Traube_Workflow start 6-Chloro-N4-isopropyl- pyrimidine-4,5-diamine (1) reagent + Triethyl Orthoformate + Acetic Anhydride start->reagent intermediate Formamidine Intermediate (Unstable, in situ) reagent->intermediate cyclization Intramolecular Cyclization & Elimination intermediate->cyclization product 6-Chloro-9-isopropyl-9H-purine (or regioisomer) cyclization->product

Caption: Workflow for Traube purine synthesis.

Protocol 1: Synthesis of 6-Chloro-N4-isopropyl-purine Analog

  • Materials:

    • This compound (1 )

    • Triethyl orthoformate (HC(OEt)₃)

    • Acetic anhydride (Ac₂O)

    • Ethanol (EtOH)

    • Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)

  • Procedure:

    • Suspend 1.0 equivalent of the diamine (1 ) in 10 volumes of a 1:1 mixture of triethyl orthoformate and acetic anhydride.[11]

    • With stirring, slowly heat the mixture to reflux. The solids should dissolve as the reaction progresses. Maintain reflux for 1-2 hours after complete dissolution.

    • Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexanes) to confirm the consumption of the starting material.

    • Once complete, remove the excess triethyl orthoformate and acetic anhydride under reduced pressure. This may yield a solid residue of the N-acetylated purine intermediate.

    • To the residue, add 10 volumes of 10% aqueous NaOH and heat gently (30–40°C) for 15-30 minutes to hydrolyze the acetyl group.[11]

    • Cool the solution in an ice bath and carefully acidify to pH 4-6 with an appropriate acid (e.g., acetic acid or dilute HCl).

    • The desired 6-chloropurine product should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Self-Validation: The final product should be readily characterizable by ¹H NMR, showing a new singlet in the aromatic region (typically >8.0 ppm) corresponding to the C2-H and C8-H of the purine core, and the disappearance of the two broad NH₂ signals from the starting material. Mass spectrometry should confirm the expected molecular weight.

Synthesis of Pteridines via Gabriel-Isay Synthesis

Pteridines are another class of biologically vital heterocycles that can be accessed from compound 1 . This synthesis involves condensation with a 1,2-dicarbonyl compound.[12]

Causality & Mechanism: The two vicinal amino groups of the pyrimidine diamine react with the two carbonyl groups of a compound like methylglyoxal (2-oxopropanal) or diacetyl. This double condensation reaction forms a dihydropteridine intermediate, which can then be oxidized in situ or during workup to the aromatic pteridine system.

Pteridine_Workflow start 6-Chloro-N4-isopropyl- pyrimidine-4,5-diamine (1) reagent + 1,2-Dicarbonyl Compound (e.g., Methylglyoxal) start->reagent condensation Double Condensation reagent->condensation intermediate Dihydropteridine Intermediate condensation->intermediate oxidation Oxidation (often in situ) intermediate->oxidation product Substituted Pteridine oxidation->product

Caption: Workflow for Gabriel-Isay pteridine synthesis.

Protocol 2: Synthesis of a 6-Chloro-4-isopropylamino-pteridine Analog

  • Materials:

    • This compound (1 )

    • 2-oxopropanal (Methylglyoxal, typically available as a 40% aqueous solution)

    • Water or Ethanol/Water mixture

    • Sodium hydrogen sulfite (optional, for adduct formation)[13]

  • Procedure:

    • Suspend 1.0 equivalent of the diamine (1 ) in 10-15 volumes of water or an ethanol/water mixture.

    • To this suspension, add 1.1 equivalents of the 1,2-dicarbonyl compound (e.g., aqueous 2-oxopropanal).[13]

    • Heat the reaction mixture gently to 40-60°C for 1-3 hours. The reaction is often accompanied by a color change.

    • Monitor the reaction by TLC. The product is typically more nonpolar than the starting diamine.

    • Upon completion, cool the mixture to room temperature or in an ice bath. The pteridine product may precipitate directly from the reaction mixture.

    • If precipitation occurs, collect the solid by vacuum filtration, wash with cold water, and dry.

    • If the product remains in solution, it may be necessary to extract with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

  • Trustworthiness Note: The oxidation of the dihydropteridine intermediate to the final aromatic product often occurs spontaneously with atmospheric oxygen, especially under mild heating. In some cases, a mild oxidizing agent may be required for a complete and clean conversion.[14]

Synthesis of Pyrimido[4,5-b][1][2]diazepinones

Condensation with β-ketoesters, such as ethyl acetoacetate, opens a pathway to seven-membered fused rings, which are of increasing interest in medicinal chemistry.

Causality & Mechanism: This reaction is highly dependent on conditions.[2] Typically, the more reactive 5-amino group first condenses with the ketone carbonyl of the β-ketoester to form an enamine intermediate. The less reactive N4-amino group can then undergo intramolecular cyclization by attacking the ester carbonyl, leading to the formation of the seven-membered diazepinone ring after elimination of ethanol.[2]

Diazepinone_Workflow start 6-Chloro-N4-isopropyl- pyrimidine-4,5-diamine (1) reagent + β-Ketoester (e.g., Ethyl Acetoacetate) start->reagent enamine Enamine Formation (at C5-NH₂) reagent->enamine cyclization Intramolecular Amidation (at N4-NH) enamine->cyclization product Pyrimido[4,5-b][1,4]diazepinone cyclization->product

Sources

Analytical methods for 6-Chloro-N4-isopropylpyrimidine-4,5-diamine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted pyrimidine derivative that serves as a crucial intermediate in medicinal chemistry and drug development.[1] The pyrimidine scaffold is a core component of numerous therapeutic agents, making the precise characterization of its analogues essential.[2][3] The purity, structure, and stability of this intermediate directly impact the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Therefore, a robust, multi-faceted analytical approach is required to ensure its identity and quality for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the essential analytical methods for the full characterization of this compound. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are not just followed, but understood. The methodologies detailed herein are designed to create a self-validating system for quality control and structural elucidation, encompassing chromatographic, spectroscopic, and thermal analysis techniques.

Physicochemical Properties and Reference Standards

A foundational step in any analytical workflow is understanding the basic physicochemical properties of the compound. This information is critical for method development, sample preparation, and data interpretation.

PropertyValueSource
Chemical Name This compoundIUPAC
Molecular Formula C₇H₁₁ClN₄[4]
Molecular Weight 186.64 g/mol [4]
CAS Number 18202-82-9[1]
Appearance White to off-white or light-yellow solidTypical Observation
Canonical SMILES CC(C)NC1=C(C(=NC=N1)Cl)N[4]

Logical Workflow for Comprehensive Analysis

A systematic approach ensures all critical quality attributes are assessed. The following workflow outlines a logical sequence for the characterization of this compound, from initial purity assessment to definitive structural confirmation and stability analysis.

Analytical_Workflow Figure 1: Comprehensive Analytical Workflow cluster_0 Primary Analysis: Purity & Identity cluster_1 Secondary Analysis: Structural Elucidation cluster_2 Tertiary Analysis: Physical Properties HPLC HPLC-UV (Purity Assay, Impurity Profile) LCMS LC-MS (Impurity Identification, MW Confirmation) HPLC->LCMS Investigate Unknowns Report Final Certificate of Analysis (CoA) HPLC->Report NMR NMR Spectroscopy (¹H, ¹³C) (Definitive Structure) LCMS->NMR Confirm Structure of Impurities LCMS->Report IR FT-IR Spectroscopy (Functional Group ID) NMR->IR Orthogonal Confirmation NMR->Report IR->Report Thermal Thermal Analysis (DSC/TGA) (Melting Point, Stability) Thermal->Report Sample Test Sample: 6-Chloro-N4-isopropyl- pyrimidine-4,5-diamine Sample->HPLC Initial Screening Sample->NMR Primary Structure Confirmation Sample->Thermal Assess Physical Properties

Caption: Figure 1: Comprehensive Analytical Workflow

Chromatographic Methods for Purity and Impurity Profiling

Chromatography is the cornerstone for assessing the purity of pharmaceutical intermediates. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for quantification, while its coupling with Mass Spectrometry (LC-MS) is invaluable for identifying unknown impurities.[5]

High-Performance Liquid Chromatography (HPLC-UV)

Causality: A reversed-phase HPLC method using a C18 stationary phase is selected due to its proven effectiveness in separating moderately polar heterocyclic compounds from both more polar and less polar impurities. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively resolved and eluted within a reasonable timeframe. The UV detection wavelength is chosen based on the chromophore of the pyrimidine ring, which typically exhibits strong absorbance between 260-280 nm.[2]

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[6]

  • Reagents & Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (HPLC Grade).

    • Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Diluent: Acetonitrile/Water (50:50 v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0.0 95 5
      15.0 5 95
      20.0 5 95
      20.1 95 5

      | 25.0 | 95 | 5 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of diluent to achieve a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Interpretation: The purity is calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all observed peaks. Any peak other than the main peak is considered an impurity and should be investigated, especially if it exceeds 0.1%.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: LC-MS is employed for the unambiguous confirmation of the parent compound's molecular weight and the identification of process-related impurities or degradation products.[5][7] Electrospray Ionization (ESI) in positive ion mode is chosen because the multiple nitrogen atoms in the pyrimidine diamine structure are readily protonated, leading to strong [M+H]⁺ ions.

Experimental Protocol:

  • Instrumentation:

    • An LC system (as described in 1.1) coupled to a single quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Interface & MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: 50 - 500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂) Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

  • Procedure:

    • Utilize the same HPLC method as described in section 1.1. The formic acid in the mobile phase makes it directly compatible with MS analysis.

    • Analyze the same sample solution.

Data Interpretation: The primary peak should exhibit a mass-to-charge ratio (m/z) corresponding to the protonated molecule [C₇H₁₁ClN₄ + H]⁺ at approximately 187.07 m/z. The masses of impurity peaks can be used to deduce their structures. For example, an impurity with a mass of +14 Da could indicate an over-methylation, while a mass of -19 Da (Cl replaced by OH) could suggest hydrolysis.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive confirmation of the molecular structure. NMR is the most powerful tool for this purpose, with IR spectroscopy offering complementary information about functional groups.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR are indispensable for verifying the precise arrangement of atoms.[8] The chemical shifts, integration values, and coupling patterns of the protons provide a unique fingerprint of the molecule. ¹³C NMR confirms the carbon backbone. A polar aprotic solvent like DMSO-d₆ is often preferred for its ability to dissolve the sample and to clearly show exchangeable protons (e.g., from NH₂ and NH groups).

Experimental Protocol:

  • Instrumentation:

    • 300-600 MHz NMR Spectrometer.[8]

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse.

    • Number of Scans: 16.[8]

    • Relaxation Delay: 2 seconds.[8]

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or higher.[8]

    • Relaxation Delay: 2 seconds.

Expected Spectral Features for this compound:

Group¹H NMR (Expected δ, Multiplicity, Integration)¹³C NMR (Expected δ)
Isopropyl -CH₃ ~1.2 ppm (doublet, 6H)~22 ppm
Isopropyl -CH ~4.0-4.2 ppm (septet, 1H)~45 ppm
-NH (isopropyl) ~6.5-7.0 ppm (broad singlet, 1H)N/A
-NH₂ (at C5) ~5.5-6.0 ppm (broad singlet, 2H)N/A
Pyrimidine C2-H ~7.8-8.0 ppm (singlet, 1H)~150-155 ppm
Pyrimidine C2 N/A~150-155 ppm
Pyrimidine C4 N/A~155-160 ppm
Pyrimidine C5 N/A~110-115 ppm
Pyrimidine C6 N/A~158-162 ppm

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR is a rapid and simple technique to confirm the presence of key functional groups, providing orthogonal verification of the structure.

Experimental Protocol:

  • Instrumentation:

    • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

Expected Key Absorbances:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch 3400-3200Amine groups (NH and NH₂), typically two distinct bands
C-H Stretch 3000-2850Aliphatic (isopropyl) and aromatic (pyrimidine ring) C-H
C=N, C=C Stretch 1650-1550Pyrimidine ring vibrations[7]
N-H Bend 1600-1500Amine scissoring vibration
C-Cl Stretch 800-600Chloro-substituent on the ring

Thermal Analysis for Stability and Physical Properties

Thermal analysis techniques like DSC and TGA are crucial for determining the melting point, identifying polymorphic forms, and assessing the thermal stability of the compound, which are vital parameters for storage and handling.[9][10]

Experimental Protocol:

  • Instrumentation:

    • Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).

  • Procedure:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan.

    • Heat the sample from ambient temperature to ~300 °C at a constant rate of 10 °C/min.[9][10][11]

    • Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min) to provide an inert atmosphere.[9][10]

Data Interpretation:

  • DSC: A sharp endotherm in the DSC curve indicates the melting point of the crystalline solid. The absence of other thermal events before melting suggests the sample is not a hydrate or solvate and is likely a single polymorphic form.

  • TGA: The TGA curve shows the mass of the sample as a function of temperature. A stable compound will show a flat baseline until the onset of thermal decomposition, which is marked by a sharp drop in mass. This decomposition temperature is a key indicator of thermal stability.

Potential Impurity Profile and Root Cause Analysis

Understanding the synthesis route is key to predicting potential impurities.[1][5] A common synthesis involves the reaction of 4,5-diamino-6-chloropyrimidine with an isopropylating agent. This allows for a logical assessment of potential process-related impurities.

Impurity_Map Figure 2: Potential Impurity Relationship Map Main 6-Chloro-N4-isopropyl- pyrimidine-4,5-diamine (Target Compound) Hydrolysis Impurity B: 6-Hydroxy-N4-isopropyl- pyrimidine-4,5-diamine (Hydrolysis Product) Main->Hydrolysis H₂O (Degradation) Overalkylation Impurity C: 6-Chloro-N4,N5-diisopropyl- pyrimidine-4,5-diamine (Overalkylation) Main->Overalkylation Excess Isopropylating Agent (Side Reaction) SM Impurity A: 4,5-Diamino-6-chloropyrimidine (Unreacted Starting Material) SM->Main Isopropylation (Incomplete Reaction)

Caption: Figure 2: Potential Impurity Relationship Map

Impurity NamePotential OriginRecommended Detection Method
4,5-Diamino-6-chloropyrimidine Unreacted starting material[12][13]HPLC-UV, LC-MS
6-Hydroxy-N4-isopropylpyrimidine-4,5-diamine Hydrolysis of the chloro group during synthesis or storage[5]LC-MS (Mass Change: -19 Da)
6-Chloro-N4,N5-diisopropylpyrimidine-4,5-diamine Overalkylation side reactionLC-MS (Mass Change: +42 Da)
Solvent Residues Incomplete drying after purificationGas Chromatography (GC) with Headspace

Conclusion

The analytical characterization of this compound requires a multi-technique approach to build a complete profile of its identity, purity, structure, and stability. The protocols and insights provided in this application note establish a robust framework for quality control and assurance. By combining chromatographic separation (HPLC), mass-based identification (LC-MS), definitive structural elucidation (NMR, IR), and thermal analysis (DSC/TGA), researchers and drug development professionals can confidently verify the quality of this critical synthetic intermediate, ensuring the integrity of their downstream applications.

References

  • Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry.
  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. BenchChem Technical Guides.
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  • ResearchGate. Thermal analysis of some novel pyrimidine derivatives.
  • BenchChem. (2025). Technical Support Center: Managing Impurities in 4-Chloro-6-isopropylpyrimidin-2-amine Production. BenchChem Technical Guides.
  • Antoszczak, M., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
  • Guidechem. 6-chloro-N4-isopropyl-N4-methylpyrimidine-2,4-diamine. Guidechem Product Page.
  • BLDpharm. 195252-56-3|6-Chloro-N4-propylpyrimidine-4,5-diamine. BLDpharm Product Page.
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  • ChemBK. 6-Chloro-4,5-diaminopyrimidine. ChemBK Product Page.
  • NIST. Pyrimidine, 4,5-diamino-6-chloro-. NIST WebBook.
  • Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
  • Jafar, N. N. A., et al. (2018). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate.
  • Zhang, Y., et al. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. PMC - NIH.
  • PubChem. 2,4-Diamino-6-chloropyrimidine. National Institutes of Health.
  • LGC Standards. 6-Chloro-pyrimidine-2,4-diamine. LGC Standards Product Page.
  • Garner, J., et al. (2012). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. ResearchGate.
  • SIELC Technologies. Separation of 4-Chloro-2,6-diaminopyrimidine on Newcrom R1 HPLC column. SIELC.
  • Google Patents. (2022). HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
  • ResearchGate. (PDF) 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine.
  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC.

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High-Performance Liquid Chromatography (HPLC) Purification of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Preparative Protocol

Introduction and Scientific Background

6-Chloro-N4-isopropylpyrimidine-4,5-diamine is a substituted pyrimidine derivative. Such heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery, often serving as key intermediates in the synthesis of pharmacologically active molecules.[1][2] The biological activity of the final compounds is critically dependent on the purity of these precursors. Impurities from the synthesis, such as unreacted starting materials, by-products, or isomers, can lead to ambiguous biological data and complications in subsequent reactions.

Therefore, a robust purification method is essential. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for purifying polar to moderately non-polar organic molecules.[3][4] Its high resolving power makes it ideal for separating structurally similar compounds. This protocol leverages the principles of RP-HPLC to achieve greater than 98% purity for the target compound.

Analyte Properties and Separation Rationale

Understanding the physicochemical properties of this compound is fundamental to developing an effective HPLC method.

  • Structure: The molecule contains a polar pyrimidine core with two basic amine groups, a lipophilic isopropyl group, and an electronegative chlorine atom.

  • Polarity: The presence of the diamino-pyrimidine core makes the molecule polar and hydrophilic. However, the isopropyl and chloro substituents add a degree of hydrophobicity. This amphiphilic nature makes it an ideal candidate for reverse-phase chromatography.

  • Ionization: The amino groups are basic and can be protonated in acidic conditions. Controlling the ionization state is crucial for achieving sharp, symmetrical peaks and reproducible retention times. Suppressing ionization by using a slightly acidic mobile phase (pH 3-5) ensures that the analyte interacts with the stationary phase in a consistent, uncharged state.[5]

The chosen separation strategy is Reverse-Phase HPLC . In this mode, the analyte is introduced in a polar mobile phase onto a non-polar stationary phase (e.g., C18-bonded silica).[3][4] Hydrophobic molecules, or hydrophobic regions of molecules, interact more strongly with the stationary phase, leading to longer retention. By gradually increasing the concentration of an organic solvent (the modifier) in the mobile phase, the polarity of the mobile phase is decreased, which disrupts these hydrophobic interactions and elutes the bound compounds.[3] A gradient elution, where the organic modifier concentration is increased over time, is selected to ensure that early-eluting polar impurities are well-separated from the main compound, and late-eluting non-polar impurities are efficiently washed from the column.[6]

Materials and Methods

Equipment and Consumables
  • Preparative HPLC system with a gradient pump, autosampler/manual injector, and a UV-Vis detector.

  • Fraction collector.

  • Data acquisition and analysis software (e.g., Chromeleon™, Empower™).

  • Rotary evaporator for solvent removal.

  • Analytical HPLC system for purity analysis of collected fractions.

  • Vortex mixer and sonicator.

  • pH meter.

  • Syringe filters (0.45 µm, PTFE for organic solvents).

  • HPLC-grade solvents: Acetonitrile (ACN) and Water.

  • HPLC-grade additives: Formic Acid (FA) or Trifluoroacetic Acid (TFA).

Chromatographic Column
  • Column: Preparative C18 (Octadecylsilane) column.

  • Particle Size: 5–10 µm.

  • Dimensions: e.g., 19 mm x 150 mm (Dimensions can be scaled based on the amount of crude material).

  • Rationale: A C18 stationary phase provides strong hydrophobic retention necessary for separating polar aromatic compounds like pyrimidine derivatives.[6][7] The larger particle size and column diameter are standard for preparative scale work, allowing for higher loading capacities.

Detailed Purification Protocol

Mobile Phase Preparation

The mobile phase is a critical component influencing separation efficiency.[8]

  • Mobile Phase A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.

    • Add 1 mL of Formic Acid (for a final concentration of 0.1% v/v). This will adjust the pH to approximately 2.5-3.0.

    • Mix thoroughly.

    • Degas the solution for 15-20 minutes using ultrasonication or helium sparging to prevent bubble formation in the pump.[9]

  • Mobile Phase B (Organic):

    • Measure 999 mL of HPLC-grade acetonitrile into a 1 L solvent bottle.

    • Add 1 mL of Formic Acid (0.1% v/v).

    • Mix thoroughly and degas as described above.

  • Causality: Using 0.1% formic acid serves two purposes: it protonates the basic nitrogens on the pyrimidine ring, preventing peak tailing due to interaction with residual silanols on the stationary phase, and it ensures a consistent ionization state for reproducible retention.[10][11] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.[12]

Sample Preparation
  • Weigh the crude this compound.

  • Dissolve the crude material in a minimal amount of a suitable solvent. A good starting point is Dimethyl Sulfoxide (DMSO) or a mixture of Water/Acetonitrile that mimics the initial HPLC conditions.

  • Ensure complete dissolution, using a vortex and brief sonication if necessary. The final concentration should be high, but the solution must not be supersaturated (e.g., 50-100 mg/mL, depending on solubility).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the injector or column.

HPLC Method Parameters

The following parameters should be programmed into the HPLC system. These are presented as a starting point and may require optimization based on the specific impurity profile of the crude material.

ParameterRecommended SettingRationale
Column Preparative C18, 5 µm, 19 x 150 mmStandard for preparative purification of small organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterControls analyte ionization and improves peak shape.[5][10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the compound by decreasing mobile phase polarity.[12]
Flow Rate 18 mL/minAppropriate for a 19 mm ID column; ensures efficient separation without excessive pressure.
Gradient Program 10% to 60% B over 20 minutesA shallow gradient provides high resolution to separate closely eluting impurities.
60% to 95% B over 2 minutesWashes highly non-polar impurities from the column.
Hold at 95% B for 3 minutesEnsures the column is fully cleaned.
95% to 10% B over 1 minuteReturns to initial conditions.
Hold at 10% B for 4 minutesColumn re-equilibration for the next injection.
Injection Volume 0.5 - 2.0 mLDependent on sample concentration and column loading capacity.
Column Temperature 30 °CImproves peak shape and reduces mobile phase viscosity for lower backpressure.
Detection UV at 275 nmPyrimidine derivatives exhibit strong UV absorbance in this region.[13] A secondary wavelength (e.g., 254 nm) can also be monitored.
Purification Workflow

The overall process from sample preparation to obtaining the final pure product is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification Crude Crude Compound Dissolve Dissolve in minimal DMSO or ACN/Water Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Equilibrated Column Filter->Inject Separate Gradient Elution (Separation) Inject->Separate Detect UV Detection (275 nm) Separate->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions (>98% Purity) Analyze->Pool Evaporate Solvent Removal (Rotovap) Pool->Evaporate Pure Pure Compound Evaporate->Pure

Caption: HPLC Purification Workflow for this compound.

Post-Purification Processing
  • Fraction Analysis: Analyze a small aliquot from each collected fraction using a rapid analytical HPLC method to determine the purity.

  • Pooling: Combine the fractions that contain the target compound at the desired purity level (e.g., >98%).

  • Solvent Removal: Remove the mobile phase solvents (water and acetonitrile) from the pooled fractions using a rotary evaporator. Lyophilization (freeze-drying) can be used as a final step to remove residual water and obtain a fluffy solid.

  • Final Characterization: Confirm the identity and purity of the final product using analytical techniques such as LC-MS, NMR, and analytical HPLC.

Conclusion

This application note details a robust and reliable preparative RP-HPLC protocol for the purification of this compound. By carefully selecting the stationary phase, mobile phase composition, and gradient profile based on the analyte's physicochemical properties, this method provides a systematic approach to achieving high purity. The outlined workflow is a self-validating system, incorporating in-process analytical checks to ensure the final product meets the stringent quality requirements for pharmaceutical research and development.

References

  • Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant.
  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed.
  • Reversed-phase chrom
  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • How do you choose a mobile phase in HPLC? Quora.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed Central.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
  • This compound | 18202-82-9. Benchchem.
  • Separation of 4-Chloro-2,6-diaminopyrimidine on Newcrom R1 HPLC column. SIELC Technologies.

Sources

Application Notes and Protocols for NMR Spectroscopy of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyrimidines in Drug Discovery

Substituted pyrimidine scaffolds are a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents. Their prevalence is due to their ability to mimic endogenous nucleobases, allowing them to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways. The 6-chloro-N4-isopropylpyrimidine-4,5-diamine moiety, in particular, serves as a versatile intermediate in the synthesis of potent and selective inhibitors of various protein kinases.

Accurate and unambiguous structural elucidation of these pyrimidine derivatives is paramount for ensuring the synthesis of the correct regioisomer and for understanding structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for this purpose, providing detailed insights into the molecular framework at the atomic level. This guide offers a comprehensive overview of the application of ¹H and ¹³C NMR spectroscopy for the characterization of this compound and its analogs, blending theoretical principles with practical, field-proven protocols.

Core Principles: Understanding Chemical Environments in Substituted Pyrimidines

The chemical shifts observed in the NMR spectrum of a pyrimidine derivative are dictated by the electronic environment of each nucleus. The pyrimidine ring itself is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature generally leads to the deshielding of the ring protons and carbons, causing them to resonate at higher chemical shifts (downfield) compared to analogous carbocyclic aromatic systems like benzene.

The substituents on the pyrimidine ring further modulate these chemical shifts:

  • Electron-donating groups (EDGs) , such as the amino (-NH₂) and N-alkylamino groups, increase the electron density on the ring, leading to increased shielding and a subsequent upfield shift (lower ppm values) of the ring protons and carbons.

  • Electron-withdrawing groups (EWGs) , like the chloro (-Cl) group, decrease the electron density, causing further deshielding and a downfield shift (higher ppm values).

The interplay of these substituent effects allows for the precise structural determination of this compound derivatives.

Experimental Protocols: Acquiring High-Fidelity NMR Spectra

The acquisition of high-quality NMR data is the foundation of accurate spectral interpretation. The following protocols are designed to be self-validating, ensuring reproducibility and reliability.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation.

  • Analyte Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities. Residual solvents from synthesis and purification are common contaminants that can complicate spectral analysis.

  • Solvent Selection: The choice of deuterated solvent is critical. The solvent should completely dissolve the sample and be chemically inert. For this compound derivatives, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the solvent of choice due to its excellent dissolving power for polar compounds and its ability to facilitate hydrogen bonding, which can sharpen the signals of exchangeable protons (e.g., -NH₂ and -NH-).[1] Chloroform-d (CDCl₃) can also be used, but amine protons may appear as broader signals.[1]

  • Concentration:

    • For ¹H NMR , a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.

    • For ¹³C NMR , a more concentrated sample of 20-50 mg in the same volume is recommended due to the lower natural abundance of the ¹³C isotope.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most high-quality deuterated solvents for NMR are supplied with TMS already added.[1]

Protocol 2: NMR Instrument Parameters

The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample.

Parameter¹H NMR¹³C NMRRationale
Pulse Program Standard single pulse (zg30)Proton-decoupled (zgpg30)Standard acquisition for routine analysis. Proton decoupling in ¹³C NMR simplifies the spectrum to singlets and enhances signal-to-noise via the Nuclear Overhauser Effect (NOE).
Spectral Width (SW) 0 to 12 ppm0 to 200 ppmThis range encompasses the expected chemical shifts for most organic molecules, including pyrimidine derivatives.
Acquisition Time (AT) 2 - 4 seconds1 - 2 secondsA longer acquisition time provides better resolution.
Relaxation Delay (D1) 1 - 2 seconds2 - 5 secondsAllows for the relaxation of nuclei back to their equilibrium state before the next pulse. A longer delay is crucial for quantitative ¹³C NMR.
Number of Scans (NS) 8 - 161024 or moreA higher number of scans is required for ¹³C NMR to compensate for the low natural abundance of the isotope and achieve a good signal-to-noise ratio.

Spectral Interpretation: Decoding the NMR Data of this compound

Predicted ¹H NMR Spectrum (in DMSO-d₆)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale and Key Insights
H2 (pyrimidine ring) ~7.5 - 7.8Singlet1H-This proton is on the electron-deficient pyrimidine ring and is expected to be the most deshielded aromatic proton.
-NH (isopropyl) ~6.5 - 7.0Doublet1H~7-8The coupling to the methine proton of the isopropyl group results in a doublet. The chemical shift can be concentration and temperature-dependent.
-NH₂ (at C5) ~5.0 - 5.5Broad Singlet2H-The protons of the primary amine group often appear as a broad signal due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
-CH (isopropyl) ~4.0 - 4.3Septet (or multiplet)1H~6-7This methine proton is coupled to the six equivalent methyl protons and the -NH proton, resulting in a complex multiplet, often appearing as a septet.
-CH₃ (isopropyl) ~1.1 - 1.3Doublet6H~6-7The six methyl protons are equivalent and are split by the adjacent methine proton into a characteristic doublet.
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Key Insights
C4 (pyrimidine ring) ~158 - 162This carbon is attached to two nitrogen atoms (the ring nitrogen and the N4-isopropylamino group) and is significantly deshielded.
C6 (pyrimidine ring) ~155 - 159Attached to a nitrogen and a chlorine atom, this carbon is also highly deshielded.
C2 (pyrimidine ring) ~150 - 154This carbon is situated between two ring nitrogens, leading to a downfield chemical shift.
C5 (pyrimidine ring) ~115 - 120This carbon is attached to the electron-donating amino group and is generally the most shielded of the pyrimidine ring carbons.
-CH (isopropyl) ~45 - 50The methine carbon of the isopropyl group.
-CH₃ (isopropyl) ~20 - 25The methyl carbons of the isopropyl group.

Advanced Considerations: The Impact of Dynamic Effects

For certain 4-aminopyrimidine derivatives, a phenomenon known as rotamerism can be observed. This occurs due to restricted rotation around the C4-N bond, leading to the existence of different conformational isomers (rotamers) that are in slow exchange on the NMR timescale. This can result in the broadening of signals for the N-alkyl substituent and the adjacent ring protons and carbons at room temperature.[2]

  • Causality: The steric hindrance between the N-alkyl group and the amino group at the 5-position can create a significant energy barrier to rotation.

  • Experimental Validation: If line broadening is observed, acquiring spectra at different temperatures (variable temperature NMR) can confirm the presence of rotamers. At higher temperatures, the rate of rotation increases, and the separate signals will coalesce into a single, sharp peak. Conversely, at lower temperatures, the exchange can be "frozen out," and distinct signals for each rotamer may be observed.

Visualizing the Workflow

The overall process from sample preparation to final spectral analysis can be visualized as a systematic workflow.

Sources

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 6-Chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] For researchers and professionals in drug discovery and development, the pyrimidine scaffold is of profound interest due to its prevalence in a vast array of biologically active molecules and approved pharmaceuticals.[3][4][5][6][7] Consequently, the arylation of pyrimidine cores, particularly from readily available and cost-effective chloro-derivatives, represents a critical transformation in medicinal chemistry.[8]

This document serves as a comprehensive technical guide, offering in-depth insights and field-proven protocols for conducting Suzuki cross-coupling reactions with 6-chloropyrimidine derivatives. We will delve into the mechanistic nuances, explore the critical parameters that govern reaction success, and provide detailed, step-by-step procedures to empower researchers to achieve optimal outcomes. The focus is not merely on procedural instruction but on elucidating the causality behind experimental choices, thereby fostering a deeper understanding of this powerful synthetic tool.

The Challenge of Chloropyrimidines

Historically, aryl chlorides were considered challenging substrates for Suzuki couplings due to the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle kinetically demanding.[9][10] Furthermore, the electron-deficient nature of the pyrimidine ring and the potential for the nitrogen atoms to coordinate and inhibit the palladium catalyst add layers of complexity.[9][11] However, significant advancements in ligand and catalyst design have largely overcome these hurdles, making the coupling of chloropyrimidines a viable and highly valuable synthetic strategy.[1][12]

Mechanistic Considerations: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for troubleshooting and optimizing reactions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the 6-chloropyrimidine. This is often the rate-limiting step for chloro-heteroarenes. The choice of ligand is critical here; bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines) or N-heterocyclic carbenes (NHCs) are known to accelerate this process.[1][9]

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[10][13] This complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled as the final biaryl product, regenerating the active Pd(0) catalyst which can then re-enter the cycle.[14][15]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 6-Chloropyrimidine PdII_Aryl Ar-Pd(II)-Cl(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Ar'-B(OR)3]⁻ PdII_Biaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 6-Arylpyrimidine BoronicAcid Ar'-B(OH)₂ Base Base (e.g., K₂CO₃) BoronicAcid->Base Boronate [Ar'-B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation caption Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Optimizing the Reaction: Key Parameters and Reagent Selection

The success of a Suzuki coupling with 6-chloropyrimidines is a multifactorial equation. Careful consideration of each component is crucial for achieving high yields and purity.

Catalyst and Ligand System

The choice of the palladium source and, more importantly, the ligand is the most critical factor. While older catalysts like Pd(PPh₃)₄ can be effective for some substrates, modern catalyst systems offer superior performance, especially for challenging chloro-heterocycles.[16]

Catalyst SystemLigand TypeKey AdvantagesConsiderations
Pd(OAc)₂ / Buchwald Ligands Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos)High activity for C-Cl bond activation; promotes fast reductive elimination; broad substrate scope.[1][9]Air-sensitive; higher cost.
PdCl₂(dppf) Ferrocenyl phosphineGood general-purpose catalyst; often effective and robust.May be less effective for highly deactivated chlorides.
Pd(PPh₃)₄ TriphenylphosphineCommercially available and inexpensive; can be effective for activated systems.[16][17]Lower reactivity for chlorides; potential for P-C bond cleavage side reactions.
Pd / NHC Complexes N-Heterocyclic Carbenes (e.g., IPr, SIPr)Highly active and thermally stable; excellent for sterically hindered substrates.Synthesis of NHC precursors can be multi-step.

Recommendation: For general screening and robust performance with 6-chloropyrimidines, a system comprising a simple palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky biarylphosphine ligand such as XPhos or SPhos is an excellent starting point.

The Role of the Base

The base plays a tripartite role in the Suzuki coupling: it facilitates the formation of the active palladium catalyst, activates the boronic acid to form the boronate, and can influence the rate of reductive elimination.[10]

BaseStrengthSolubilityCommon Applications & Notes
K₂CO₃ / Na₂CO₃ ModerateSoluble in waterMost common choice; effective in aqueous solvent mixtures. Often a good first choice.
K₃PO₄ StrongModerately solubleOften used for less reactive boronic acids or aryl chlorides.[17][18] Can accelerate reactions.
Cs₂CO₃ StrongHighly solubleVery effective but more expensive. Useful for particularly difficult couplings.
KF WeakModerately solubleMild conditions; useful for substrates with base-labile functional groups.[19]

Recommendation: An aqueous solution of K₂CO₃ or K₃PO₄ is typically a reliable choice for coupling with 6-chloropyrimidines. The use of 2-3 equivalents is standard.

Solvent Systems

The solvent must be capable of dissolving the reagents to some extent and should be stable at the required reaction temperature. Anhydrous conditions are often preferred, but aqueous mixtures are very common and can accelerate the transmetalation step.

  • Aprotic Polar Solvents: Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF).[14]

  • Aromatic Hydrocarbons: Toluene, Xylene.

  • Aqueous Mixtures: Dioxane/H₂O, Toluene/EtOH/H₂O.[20]

Recommendation: A mixture of 1,4-Dioxane and water (e.g., 4:1 v/v) is a versatile and highly effective solvent system for many Suzuki couplings involving chloropyrimidines.[17][18]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for a general Suzuki cross-coupling reaction. It is essential to remember that optimization may be required for specific substrates.

Protocol 1: Conventional Thermal Suzuki Coupling

This protocol is a robust starting point for the coupling of a generic 6-chloropyrimidine derivative with an arylboronic acid.

Protocol_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 6-chloropyrimidine, arylboronic acid, base, catalyst, and ligand to a dry Schlenk flask. B 2. Seal flask, evacuate, and backfill with Argon/Nitrogen (repeat 3x). A->B C 3. Add degassed solvent via syringe. B->C D 4. Heat the mixture with vigorous stirring (typically 80-120 °C). C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to room temperature. Dilute with organic solvent (e.g., EtOAc) and water. E->F G 7. Separate layers. Extract aqueous phase with organic solvent. F->G H 8. Combine organic layers, wash with brine, dry (Na₂SO₄), and concentrate. G->H I 9. Purify by column chromatography. H->I caption Fig 2. General experimental workflow for Suzuki coupling.

Caption: A generalized experimental workflow for the Suzuki cross-coupling reaction.

Materials:

  • 6-Chloropyrimidine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Reaction Vessel (e.g., Schlenk tube or round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the 6-chloropyrimidine derivative, arylboronic acid, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Inert Atmosphere: Seal the tube with a septum, and purge the vessel by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for 15-20 minutes. Add 5 mL of this solvent mixture to the reaction vessel via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (10 mL each).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure 6-arylpyrimidine product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can dramatically reduce reaction times and often improve yields by providing rapid and uniform heating.[20]

Materials:

  • 6-Chloropyrimidine derivative (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.6 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.015 mmol, 3 mol%)[20]

  • Potassium Carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv)

  • 1,4-Dioxane/H₂O (6 mL, 5:1 mixture)[20]

  • Microwave vial with a stir bar

Procedure:

  • Vial Preparation: In a microwave vial, combine the 6-chloropyrimidine derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Solvent Addition: Add 6 mL of a 5:1 dioxane/water mixture.

  • Sealing: Seal the vial with a cap under an argon atmosphere.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 100-150 °C for 10-30 minutes.[8][20] (Note: Temperature and time are substrate-dependent and should be optimized).

  • Workup and Purification: After cooling, the workup and purification follow the same procedure as the conventional method (Steps 6-9 in Protocol 1).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently degassed solvent; Low reaction temperature; Poorly reactive substrate.Use a more active catalyst/ligand system (e.g., Buchwald system).[1] Ensure thorough degassing. Increase temperature. Switch to a stronger base like K₃PO₄.
Formation of Homocoupled Boronic Acid Presence of oxygen; Inefficient transmetalation.Improve degassing technique. Use a slightly lower catalyst loading. Ensure base is adequately dissolved.
Protodeboronation (Loss of Boronic Acid) Presence of water/protons; Prolonged reaction time at high temperature.Use anhydrous conditions if possible. Use potassium trifluoroborate salts instead of boronic acids.[21] Do not run the reaction longer than necessary.
Dehalogenation of Starting Material Side reaction in the catalytic cycle.This can be mechanism-dependent. Trying a different ligand or solvent system may mitigate this side reaction.
Complex Mixture of Products Catalyst decomposition; Side reactions.Lower the reaction temperature. Screen different catalyst/ligand combinations. Ensure purity of starting materials.

Conclusion

The Suzuki-Miyaura cross-coupling of 6-chloropyrimidine derivatives is a robust and indispensable tool for the synthesis of molecules vital to pharmaceutical and materials science. While challenges related to the reactivity of the C-Cl bond and the nature of the heterocyclic substrate exist, they can be effectively overcome through the rational selection of advanced catalyst systems, appropriate bases, and optimized reaction conditions. By understanding the underlying mechanistic principles and systematically approaching protocol development, researchers can reliably access a diverse range of valuable 6-arylpyrimidine compounds. The protocols and insights provided herein are intended to serve as a strong foundation for both novice and experienced scientists to harness the full potential of this powerful transformation.

References

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  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [URL: https://www.researchgate.net/publication/257850259_Synthesis_of_6-Aryl-24-diamino-pyrimidines_and_Triazines_Using_Palladium_Catalyzed_Suzuki_Cross-Coupling_Reactions]
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4167817/]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Suzuki%E2%80%93Miyaura-Reactions-of-through-Commercially-Rasool-Zahid/1654876b5c1c8a40552787e742c8d23e5907409f]
  • Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-Miyaura-cross-coupling-reaction-of-chloro-heterocycles-with-polyfluoroboronic-acid_fig1_361250393]
  • Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. ResearchGate. [URL: https://www.researchgate.net/publication/361250393_Suzuki-Miyaura_cross-coupling_reaction_of_chloro_heterocycles_with_polyfluoroboronic_acid]
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [URL: https://www.researchgate.net/publication/262529858_Ligand-supported_palladium-catalyzed_cross-coupling_reactions_of_hetero_aryl_chlorides]
  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [URL: https://www.researchgate.net/publication/44613262_Synthesis_of_Aryl-Substituted_Pyrimidines_by_Site-Selective_Suzuki-Miyura_Cross-Coupling_Reactions_of_2456-Tetrachloropyrimidine]
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja207932m]
  • A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. Benchchem. [URL: https://www.benchchem.com/product/b1321013-comparative-guide-catalytic-systems-suzuki-miyaura-coupling-chloropyridines]
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [URL: https://wwjmrd.com/upload/recent-advances-in-the-development-of-suzuki-miyaura-coupling-reactions_1603369527.pdf]
  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [URL: https://doi.org/10.1039/C6SC02118B]
  • Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8794406/]
  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12739943/]
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2636658/]
  • Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • Diagnosing issues with a failed Suzuki coupling? Reddit. [URL: https://www.reddit.com/r/Chempros/comments/ogqgyl/diagnosing_issues_with_a_failed_suzuki_coupling/]
  • Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [URL: https://www.researchgate.net/publication/228414112_Synthesis_of_4-Aryl_and_Unsymmetrical_46-Diarylpyrimidines_by_the_Suzuki-Miyaura_Cross-Coupling_Reaction]
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [URL: https://www.mdpi.com/1420-3049/28/17/6398]
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [URL: https://www.mdpi.com/1420-3049/23/11/2971]
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jo971932r]
  • The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online. [URL: https://eprints.whiterose.ac.uk/163829/1/Iron-catalysed%20Suzuki%20coupling%20of%20aryl%20chlorides%20-%20AUTHOR%20ACCEPTED%20MANUSCRIPT.pdf]
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8375496/]
  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo048805t]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Suzuki%E2%80%93Miyaura-Reactions-of-(4-bromophenyl)-4%2C6-through-Rasool-Zahid/1654876b5c1c8a40552787e742c8d23e5907409f]
  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8956127/]
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [URL: https://www.researchgate.net/publication/382229559_Pyrimidine_derivatives_Recent_discoveries_and_development_towards_its_medicinal_impact]
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34553880/]
  • Synthesis and Biological Activity of Pyrimidines-Containing Hybrids: Focusing on Pharmacological Application. ResearchGate. [URL: https://www.researchgate.

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Application Notes and Protocols: 6-Chloro-N4-isopropylpyrimidine-4,5-diamine in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Bioactive Heterocycles

In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents, including a significant number of kinase inhibitors.[1] Among the vast array of pyrimidine-based intermediates, 6-Chloro-N4-isopropylpyrimidine-4,5-diamine emerges as a particularly valuable and versatile building block. Its unique arrangement of functional groups—a reactive chlorine atom, a nucleophilic 4-amino group, and a vicinal 5-amino group—offers multiple avenues for chemical elaboration, making it an ideal starting point for the synthesis of complex heterocyclic systems.

The presence of the isopropyl group at the N4 position imparts specific steric and electronic properties that can influence the compound's reactivity and the biological activity of its derivatives.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of high-value heterocyclic compounds, with a focus on purine analogs and scaffolds for kinase inhibitors. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to ensure reproducibility and success in the laboratory.

Synthesis of this compound: A Proposed Protocol

While a direct, published synthesis for this compound is not extensively documented in readily available literature, a chemically sound and reliable synthetic route can be proposed based on established pyrimidine chemistry and the synthesis of analogous compounds.[1] The most logical and efficient approach begins with the commercially available 4,6-dichloro-5-nitropyrimidine and involves a two-step sequence of selective nucleophilic aromatic substitution (SNAr) followed by reduction of the nitro group.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction A 4,6-Dichloro-5-nitropyrimidine C 6-Chloro-N4-isopropyl-5-nitropyrimidin-4-amine A->C Selective S_NAr at C4 B Isopropylamine B->C D This compound C->D Reduction (e.g., Fe/NH4Cl)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-Chloro-N4-isopropyl-5-nitropyrimidin-4-amine

  • Rationale: The chlorine atom at the C4 position of 4,6-dichloro-5-nitropyrimidine is more activated towards nucleophilic substitution than the chlorine at C6 due to the stronger electron-withdrawing effect of the adjacent nitro group. This allows for a selective reaction with isopropylamine at the C4 position. A mild base like triethylamine is used to scavenge the HCl generated during the reaction, preventing protonation of the isopropylamine and driving the reaction to completion.

  • Procedure:

    • To a stirred solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF) at 0 °C, add triethylamine (1.2 eq).

    • Slowly add isopropylamine (1.1 eq) dropwise, maintaining the temperature at 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford 6-chloro-N4-isopropyl-5-nitropyrimidin-4-amine.

Step 2: Synthesis of this compound

  • Rationale: The nitro group of 6-chloro-N4-isopropyl-5-nitropyrimidin-4-amine is reduced to a primary amine to yield the target diamine. A common and effective method for this transformation is the use of iron powder in the presence of an electrolyte like ammonium chloride in a protic solvent mixture. This method is generally preferred over catalytic hydrogenation in this context to avoid potential dehalogenation of the C6-chloro substituent.

  • Procedure:

    • To a suspension of 6-chloro-N4-isopropyl-5-nitropyrimidin-4-amine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-1.5 eq).

    • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron residues. Wash the Celite® pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.

Application in the Synthesis of Purine Analogs: The Traube Synthesis

A primary and highly valuable application of this compound is in the construction of the purine ring system via the Traube purine synthesis.[3] This classic and versatile method involves the cyclization of a pyrimidine-4,5-diamine with a one-carbon synthon to form the imidazole portion of the purine core.

Reaction Scheme: Traube Synthesis of 6-Chloro-9-isopropyl-9H-purine

G A This compound C 6-Chloro-9-isopropyl-9H-purine A->C Cyclization B Triethyl Orthoformate B->C

Caption: Traube synthesis of a 6-chloropurine derivative.

Detailed Experimental Protocol: Synthesis of 6-Chloro-9-isopropyl-9H-purine
  • Rationale: Triethyl orthoformate serves as the one-carbon source for the formation of the C8 position of the purine ring. The reaction is typically acid-catalyzed, often with a catalytic amount of a strong acid like hydrochloric acid, which protonates an ethoxy group of the orthoformate, making it a better leaving group and facilitating the initial reaction with the 5-amino group. The subsequent intramolecular cyclization and elimination of ethanol and another molecule of ethanol from the intermediate yields the aromatic purine ring. The N4-isopropyl group directs the cyclization to form the N9-isopropyl isomer due to steric hindrance.

  • Procedure:

    • To a solution of this compound (1.0 eq) in triethyl orthoformate (10-15 volumes), add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

    • Stir the reaction mixture at room temperature for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, a solid precipitate of the product may form. Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the excess triethyl orthoformate.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to afford 6-Chloro-9-isopropyl-9H-purine.

Expected Characterization Data for a Related Purine Derivative
Parameter Value
Appearance Colorless crystals
Melting Point 112–113 °C
¹H NMR (400 MHz, CDCl₃) δ 8.86 (s, 1H), 5.15 (sept, J = 6.8 Hz, 1H), 1.80 (d, J = 6.8 Hz, 6H)
¹³C NMR (101 MHz, CDCl₃) δ 153.9, 153.8, 150.6, 131.4, 127.9, 110.2, 51.3, 21.6
HRMS (ESI) [M+H]⁺ Calculated for C₉H₉ClN₅⁺: 222.0541; Found: 222.0537

Application as a Scaffold for Kinase Inhibitors

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, with the amino groups forming key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. This compound provides a valuable starting point for the synthesis of novel kinase inhibitors. The C6-chloro atom can be readily displaced by various nucleophiles in a second SNAr reaction, allowing for the introduction of diverse substituents to explore the solvent-exposed region of the kinase binding pocket and modulate potency and selectivity.

General Synthetic Strategy for Kinase Inhibitor Scaffolds

G cluster_0 Purine Formation cluster_1 Diversification A This compound C 6-Chloro-9-isopropyl-9H-purine A->C B One-carbon synthon B->C D Nucleophile (R-NH2, R-OH, etc.) E 6-Substituted-9-isopropyl-9H-purine (Kinase Inhibitor Scaffold) C->E S_NAr at C6 D->E

Caption: General strategy for the synthesis of kinase inhibitor scaffolds from this compound.

Illustrative Protocol: Synthesis of a 6-Amino-9-isopropyl-9H-purine Derivative
  • Rationale: The C6-chloro atom of the purine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of substituents. The reaction with an amine is a common strategy to build kinase inhibitor libraries. The choice of solvent, base, and temperature is crucial for achieving good yields and avoiding side reactions.

  • Procedure:

    • In a sealed reaction vessel, dissolve 6-Chloro-9-isopropyl-9H-purine (1.0 eq) and the desired amine (1.2-1.5 eq) in a suitable solvent such as n-butanol or 1,4-dioxane.

    • Add a base, such as triethylamine or diisopropylethylamine (2.0-3.0 eq), to the mixture.

    • Heat the reaction mixture to 100-140 °C for 12-24 hours.

    • Monitor the progress of the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired 6-amino-9-isopropyl-9H-purine derivative.

Conclusion

This compound is a highly functionalized and versatile intermediate with significant applications in heterocyclic chemistry. Its strategic use in the Traube synthesis provides a straightforward entry into the medicinally important class of purine analogs. Furthermore, its utility as a scaffold for the synthesis of kinase inhibitors underscores its importance in modern drug discovery programs. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors.

References

  • Direct Regioselective C-H Cyanation of Purines. (2023). Molecules, 28(2), 789. [Link]

  • Traube, W. (1900). Ueber eine neue Synthese der Harnsäure und ihrer Derivate. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383. [Link]

  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (2023). RSC Advances, 13(31), 21543-21553. [Link]

  • Synthesis of Step 1: 6-Chloro-4,5-diaminopyrimidine. PrepChem. [Link]

  • Synthesis, Characterisation of Some Novel Purine Derivatives. (2014). Journal of Chemical and Pharmaceutical Sciences, 7(3), 220-226. [Link]

  • General pathway of Traube's method for purine synthesis. ResearchGate. [Link]

  • 6-chloro-9-isopropyl-9h-purine (C8H9ClN4). PubChemLite. [Link]

  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (2021). Molecules, 26(16), 4949. [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2020). Molecules, 25(21), 5190. [Link]

  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2022). Molecules, 27(5), 1592. [Link]

  • Reaction of 6-alkylamino-4-chloro-5-nitropyrimidines with diethyl malonate, ethyl cyanoacetate, and ethyl acetoacetate and some derived pyrrolo[3,2-d]pyrimidines related to the cytokinins. (1981). Journal of the Chemical Society, Perkin Transactions 1, 2363-2369. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of 6-Chloro-N4-isopropyl-5-nitropyrimidin-4-amine in the SNAr Reaction

Question: I am reacting 2,4-dichloro-5-nitropyrimidine with isopropylamine, but my yield of the desired 6-chloro-N4-isopropyl-5-nitropyrimidin-4-amine is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this nucleophilic aromatic substitution (SNAr) reaction are often due to the formation of byproducts. The primary culprits are typically the di-substituted product and the isomeric monosubstituted product.

  • Di-substituted Byproduct: The most common byproduct is the di-isopropylamino pyrimidine, where both chlorine atoms have been displaced by isopropylamine. This occurs when the reaction is run for too long, at too high a temperature, or with a large excess of isopropylamine.

    • Mechanism: The first substitution at the C4 position yields the desired product. However, this product can undergo a second substitution at the C2 position with another molecule of isopropylamine.

    • Solution: To minimize the formation of the di-substituted byproduct, you can try the following:

      • Control Stoichiometry: Use a smaller excess of isopropylamine (e.g., 1.1 to 1.5 equivalents).

      • Lower Reaction Temperature: Perform the reaction at a lower temperature to favor the more reactive C4 position and slow down the second substitution.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and stop it once the starting material is consumed and before significant amounts of the di-substituted product are formed.

  • Isomeric Monosubstituted Byproduct: While the C4 position is generally more reactive towards primary amines, some substitution at the C2 position can occur, leading to the formation of 2-chloro-N4-isopropyl-5-nitropyrimidin-4-amine.[1][2]

    • Cause: The regioselectivity of the reaction is influenced by the reaction conditions and the nature of the amine.

    • Solution: Optimizing the reaction conditions as described above will also favor substitution at the C4 position. Using a non-polar solvent can sometimes enhance selectivity.

  • Hydrolysis of Starting Material: 2,4-dichloro-5-nitropyrimidine is susceptible to hydrolysis, especially in the presence of water and base, which can lead to the formation of hydroxy-substituted pyrimidines that will not react with isopropylamine.[3][4]

    • Solution: Ensure that your solvent and reagents are anhydrous.

Issue 2: Incomplete Reduction of 6-chloro-N4-isopropyl-5-nitropyrimidin-4-amine

Question: I am having trouble with the reduction of the nitro group to an amine. My reaction seems to stall, and I am getting a mixture of starting material and product.

Answer:

The reduction of the nitro group on the pyrimidine ring can be challenging. Several factors can lead to an incomplete reaction.

  • Catalyst Inactivation: The most common issue is the poisoning of the catalyst (e.g., Palladium on carbon, Pd/C). Sulfur-containing impurities in the starting material or certain functional groups on the molecule itself can bind to the catalyst surface and deactivate it. Side products from the reduction can also coat the catalyst surface.[5]

    • Solution:

      • Use a High-Quality Catalyst: Ensure you are using a fresh, high-quality catalyst.

      • Purify the Starting Material: Purify the 6-chloro-N4-isopropyl-5-nitropyrimidin-4-amine before the reduction to remove any potential catalyst poisons.

      • Increase Catalyst Loading: In some cases, increasing the weight percentage of the catalyst can help to overcome minor poisoning effects.

  • Formation of Dimeric/Trimeric Byproducts: The reduction of nitro-pyrimidines can sometimes lead to the formation of dimeric or trimeric species, especially if the reaction conditions are not carefully controlled. These byproducts can be insoluble and difficult to remove, and their formation consumes the starting material, lowering the yield of the desired product.[5]

    • Solution:

      • Control Reaction Temperature: Maintain a consistent and moderate reaction temperature.

      • Optimize Hydrogen Pressure: If using catalytic hydrogenation, ensure the hydrogen pressure is optimal for the reaction scale and equipment.

Issue 3: Unexpected Peaks in my Final Product's HPLC/NMR

Question: After purification, I still see some unexpected peaks in my analytical data for this compound. What could these be?

Answer:

Persistent impurities can arise from several sources throughout the synthesis.

  • Over-alkylation: If an alkylating agent like isopropyl bromide is used in a later step to introduce the isopropyl group, there is a risk of over-alkylation, particularly on the newly formed 5-amino group. This would result in a di-isopropylamino byproduct.

    • Solution: This is less common in the reductive amination route but can be a significant issue in other synthetic strategies. Careful control of stoichiometry and reaction temperature is key to avoiding this.

  • Hydrolysis Product: The final product, this compound, can undergo hydrolysis at the 6-chloro position to form the corresponding 6-hydroxy derivative, especially if exposed to moisture and elevated temperatures during workup or storage.[3][4]

    • Solution: Ensure a dry workup and store the final product in a desiccator.

  • Impurities from Starting Materials: Impurities present in the initial 2,4-dichloro-5-nitropyrimidine can be carried through the synthesis. For example, byproducts from the chlorination of 5-nitrouracil with phosphorus oxychloride can be difficult to remove.[6]

    • Solution: Use highly pure starting materials. If necessary, repurify the 2,4-dichloro-5-nitropyrimidine before use.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent synthetic pathway involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 2,4-dichloro-5-nitropyrimidine with isopropylamine to selectively substitute the chlorine at the C4 position, yielding 6-chloro-N4-isopropyl-5-nitropyrimidin-4-amine.[1]

  • Reduction: Reduction of the nitro group of 6-chloro-N4-isopropyl-5-nitropyrimidin-4-amine to the corresponding amine using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation (e.g., H2/Pd-C).[5]

Q2: How can I best monitor the progress of these reactions?

For both the SNAr and the reduction steps, Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. For more quantitative analysis and to check for the formation of byproducts, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: What are the key safety precautions for this synthesis?

  • 2,4-dichloro-5-nitropyrimidine: This is a reactive and potentially hazardous compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Phosphorus oxychloride (if preparing the starting material): This is a highly corrosive and water-reactive substance. Handle with extreme care under anhydrous conditions in a fume hood.

  • Catalytic Hydrogenation: If using this method for the reduction, be aware of the flammability of hydrogen gas and use appropriate equipment and procedures to prevent leaks and potential ignition sources.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Cool the solution further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain the purified product.

Visualizations

Diagram 1: Synthesis of this compound

Synthesis_Pathway 2,4-dichloro-5-nitropyrimidine 2,4-dichloro-5-nitropyrimidine 6-chloro-N4-isopropyl-5-nitropyrimidin-4-amine 6-chloro-N4-isopropyl-5-nitropyrimidin-4-amine 2,4-dichloro-5-nitropyrimidine->6-chloro-N4-isopropyl-5-nitropyrimidin-4-amine Isopropylamine, Et3N, EtOH This compound This compound 6-chloro-N4-isopropyl-5-nitropyrimidin-4-amine->this compound Fe, AcOH or H2, Pd/C

Caption: Main synthetic route for this compound.

Diagram 2: Common Byproduct Formation in SNAr Step

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reaction 2,4-dichloro-5-nitropyrimidine 2,4-dichloro-5-nitropyrimidine Desired Product 6-chloro-N4-isopropyl- 5-nitropyrimidin-4-amine 2,4-dichloro-5-nitropyrimidine->Desired Product Isopropylamine (1 eq) Isomeric Byproduct 2-chloro-N-isopropyl- 5-nitropyrimidin-4-amine 2,4-dichloro-5-nitropyrimidine->Isomeric Byproduct Isopropylamine Di-substituted Byproduct Di-substituted Byproduct Desired Product->Di-substituted Byproduct Excess Isopropylamine

Caption: Formation of common byproducts during the SNAr reaction.

References

  • Zamann Pharma Support. (2024, August 5). 6 Steps to reduce nitrosamines impurities in Pharma industry. [Link]

  • SYNFACTS. (2022). Selective Synthesis of Pyridines and Pyrimidines Using Isopropene Derivatives. Org. Lett. 2022, 24, 1620–1625. [Link]

  • ACS Publications. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. [Link]

  • ResearchGate. Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A) and triethylamine (B). [Link]

  • American Chemical Society. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. [Link]

  • Google Patents.
  • Google Patents. Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • ResearchGate. Pyrimidine-2,4-diamines as antiplasmodial antifolates. [Link]

  • Google Patents.
  • Oregon State University. The investigations of the methods for the reduction of chloroyrimidines. [Link]

  • MDPI. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. [Link]

  • PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

  • Google Patents. Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
  • MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • National Institutes of Health. A deconstruction–reconstruction strategy for pyrimidine diversification. [Link]

  • ResearchGate. Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. [Link]

  • Google Patents. Process for preparing 4,6-dichloro-pyrimidine.
  • Patsnap. Preparation method of 2, 4-diamino-6-chloropyrimidine. [Link]

  • ResearchGate. (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. [Link]

Sources

Purification challenges of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Welcome to the dedicated support center for handling and purifying this compound (Product No. CIPS-45). This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile intermediate. Here, we address the common and nuanced challenges encountered during its purification, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound that I should be aware of during purification and storage?

A1: This molecule possesses three key structural features that dictate its handling and purification strategy:

  • The Vicinal Diamine Group: The 4,5-diamine arrangement on the pyrimidine ring makes the compound susceptible to oxidation, particularly when exposed to air and light over extended periods. This can lead to the formation of colored impurities (often pink or purple) which are difficult to remove.

  • The C6-Chloro Substituent: The chlorine atom is activated towards nucleophilic aromatic substitution. While relatively stable, prolonged exposure to strong nucleophiles, high temperatures, or certain protic solvents (especially under basic conditions) can lead to hydrolysis (forming a hydroxypyrimidine) or reaction with solvent molecules.

  • Basic Amine Functionality: The two amino groups and the pyrimidine ring nitrogens confer basicity to the molecule. This can cause significant tailing and poor separation during silica gel chromatography if not properly addressed. It also means the compound will readily form salts with acidic impurities or reagents.

For long-term stability, it is recommended to store the compound under an inert atmosphere (like argon or nitrogen) at low temperatures (-20°C is ideal), protected from light.[1]

Q2: My crude material has a pink/brown tint after synthesis. What causes this and how can I prevent it?

A2: A pink or brown coloration is a classic indicator of oxidation of the diamine moiety, forming quinone-imine type structures. This often occurs during the reaction workup or initial isolation steps when the compound is exposed to atmospheric oxygen, especially if residual metals (e.g., iron from a nitro reduction step) are present.[2]

Prevention Strategies:

  • Inert Atmosphere: Conduct the reaction workup and any filtrations under a blanket of nitrogen or argon.

  • Degassed Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.

  • Chelating Agents: During aqueous workup, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions that catalyze oxidation.

  • Prompt Purification: Do not leave the crude material exposed to air for long periods. Proceed with purification as quickly as possible after isolation.

Troubleshooting Guide: Column Chromatography

Column chromatography is a primary method for purifying this compound, but it is not without its challenges.

Q3: I'm experiencing severe tailing and poor separation of my compound on a silica gel column. What is the cause and how do I fix it?

A3: This is the most common issue and is caused by the basic nature of the amine groups interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-linear adsorption isotherm, resulting in broad, tailing peaks.

Solution: Deactivate the Silica Gel

You must add a basic modifier to your eluent to "cap" the acidic sites on the silica and ensure the compound elutes symmetrically.

Recommended Eluent Systems

Mobile Phase CompositionModifierTypical Starting GradientSuitability
Dichloromethane (DCM) / Methanol (MeOH)Triethylamine (TEA)100% DCM -> 95:5 DCM/MeOHGood for moderately polar impurities.
Ethyl Acetate (EtOAc) / HexanesTriethylamine (TEA)20% EtOAc -> 80% EtOAcExcellent for resolving less polar impurities.
Dichloromethane (DCM) / Methanol (MeOH)Ammonium Hydroxide (NH₄OH)99:1:0.1 -> 90:10:1 DCM/MeOH/NH₄OHA stronger base, very effective for highly basic compounds. Use a premixed solution (e.g., 7N NH₃ in MeOH) for consistency.

Step-by-Step Protocol: Optimized Flash Column Chromatography

  • Prepare the Eluent: Choose a system from the table above. Add 0.5-1% (v/v) of triethylamine to both your low-polarity (Solvent A) and high-polarity (Solvent B) solvents.

  • Pack the Column: Pack the column using the "wet" or "slurry" method with your Solvent A (e.g., Hexanes/EtOAc + 1% TEA). Proper packing is crucial for good separation.[3][4]

  • Load the Sample:

    • Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a strong solvent (like DCM or MeOH). Add a small amount of silica gel (or Celite) to this solution and evaporate the solvent completely to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column. This technique prevents band broadening caused by using a large volume of strong solvent for loading.[3]

  • Run the Column: Start with 100% Solvent A and gradually increase the proportion of Solvent B. A shallow gradient is often key to resolving closely-eluting impurities.

  • Monitor Fractions: Use Thin Layer Chromatography (TLC) to analyze the collected fractions. Ensure your TLC mobile phase also contains the basic modifier for an accurate comparison.

Workflow for Optimizing Chromatography

Caption: Decision workflow for purifying CIPS-45 via column chromatography.

Troubleshooting Guide: Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities and for obtaining highly crystalline material, provided a suitable solvent system can be found.

Q4: I am struggling to find an effective single-solvent system for recrystallization. The compound is either too soluble or not soluble enough. What should I do?

A4: This is a common scenario. The solution is to use a binary (two-component) solvent system. The principle is to find one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"), with the two solvents being miscible.

Step-by-Step Protocol: Binary Solvent Recrystallization

  • Solvent Screening: Based on literature for similar pyrimidines, promising solvent pairs include Ethanol/Water and Ethyl Acetate/Hexanes.[2][5]

  • Procedure:

    • Place the crude solid in a flask.

    • Add the "soluble solvent" (e.g., hot Ethanol) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of solvent.

    • While still hot, add the "anti-solvent" (e.g., hot Water) dropwise until the solution becomes faintly cloudy (the saturation point).

    • If necessary, add a drop or two of the "soluble solvent" to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask.

    • Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Purification Strategy Selection Guide

Sources

Improving regioselectivity in reactions of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The inherent challenge in manipulating polysubstituted heterocycles lies in controlling regioselectivity. This guide provides in-depth, field-tested answers and troubleshooting protocols to address the common regiochemical challenges encountered during the functionalization of this key pyrimidine intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the key reactive sites on this compound, and how do their reactivities differ?

Answer:

Understanding the electronic and steric landscape of the molecule is the first step to controlling reaction outcomes. The molecule possesses three primary sites for chemical modification, each with distinct reactivity profiles.

  • C5-Amino Group (-NH₂): This is a primary amine and typically the most nucleophilic and least sterically hindered nitrogen atom. In reactions with electrophiles, it is often the kinetically favored site of attack, especially under neutral or mildly acidic conditions.

  • C4-Isopropylamino Group (-NH-iPr): This secondary amine is less nucleophilic than the C5-amino group due to the electron-donating (and sterically bulky) nature of the isopropyl group. Its significant steric hindrance makes it a less favorable site for reactions with bulky electrophiles.

  • C6-Chloro Group (-Cl): The pyrimidine ring is an electron-deficient (π-deficient) system, which facilitates nucleophilic aromatic substitution (SₙAr) at the C6 position.[1][2] The chloro-substituent is therefore a good leaving group that can be displaced by a variety of nucleophiles.

The interplay between these sites is what creates regioselectivity challenges. For instance, a reagent that is both a nucleophile and a base could potentially deprotonate an amino group while also attacking the C6 position.

Diagram 1: Reactivity Hotspot Map

cluster_0 cluster_1 cluster_2 mol mol N5_amino C5-NH2 (Primary Amine) N5_desc • High Nucleophilicity • Kinetically Favored • Less Sterically Hindered N5_amino->N5_desc N4_amino C4-NH-iPr (Secondary Amine) N4_desc • Moderate Nucleophilicity • Sterically Hindered • Thermodynamically Favored Site (in some cases) N4_amino->N4_desc C6_chloro C6-Cl (SₙAr Site) C6_desc • Electrophilic Carbon • Target for Nucleophiles (e.g., -OMe, -NR2, -SR) C6_chloro->C6_desc

Caption: Key reactive sites and their general properties.

FAQ 2: In purine synthesis via cyclization with one-carbon synthons (e.g., formic acid, triethyl orthoformate), how can I control which nitrogen atom closes the imidazole ring?

Answer:

This is a classic regioselectivity problem in purine synthesis, stemming from the differential nucleophilicity of the C4 and C5 amino groups. The desired product is typically the 9-substituted purine (arising from cyclization involving the N4-isopropylamino group), which is the precursor to many biologically active molecules. However, formation of the 7-substituted isomer (from the C5-amino group) is a common side reaction.

The key is to manipulate the relative nucleophilicity of the two amino groups. The C5-amino group is inherently more reactive and will typically form the initial intermediate (e.g., a formamidine). The subsequent cyclization step is where control can be exerted.

Troubleshooting & Solutions:

Issue EncounteredProbable CauseRecommended Solution
Mixture of N7 and N9 isomers The cyclization step is not selective. The initial intermediate formed at the more reactive C5-NH₂ can cyclize onto either N4 or the adjacent ring nitrogen.1. Use Formic Acid with Heat: The Traube purine synthesis using formic acid, often heated to high temperatures (100-210°C), strongly favors the thermodynamically more stable N9 isomer.[3] The high temperature allows for equilibration of intermediates. 2. Stepwise Approach: First, react with an orthoester like triethyl orthoformate at a moderate temperature to form the ethoxymethyleneamino intermediate primarily at the C5-position. Then, induce cyclization under conditions (e.g., heating in a high-boiling solvent like Dowtherm A) that favor the formation of the more stable N9 product.
Low Yield / Decomposition Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times with strong acid) are degrading the starting material or product.1. Use Diethoxymethyl Acetate: This reagent is often milder than a mixture of orthoformate and acid anhydride and can provide good yields of 8-unsubstituted purines under more controlled heating.[4] 2. Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material and the formation of the product to avoid over-heating.

Diagram 2: Decision Workflow for Purine Synthesis

G start Goal: Synthesize N9-Substituted Purine reagent Choose C1 Synthon start->reagent formic_acid Protocol: Reflux in HCOOH (Traube Synthesis) reagent->formic_acid Formic Acid orthoester Protocol: Heat with TEOF +/- Acid Catalyst reagent->orthoester Triethyl Orthoformate (TEOF) outcome Analyze Product Mixture success Success: Proceed to Next Step outcome->success >95% N9 Isomer mixture Problem: Poor Regioselectivity outcome->mixture Mixture of N7/N9 formic_acid->outcome orthoester->outcome solution Solution: 1. Switch to Formic Acid protocol. 2. Increase cyclization temperature. 3. Use a stepwise approach. mixture->solution solution->reagent Re-optimize Conditions

Caption: Troubleshooting workflow for regioselective purine synthesis.

FAQ 3: How can I achieve selective acylation or alkylation on the C5-amino group without modifying the C4-amino or C6-chloro positions?

Answer:

This is a common requirement for introducing side chains or protecting groups. The higher intrinsic nucleophilicity and lower steric hindrance of the C5-NH₂ group make it the prime target for electrophiles. The key is to use conditions that exploit this kinetic preference.

Troubleshooting & Solutions:

  • Problem: Di-acylation or reaction at N4.

    • Causality: Using an excess of a highly reactive acylating agent (like an acid chloride) with a strong base at room temperature or higher can lead to over-reaction. The initially formed C5-acylated product can be deprotonated at N4 and react further, or the N4 position can compete for the electrophile.

    • Solution 1: Control Stoichiometry and Temperature. Use only a slight excess (1.05-1.1 equivalents) of the electrophile and perform the reaction at a low temperature (e.g., 0°C to -20°C). This favors the kinetically controlled reaction at the most accessible C5-amino site.

    • Solution 2: Use a Milder Acylating Agent. Switch from an acid chloride to an acid anhydride or use a coupling agent like EDC/HOBt with a carboxylic acid. These methods generate less reactive electrophilic intermediates, enhancing selectivity.

    • Solution 3: pH Control. For alkylations, performing the reaction under conditions where the more basic N4-amino group is preferentially protonated can leave the C5-amino group as the primary nucleophile. A strategy using amine hydrobromides can achieve selective monoalkylation by keeping the newly formed, more basic secondary amine protonated and unreactive.[5]

  • Problem: Concurrent SₙAr at C6.

    • Causality: If the reaction conditions are too harsh (e.g., high heat) or if the electrophile's counter-ion is a potent nucleophile, displacement of the C6-chloro group can occur.

    • Solution: Use a Non-nucleophilic Base. Employ a bulky, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct (e.g., HCl) without competing as a nucleophile at the C6 position.

Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis of 6-Chloro-9-isopropyl-9H-purine

This protocol is based on the principles of the Traube purine synthesis, which reliably favors the formation of the thermodynamically stable N9 isomer.[3]

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (1.0 g, 5.0 mmol).

  • Reagent Addition: Add 98-100% formic acid (10 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approx. 100-110°C) with stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Allow the mixture to cool to room temperature. Carefully remove the excess formic acid in vacuo using a rotary evaporator.

  • Purification: To the resulting residue, add saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8. The solid product will precipitate. Filter the solid, wash with cold water (2 x 15 mL), and dry under vacuum to yield the desired 6-chloro-9-isopropyl-9H-purine.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
  • Pyridine/pyrimidine groups in C−H activation.
  • Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b][6][7]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. Journal of the Chemical Society C, RSC Publishing.

  • Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes.
  • Reaction of 4,5-diaminopyrimidine and ethyl acetoacetate: Synthesis and chemistry of isomeric dihydropyrimido[4,5-b][6][7] diazepinones. Semantic Scholar.

  • Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences.
  • Product Class 17: Purines. Science of Synthesis.
  • 7.1.1. Synthesis. Science of Synthesis.
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation str
  • Pyrimidine - Wikipedia. Wikipedia.
  • Pyrimidine | PPTX. Slideshare.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.

Sources

Side reaction pathways in the synthesis of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine, a key intermediate in pharmaceutical manufacturing. This document provides in-depth troubleshooting advice and answers to frequently encountered issues during the synthesis, based on established chemical principles and field-proven experience. Our goal is to empower you to diagnose and resolve common side reactions and process deviations to achieve optimal yield and purity.

Overview of the Primary Synthetic Pathway

The most common and robust synthesis of this compound proceeds via a two-step route starting from 4,6-dichloro-5-nitropyrimidine.

  • Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) : 4,6-dichloro-5-nitropyrimidine is treated with isopropylamine. The C4 position is significantly more activated towards nucleophilic attack than the C6 position due to the strong electron-withdrawing effect of the adjacent nitro group, leading to the selective formation of 6-chloro-N4-isopropyl-5-nitropyrimidin-4-amine.

  • Step 2: Reduction of the Nitro Group : The nitro intermediate is then reduced to the corresponding amine, yielding the final product, this compound. Common reducing agents for this transformation include iron powder in acetic acid or ammonium chloride, as well as catalytic hydrogenation.[1][2]

Below is a diagram illustrating this intended transformation.

Main Synthesis Pathway cluster_step1 cluster_step2 Start 4,6-dichloro- 5-nitropyrimidine Intermediate 6-chloro-N4-isopropyl- 5-nitropyrimidin-4-amine Start->Intermediate  + Isopropylamine (i-PrNH2)  Base (e.g., TEA), Solvent (e.g., THF)  Nucleophilic Aromatic Substitution (SNAr) Product 6-Chloro-N4-isopropyl- pryimidine-4,5-diamine Intermediate->Product  Reduction  (e.g., Fe/NH4Cl or H2, Pd/C)  

Caption: Intended two-step synthesis of the target molecule.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific, common problems encountered during the synthesis. Each entry details the potential cause, the underlying chemical principles, and actionable protocols to resolve the issue.

Q1: My reaction is sluggish, and TLC/LC-MS analysis shows a significant amount of unreacted 4,6-dichloro-5-nitropyrimidine starting material. What's going wrong?

A1: Root Cause Analysis & Resolution

An incomplete nucleophilic substitution reaction (Step 1) is the most likely cause. The reactivity in SNAr reactions is highly dependent on conditions.[3][4] Consider the following factors:

  • Insufficient Activation/Temperature: The reaction may require thermal energy to overcome the activation barrier, even for an activated system.

  • Reagent Stoichiometry & Purity: The isopropylamine may be impure, or an insufficient amount may have been used. The base (e.g., triethylamine) is crucial for scavenging the HCl generated, and if it is absent or wet, the reaction will stall.

  • Solvent Effects: The choice of solvent is critical. Aprotic polar solvents like THF, acetonitrile, or DMF are generally preferred as they can solvate the intermediate Meisenheimer complex, facilitating the reaction.[4]

Troubleshooting Protocol:

  • Verify Reagent Quality: Ensure the isopropylamine and triethylamine are from a reliable source and are anhydrous. Use a fresh bottle if necessary.

  • Optimize Stoichiometry: Use a slight excess of isopropylamine (e.g., 1.2-1.5 equivalents) and at least one equivalent of a non-nucleophilic base like triethylamine or DIPEA.

  • Increase Temperature: Gently heat the reaction mixture. Monitor the progress by TLC every hour. A typical temperature range is 40-60 °C.[5]

  • Solvent Check: Confirm you are using an appropriate anhydrous solvent. If using THF, ensure it is freshly distilled or from a sealed bottle, as peroxide formation can inhibit reactions.

Q2: I've isolated my product, but NMR analysis shows a second, symmetrically substituted impurity. What is this byproduct and how can I avoid it?

A2: Root Cause Analysis & Resolution

This impurity is almost certainly N4,N6-diisopropyl-5-nitropyrimidine-4,6-diamine , resulting from a second SNAr reaction where another molecule of isopropylamine displaces the chlorine at the C6 position.

While the C4 position is more reactive, the C6 position can still react, especially under forcing conditions (high temperature, long reaction time, or large excess of nucleophile).[6]

Mitigation Strategies:

  • Strict Stoichiometric Control: This is the most critical parameter. Add the isopropylamine (1.05-1.1 equivalents) slowly or dropwise to the solution of the dichloropyrimidine at a reduced temperature (e.g., 0-5 °C) to maintain low instantaneous concentration of the nucleophile.

  • Temperature Management: Avoid excessive heating. Once the initial, more facile C4 substitution is complete (as monitored by TLC), work up the reaction promptly. Running the reaction at room temperature or slightly above is often sufficient.[5]

  • Purification: If the byproduct does form, it can often be separated from the desired mono-substituted product by silica gel column chromatography, exploiting the polarity difference between the two compounds.

ParameterCondition Favoring Mono-substitution (Desired)Condition Favoring Di-substitution (Side Product)
Isopropylamine (eq.) 1.05 - 1.2> 1.5
Temperature 0 °C to Room TemperatureElevated (e.g., > 60 °C)
Reaction Time Monitored to completion (typically 2-6 hours)Prolonged (>12 hours)
Mode of Addition Slow, dropwise addition of amineRapid, bulk addition of amine
Q3: My final product is contaminated with an impurity that has a mass corresponding to the replacement of the chlorine atom with a hydroxyl group. How did this happen?

A3: Root Cause Analysis & Resolution

This impurity is a pyrimidone derivative, formed by the hydrolysis of the C6-chloro group. Chloropyrimidines are susceptible to hydrolysis, especially when activated by electron-withdrawing groups and in the presence of water and base or acid.[7] This can occur during either the SNAr step or the reduction step if aqueous conditions are used.

Preventative Measures:

  • Ensure Anhydrous Conditions: For the SNAr step, use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Careful Workup: During the aqueous workup, keep the temperature low and minimize the time the product is in contact with the aqueous phase. Neutralize the reaction mixture carefully to a pH of ~7-8 before extraction.[1]

  • Choice of Reduction Method: If hydrolysis is a persistent issue, consider non-aqueous reduction methods. Catalytic hydrogenation (H₂, Pd/C) in a solvent like ethanol or ethyl acetate is an excellent anhydrous alternative to methods like Fe/NH₄Cl in ethanol/water.[5]

Q4: The reduction of the nitro group (Step 2) is incomplete, or I'm seeing multiple side products. How can I achieve a cleaner reduction?

A4: Root Cause Analysis & Resolution

Reduction of aromatic nitro groups can be complex. Incomplete reduction can leave nitroso or hydroxylamine intermediates, which can then condense to form dimeric azo (–N=N–) or azoxy (–N=N⁺(O⁻)–) impurities. The choice and quality of the reducing agent are paramount.

  • Iron/Acid System: This is a classic and cost-effective method. The activity of the iron powder is crucial. If the iron is old or passivated, the reaction will be slow and incomplete.[8]

  • Catalytic Hydrogenation: The catalyst (e.g., Palladium on Carbon) can be poisoned by impurities (especially sulfur compounds) or become deactivated. Insufficient hydrogen pressure or poor agitation can also lead to an incomplete reaction.

Recommended Reduction Protocol (Fe/NH₄Cl):

  • Setup: In a round-bottom flask, suspend the nitro-intermediate (1 eq.) and ammonium chloride (3-4 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Iron Addition: Add iron powder (3-5 eq., fine grade) to the mixture.

  • Heating: Heat the suspension to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is often exothermic.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 2-4 hours). The disappearance of the yellow color of the nitro compound is a good visual indicator.

  • Workup: Upon completion, filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Rinse the pad with hot ethanol. Concentrate the filtrate under reduced pressure to obtain the crude product.

This method is often cleaner and avoids the strongly acidic conditions of Fe/HCl or Fe/acetic acid, which can promote hydrolysis of the C6-chloro group.[2]

Visualizing Side Reaction Pathways

The following diagram illustrates the primary side reactions discussed above, branching from the main synthetic route.

Side Reaction Pathways Start 4,6-dichloro- 5-nitropyrimidine Intermediate 6-chloro-N4-isopropyl- 5-nitropyrimidin-4-amine (Desired Intermediate) Start->Intermediate + i-PrNH2 (1.1 eq) (Controlled) Diisopropyl N4,N6-diisopropyl- 5-nitropyrimidine-4,6-diamine (Over-amination) Start->Diisopropyl + i-PrNH2 (>1.5 eq) (Excess) Product 6-Chloro-N4-isopropyl- pryimidine-4,5-diamine (Final Product) Intermediate->Product Reduction (e.g., Fe/NH4Cl) Hydroxylated 6-hydroxy-N4-isopropyl- 5-nitropyrimidin-4-amine (Hydrolysis Product) Intermediate->Hydroxylated + H2O (Wet Conditions) Azo Azo/Azoxy Dimer (Incomplete Reduction) Intermediate->Azo Reduction (Poor Conditions)

Caption: Common side reaction pathways in the synthesis.

References

  • Reddy, B. V. S., et al. (2017). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. PMC - NIH. Retrieved from [Link]

  • Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry. Retrieved from [Link]

  • Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Patsnap. (n.d.). Ticagrelor impurity preparation method.
  • Google Patents. (n.d.). CN112724119B - Synthesis method of ticagrelor key intermediate.
  • Kola, S. R. (2013). How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? ResearchGate. Retrieved from [Link]

  • Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics. LinkedIn. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Reddit. (2024). How to minimize side products of this reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]

  • Ess, D. H., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Retrieved from [Link]

  • Al-Dahmoshi, H. O. M., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Retrieved from [Link]

  • Van der Plas, H. C., & Charushin, V. N. (1986). Ring transformations in reactions of heterocyclic compounds with nucleophiles. Part 24. Pyrimidines. Part 86. Conversion of 5-nitropyrimidine into 2-substituted 5-nitropyrimidine and 2-amino-5-nitropyridines by amidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
  • Google Patents. (n.d.). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Retrieved from [Link]

Sources

6-Chloro-N4-isopropylpyrimidine-4,5-diamine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Chloro-N4-isopropylpyrimidine-4,5-diamine (CAS No. 18202-82-9). This document provides in-depth information on the stability and optimal storage conditions for this compound, along with troubleshooting advice for common experimental issues. The guidance herein is synthesized from established principles of chemical stability and data from structurally analogous chlorinated pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by four factors: moisture, temperature, light, and exposure to strong oxidizing agents. The presence of the chloro-substituent and the amino groups on the pyrimidine ring makes the molecule susceptible to specific degradation pathways under suboptimal conditions.

Q2: What is the recommended long-term storage condition for this compound?

A2: For long-term stability, it is recommended to store this compound in a tightly sealed container at -20°C.[1] The low temperature minimizes the rate of potential degradation reactions. It is also crucial to protect the compound from moisture and light.

Q3: Can I store the compound at 4°C or room temperature for short periods?

A3: While -20°C is optimal for long-term storage, storage at 4°C in a desiccator is generally acceptable for short-term use. Room temperature storage should be avoided for extended periods, especially in a humid environment, to prevent hydrolysis and other forms of degradation.

Q4: How should I handle the compound upon receiving it?

A4: Upon receipt, it is best practice to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid compound. Handling should be performed in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q5: In what solvents can I dissolve this compound for creating stock solutions?

A5: Based on data for similar compounds, this compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). When preparing stock solutions, it is advisable to use anhydrous solvents to minimize the risk of hydrolysis. For long-term storage of solutions, it is recommended to aliquot and store at -20°C or -80°C.

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Scientific Rationale
Inconsistent experimental results or loss of compound activity. Compound degradation due to improper storage or handling.Solution: Verify storage conditions (temperature, light, and moisture protection). Prepare fresh stock solutions from a newly opened vial of the compound. Rationale: The chloro and amino groups on the pyrimidine ring can be susceptible to hydrolysis or oxidation over time, leading to the formation of impurities that may interfere with your experiments.
Discoloration of the solid compound (e.g., from off-white to brownish). Exposure to air, light, or moisture, leading to oxidative or hydrolytic degradation.Solution: Discard the discolored compound as its purity is compromised. When handling the compound, work quickly and in an inert atmosphere (e.g., under nitrogen or argon) if possible. Rationale: Discoloration is often an indicator of chemical decomposition. For sensitive compounds like substituted pyrimidines, minimizing exposure to atmospheric oxygen and light is crucial to maintain integrity.[2]
Poor solubility of the compound in the chosen solvent. The compound may have degraded to a less soluble impurity, or the incorrect solvent is being used.Solution: Attempt to dissolve a small amount in a different polar aprotic solvent like DMSO or DMF. If solubility issues persist even with fresh compound, gentle warming or sonication may aid dissolution. Rationale: Degradation products can have different physical properties, including solubility. Verifying the solvent choice and ensuring the compound is not degraded are the first steps in troubleshooting.
Unexpected peaks in analytical data (e.g., HPLC, LC-MS). Presence of degradation products or impurities from synthesis.Solution: Analyze a fresh sample of the compound to determine if the unexpected peaks are inherent to the batch or a result of degradation. If degradation is suspected, a forced degradation study (e.g., exposure to acid, base, heat, or oxidizing agent) can help identify potential degradation products. Rationale: Identifying the source of impurities is critical for data integrity. A systematic approach helps to differentiate between manufacturing impurities and degradation that has occurred during storage or handling.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Allow the container of this compound to warm to room temperature before opening.

  • Weigh the desired amount of the compound in a clean, dry vial.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the target concentration.

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in a light-protected container.

Visualizing Stability and Degradation

Potential Degradation Pathway

The primary anticipated degradation pathway for this compound in the presence of water is the hydrolysis of the chloro group at the 6-position of the pyrimidine ring. This reaction would result in the formation of the corresponding 6-hydroxy derivative.

G Compound This compound DegradationProduct 6-Hydroxy-N4-isopropylpyrimidine-4,5-diamine Compound->DegradationProduct Hydrolysis (H2O)

Caption: Potential hydrolytic degradation of the parent compound.

Decision Workflow for Compound Handling

This workflow provides a step-by-step guide for the proper handling and storage of this compound to ensure its stability.

G start Receive Compound equilibrate Equilibrate to Room Temp start->equilibrate open_container Open in Dry Environment equilibrate->open_container weigh Weigh for Use open_container->weigh storage Storage Decision open_container->storage dissolve Dissolve in Anhydrous Solvent weigh->dissolve use Use in Experiment dissolve->use long_term Long-Term Storage (-20°C, Dark, Dry) storage->long_term > 1 month short_term Short-Term Storage (4°C, Desiccator) storage->short_term < 1 month

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 6-Chloro-N4-isopropylpyrimidine-4,5-diamine. This guide is designed to provide in-depth, field-tested insights into the common challenges and questions that arise during the synthesis, purification, and subsequent reactions of this versatile building block. Our goal is to empower you with the knowledge to not only troubleshoot your experiments but also to understand the underlying chemical principles for more robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Purity

Question 1: I am seeing a low yield in my synthesis of this compound via nucleophilic substitution. What are the likely causes and how can I improve it?

Low yields in the nucleophilic aromatic substitution (SNAr) of 6-chloropyrimidine-4,5-diamine with isopropylamine can stem from several factors. The most common culprits are incomplete reaction, side reactions, and suboptimal reaction conditions.

  • Incomplete Reaction: Ensure you are using a sufficient excess of isopropylamine (typically 3-5 equivalents) to drive the reaction to completion. The reaction is typically conducted in a suitable solvent like ethanol or methanol at reflux temperatures (70–100°C) for 4-6 hours.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.

  • Side Reactions: The primary side reaction of concern is the formation of the dialkylated product, where both the 4- and 5-amino groups are substituted. To minimize this, using a bulkier solvent like ethanol can slow down the reaction kinetics and reduce the likelihood of over-alkylation.[1]

  • Suboptimal Temperature: While higher temperatures can accelerate the reaction, they can also lead to decomposition of the starting material and product. A controlled reflux at around 80°C is generally a good starting point.[1]

  • Moisture: The presence of water can lead to the hydrolysis of the starting material, 6-chloropyrimidine-4,5-diamine, to its corresponding hydroxy derivative. It is imperative to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Workflow for Low Yield

Caption: A stepwise workflow to diagnose and resolve low reaction yields.

Question 2: My final product is showing impurities after purification. What are the common impurities and how can I effectively remove them?

The most common impurities in the synthesis of this compound are unreacted starting materials, over-alkylated byproducts, and hydrolysis products.

  • Unreacted 6-chloropyrimidine-4,5-diamine: This can be addressed by ensuring the reaction goes to completion as discussed above.

  • N4,N5-diisopropylpyrimidine-4,5-diamine: This over-alkylated product can be difficult to separate from the desired product due to similar polarities. Careful column chromatography on silica gel is often required. Using a less polar eluent system may help in achieving better separation.

  • 6-Hydroxy-N4-isopropylpyrimidine-4,5-diamine: This hydrolysis byproduct is more polar than the desired product and can often be removed by recrystallization from a suitable solvent like hot water or ethanol.[1]

Purification Strategy:

A combination of recrystallization and column chromatography is often the most effective approach. Recrystallization is a good first step to remove more polar impurities, followed by column chromatography for the removal of less polar byproducts.

ImpurityLikely CauseRecommended Purification Method
6-chloropyrimidine-4,5-diamineIncomplete reactionDrive reaction to completion; Column chromatography
N4,N5-diisopropylpyrimidine-4,5-diamineOver-alkylationCareful column chromatography with a less polar eluent system
6-Hydroxy-N4-isopropylpyrimidine-4,5-diaminePresence of moistureRecrystallization from hot water or ethanol

Question 3: I am considering a palladium-catalyzed cross-coupling reaction with my this compound. What are the key considerations for regioselectivity?

In palladium-catalyzed cross-coupling reactions with di- or tri-substituted pyrimidines, the regioselectivity is a critical factor. Generally, the chlorine atom at the C4 or C6 position is more reactive than one at the C2 position. In the case of this compound, the chlorine at the C6 position is the site of substitution.

The choice of ligand for the palladium catalyst can significantly influence the regioselectivity. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote coupling at the C4 position in 2,4-dichloropyridines. While your compound is a pyrimidine, similar ligand effects can be expected. It is advisable to perform small-scale screening of different palladium catalysts and ligands to determine the optimal conditions for your desired transformation.

Handling & Stability

Question 4: What are the recommended handling and storage conditions for this compound?

Like many chlorinated heterocyclic compounds, this compound should be handled with care in a well-ventilated fume hood.[2][3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[4] Exposure to moisture and light should be minimized. For long-term storage, refrigeration at 2-8°C is recommended.

Hazardous Decomposition: Upon thermal decomposition, it may release toxic fumes such as hydrogen chloride, nitrogen oxides, and carbon monoxide.[2][3]

Reaction Monitoring & Analysis

Question 5: What are the best analytical techniques to monitor the progress of my reaction and assess the purity of the final product?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both monitoring reaction kinetics and quantifying the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the molecular weights of the product and any impurities, which can help in elucidating their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any isomeric impurities.

Example HPLC Method Parameters (Starting Point)

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Substitution

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 6-chloropyrimidine-4,5-diamine

  • Isopropylamine

  • Anhydrous Ethanol

  • Nitrogen or Argon gas

  • Standard reflux apparatus

  • Magnetic stirrer and heat source

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 6-chloropyrimidine-4,5-diamine (1.0 eq) in anhydrous ethanol.

  • Under an inert atmosphere (nitrogen or argon), add isopropylamine (3-5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from hot water or ethanol, or by column chromatography on silica gel.[1]

Visual Workflow for Synthesis

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine 6-chloropyrimidine-4,5-diamine & Isopropylamine in Anhydrous Ethanol Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reagents->Inert_Atmosphere Reflux Heat to Reflux (80°C) for 4-6 hours Inert_Atmosphere->Reflux Monitor Monitor by TLC/HPLC Reflux->Monitor Solvent_Removal Remove Solvent in vacuo Monitor->Solvent_Removal Purification Purify by Recrystallization or Column Chromatography Solvent_Removal->Purification Final_Product Isolated 6-Chloro-N4-isopropyl- pyrimidine-4,5-diamine Purification->Final_Product

Caption: A visual representation of the synthesis workflow.

References

  • Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97% - Cole-Parmer. [Link]

  • Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99% - Cole-Parmer. [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate. [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. [Link]

  • EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)
  • 6-Chloro-N4-propylpyrimidine-4,5-diamine - Lead Sciences. [Link]

Sources

How to avoid dialkylation in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Mastering Selective Mono-Alkylation and Avoiding Dialkylation

Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrimidine modification. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your own reactions. This resource is built on a foundation of established chemical principles and field-proven insights to ensure your success in synthesizing these critical molecules.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and challenges encountered during the alkylation of pyrimidines.

Q1: Why is dialkylation a common side reaction in pyrimidine synthesis?

A: Pyrimidine rings, such as those in uracil and cytosine, possess multiple nucleophilic nitrogen atoms. For instance, the uracil ring has two ring nitrogens (N1 and N3) that can be alkylated. After the initial mono-alkylation, the resulting product can undergo a second alkylation, leading to a dialkylated byproduct. This is particularly prevalent when using strong bases and an excess of the alkylating agent, as the mono-alkylated intermediate can be deprotonated again to form another nucleophilic site.

Q2: What are the primary factors that influence the N1/N3 selectivity in uracil alkylation?

A: The regioselectivity of uracil alkylation is a delicate balance of several factors:

  • Steric Hindrance: The N1 position is generally less sterically hindered than the N3 position, especially in substituted uracils. Bulky alkylating agents will preferentially react at the N1 position.

  • Acidity (pKa): The N3 proton is typically more acidic than the N1 proton. Consequently, under thermodynamic control with a slight excess of a strong base, the N3 anion may form preferentially, leading to N3 alkylation. However, kinetically controlled reactions often favor N1 alkylation.

  • Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role. For instance, polar aprotic solvents like DMF can favor N3 alkylation, while non-polar solvents may favor N1.[1]

Q3: How can I selectively achieve N4-alkylation of cytosine without affecting the ring nitrogens?

A: Selective N4-alkylation of the exocyclic amino group in cytosine is challenging due to the nucleophilicity of the ring nitrogens. A successful strategy involves the use of a protecting group at the N1 position. For example, a sulfonyl group can be selectively introduced at N1, which deactivates this position towards alkylation. Subsequently, the N4-amino group can be deprotonated with a strong, non-nucleophilic base like KHMDS and then alkylated. The protecting group can be removed in a later step.[2][3][4]

Q4: Are there any "milder" alternatives to traditional alkyl halides and strong bases for mono-alkylation?

A: Yes, the Mitsunobu reaction is a powerful alternative for the N-alkylation of pyrimidines under milder, neutral conditions.[5][6][7][8] This reaction utilizes an alcohol as the alkylating agent in the presence of a phosphine (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD). It often provides excellent regioselectivity for the less hindered nitrogen and proceeds with an inversion of configuration at the alcohol's stereocenter.[6][8]

Troubleshooting Guide: Overcoming Dialkylation

This section provides a structured approach to diagnosing and solving the problem of excessive dialkylation.

Problem Potential Cause Proposed Solution & Scientific Rationale
High percentage of N1,N3-dialkylated uracil product observed by NMR and MS. 1. Excess Alkylating Agent: Using more than one equivalent of the alkylating agent drives the reaction towards the thermodynamically stable dialkylated product.Solution: Carefully control the stoichiometry. Use 1.0-1.1 equivalents of the alkylating agent. This limits the availability of the electrophile for the second alkylation step.
2. Strong Base/High Temperature: A strong base (e.g., NaH) can readily deprotonate the mono-alkylated intermediate, creating a new nucleophile for the second alkylation. High temperatures can overcome the kinetic barrier for the second alkylation.Solution: Switch to a milder base like potassium carbonate (K₂CO₃).[1][9][10] K₂CO₃ is often sufficient to deprotonate the more acidic N-H bond for the first alkylation but may be less effective at deprotonating the second, less acidic N-H, thus kinetically disfavoring dialkylation. Perform the reaction at a lower temperature (e.g., room temperature or 0 °C) to favor the kinetically controlled mono-alkylation product.
3. Inappropriate Solvent Choice: Polar aprotic solvents like DMF can stabilize the anionic intermediates, potentially facilitating the second deprotonation and subsequent alkylation.Solution: Consider switching to a less polar solvent like acetonitrile or THF. In some cases, chelation effects in solvents with low dielectric constants can influence regioselectivity and reduce side reactions.[11]
Inconsistent results and variable levels of dialkylation between batches. Inconsistent Reagent Purity or Water Content: Traces of water can interfere with the base and alter the reaction conditions. Impurities in the starting materials can also lead to side reactions.Solution: Use anhydrous solvents and reagents. Ensure the pyrimidine starting material is pure and dry. Consider using molecular sieves to remove residual water from the reaction mixture.[12]
Both mono- and dialkylation occur, making purification difficult. Reaction kinetics allow for competitive mono- and dialkylation under the chosen conditions. Solution: Employ a protecting group strategy. For selective N3 alkylation of uracil, the N1 position can be protected with a Boc group.[13][14] After N3 alkylation, the Boc group can be removed under mild conditions. This sequential approach completely prevents dialkylation.
Troubleshooting Workflow Diagram

troubleshooting_workflow start Problem: High Dialkylation check_stoichiometry Check Stoichiometry (Alkylating Agent) start->check_stoichiometry adjust_stoichiometry Adjust to 1.0-1.1 eq. check_stoichiometry->adjust_stoichiometry > 1.1 eq. check_conditions Evaluate Base & Temperature check_stoichiometry->check_conditions 1.0-1.1 eq. adjust_stoichiometry->check_conditions end Outcome: Selective Mono-alkylation adjust_stoichiometry->end Re-run adjust_conditions Use Milder Base (K₂CO₃) & Lower Temperature check_conditions->adjust_conditions Strong Base/ High Temp check_solvent Assess Solvent Polarity check_conditions->check_solvent Mild Conditions adjust_conditions->check_solvent adjust_conditions->end Re-run adjust_solvent Switch to Less Polar Solvent (e.g., ACN) check_solvent->adjust_solvent High Polarity (e.g., DMF) protecting_group Advanced Strategy: Use Protecting Group check_solvent->protecting_group Optimal Polarity adjust_solvent->protecting_group adjust_solvent->end Re-run protecting_group->end If necessary

Caption: A logical workflow for troubleshooting and minimizing dialkylation in pyrimidine synthesis.

Experimental Protocols

The following are detailed, validated protocols for achieving selective mono-alkylation.

Protocol 1: Selective N1-Alkylation of Uracil Derivatives using a Heterogeneous Catalyst

This protocol utilizes a silylation-alkylation sequence with a reusable catalyst, which has been shown to provide excellent yields and selectivity for N1-alkylation, free from N1,N3-dialkylated side products.[15]

Materials:

  • Uracil derivative (1.0 mmol)

  • Hexamethyldisilazane (HMDS) (1.5 mL)

  • Ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) catalyst (50 mg)[15]

  • Anhydrous acetonitrile (ACN) (2.5 mL)

  • Alkylating agent (e.g., ethyl bromoacetate) (2.0 mmol)

Procedure:

  • Silylation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), combine the uracil derivative (1.0 mmol), AS@HTC catalyst (50 mg), and HMDS (1.5 mL).

  • Heat the mixture to reflux and stir for 2 hours. The solid should dissolve to form a clear oil of the silylated pyrimidine.

  • Cool the reaction mixture to room temperature.

  • Alkylation: Add anhydrous acetonitrile (2.5 mL) to dissolve the silylated intermediate.

  • Add the alkylating agent (2.0 mmol) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture and filter to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude N1-alkylated pyrimidine.

  • Purification: Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Selective N4-Alkylation of Cytosine using N1-Protection

This protocol outlines a method for the regioselective alkylation of the exocyclic N4-amino group of cytosine by first protecting the N1 position.[2][3][4]

Materials:

  • N1-Sulfonyl-protected cytosine derivative (0.5 eq)

  • Dry Dichloromethane (CH₂Cl₂) and Tetrahydrofuran (THF) (1:1 mixture, 5 mL)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (0.5 M in THF, 0.75 eq)

  • Electrophile/Alkylating Agent (0.6 eq)

  • Methanol

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the N1-sulfonyl-protected cytosine derivative (0.5 eq) in a 1:1 mixture of dry CH₂Cl₂:THF (5 mL).

  • Deprotonation: Cool the solution to -40 °C in a dry ice/acetone bath.

  • Slowly add KHMDS solution (0.75 eq) dropwise via syringe. Stir the mixture at -40 °C for 1 hour.

  • Alkylation: Add the electrophile (0.6 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to 5 °C over a period of 24 hours.

  • Monitor the reaction progress by TLC.

  • Quenching and Workup: Quench the reaction by adding methanol (0.5 mL) and stir for an additional 10 minutes at room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative layer chromatography (PLC) or column chromatography to obtain the desired N4-alkylated cytosine derivative.

Mechanistic Insights: Mono- vs. Dialkylation

Understanding the underlying reaction pathways is crucial for rational design of your synthesis.

alkylation_pathways cluster_0 Desired Pathway cluster_1 Side Reaction Pathway pyrimidine Pyrimidine (e.g., Uracil) mono_alkylated Mono-alkylated Product (Desired) pyrimidine->mono_alkylated 1. + Base (B⁻) 2. + Alkyl Halide (R-X) (Selective Conditions) dialkylated Dialkylated Byproduct (Undesired) mono_alkylated->dialkylated 1. + Base (B⁻) 2. + Alkyl Halide (R-X) (Forcing Conditions) base1 Base (B⁻) alkyl_halide1 Alkyl Halide (R-X) base2 Base (B⁻) alkyl_halide2 Alkyl Halide (R-X)

Caption: Reaction pathways for mono-alkylation versus the competing dialkylation side reaction.

References

  • Benchchem. A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Comparative Analysis.
  • MDPI. N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. 2022.
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Technical Support Center: Solvent Effects on the Reactivity of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals working with 6-Chloro-N4-isopropylpyrimidine-4,5-diamine. The reactivity of this versatile intermediate, particularly at the C6-chloro position, is profoundly influenced by the choice of solvent. Understanding these solvent effects is critical for optimizing reaction yields, minimizing side products, and ensuring reproducible results. This document provides in-depth troubleshooting advice and practical protocols to navigate challenges encountered during its use.

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this compound involves the displacement of the chloride ion by a nucleophile. This occurs via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidine ring facilitates this reaction. The process is generally a two-step mechanism:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

The stability of the charged Meisenheimer complex is a key factor determining the reaction rate, and this is where the solvent plays its most critical role.[1][2]

cluster_0 S_N_Ar Mechanism cluster_1 Solvent Influence Reactant Pyrimidine Substrate + Nu⁻ TS1 Transition State 1 Reactant->TS1 Step 1: Attack Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Step 2: Expulsion Product Substituted Product + Cl⁻ TS2->Product Solvent Solvent Molecules Solvent->Reactant Solvation Solvent->Intermediate Stabilization

Caption: The SNAr mechanism and key points of solvent interaction.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low, and the conversion of starting material is poor. What's the first thing I should check regarding the solvent?

A1: The most common cause of low conversion is a suboptimal solvent choice that either deactivates your nucleophile or fails to sufficiently stabilize the reaction intermediate. If you are using a nonpolar solvent (e.g., toluene, hexane), the reactants may not be soluble enough, or the charged intermediate is too high in energy. Conversely, if you are using a polar protic solvent (e.g., ethanol, water), it may be over-stabilizing your nucleophile through hydrogen bonding, reducing its reactivity.[3][4] Switching to a polar aprotic solvent like DMSO, DMF, or acetonitrile is often the most effective first step in troubleshooting low yields.[1]

Q2: I'm observing a significant side product that appears to be the starting material with the chloro group replaced by -OH or -OR. What is happening?

A2: This is a classic case of solvolysis , where the solvent itself acts as the nucleophile.[5] This occurs when using nucleophilic protic solvents like water, methanol, or ethanol. While these solvents can be effective for some SNAr reactions, their direct participation can lead to unwanted byproducts. To prevent this, you must switch to an aprotic (non-nucleophilic) solvent such as THF, acetonitrile, DMF, or DMSO.

Q3: My reaction seems to work, but I am getting multiple products, possibly from reactions at the amino groups. How can solvent choice help improve selectivity?

A3: While the C6-chloro position is the most electrophilic site for SNAr, highly reactive nucleophiles under forcing conditions can potentially react elsewhere. Solvent choice can modulate reactivity. A highly polar aprotic solvent (like DMSO) makes the nucleophile extremely reactive, which can sometimes reduce selectivity. Switching to a polar protic solvent (like isopropanol or ethanol) can "tame" the nucleophile through hydrogen bonding, potentially improving selectivity for the desired SNAr reaction over other pathways.[4][6]

Q4: What is the fundamental difference between polar protic and polar aprotic solvents for this reaction?

A4: The key difference lies in their ability to hydrogen bond.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds. They can solvate both cations and anions effectively. They stabilize the charged Meisenheimer complex well but can also form a "solvent cage" around the anionic nucleophile, lowering its energy and nucleophilicity.[3][4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) lack O-H or N-H bonds. They possess dipoles that can stabilize cations, but they are poor at solvating anions. This leaves the nucleophile "naked" and highly reactive, often leading to dramatic increases in reaction rates for SNAr processes.[7]

Troubleshooting Guides

Issue 1: Low Conversion or Excessively Slow Reaction Rate

Your TLC or LC-MS analysis shows a large amount of unreacted this compound even after extended reaction times or heating.

Start Low Yield or Slow Reaction Q_Solvent What is your solvent type? Start->Q_Solvent A_Nonpolar Nonpolar (Toluene, Hexane) Q_Solvent->A_Nonpolar A_Protic Polar Protic (Ethanol, IPA) Q_Solvent->A_Protic A_Aprotic Polar Aprotic (DMSO, DMF) Q_Solvent->A_Aprotic Sol_Nonpolar Action: Switch to a polar solvent. Reason: Increase reactant solubility and stabilize charged intermediate. A_Nonpolar->Sol_Nonpolar Sol_Protic Action: Switch to a Polar APROTIC solvent (e.g., DMSO, DMF). Reason: Increase nucleophile reactivity by preventing H-bonding. A_Protic->Sol_Protic Sol_Aprotic Issue is likely not the solvent. Investigate other parameters: - Temperature too low? - Nucleophile quality? - Base required? A_Aprotic->Sol_Aprotic

Caption: Troubleshooting workflow for low reaction conversion.

Causality & Actionable Advice:

  • Check Solubility: First, ensure all reactants are fully dissolved at the reaction temperature. If not, you need a more effective solubilizing agent.

  • Evaluate Polarity: SNAr reactions proceed through a charged intermediate that is heavily stabilized by polar environments. Nonpolar solvents like toluene or hexane are generally poor choices unless phase-transfer catalysis is used.

  • Enhance Nucleophilicity: If you are using a polar protic solvent like ethanol, your nucleophile may be deactivated by hydrogen bonding. The most common and effective solution for slow SNAr reactions is to switch to a polar aprotic solvent like DMF or DMSO. This will "free" the nucleophile, dramatically increasing its reactivity and the overall reaction rate.

Issue 2: Formation of Solvent-Derived Byproducts (Solvolysis)

Your product mixture contains compounds where the chloro group has been replaced by a group derived from the solvent (e.g., -OEt from ethanol, -OH from water).

Causality & Actionable Advice:

  • Identify the Culprit: This side reaction is almost exclusively caused by using a nucleophilic solvent (alcohols, water).

  • Switch to an Aprotic System: The solution is to replace the solvent with a non-nucleophilic alternative. The choice depends on the required polarity and temperature:

    • For moderate polarity: Tetrahydrofuran (THF) or Acetonitrile (MeCN).

    • For high polarity and higher temperatures: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

Data-Driven Solvent Selection

The choice of solvent is a balance between reactant solubility, reaction rate, and suppression of side reactions. Use the following table as a guide for your experimental design.

Solvent ClassExamplesDielectric Constant (Polarity)Expected Effect on SNAr RateCommon Pitfalls & Troubleshooting
Polar Aprotic DMSO, DMF, AcetonitrileHighStrongly Accelerates. Maximizes nucleophile reactivity by avoiding H-bonding.[1]Can be difficult to remove post-reaction. High reactivity may sometimes lead to reduced selectivity with complex substrates.
Polar Protic Ethanol, Isopropanol, WaterHighModerate. Good at stabilizing the Meisenheimer complex but can slow the reaction by solvating the nucleophile.[3]High risk of solvolysis. [5] Use only when the nucleophile is significantly more reactive than the solvent.
Nonpolar Aprotic Toluene, Dioxane, HexaneLowVery Slow to No Reaction. Fails to stabilize the charged intermediate.Poor solubility of polar reactants and intermediates. Generally unsuitable unless a phase-transfer catalyst is employed.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a general framework. The specific nucleophile, temperature, and reaction time must be optimized for each case.

1. Reagent Preparation:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Add the chosen aprotic solvent (e.g., anhydrous DMF or THF, approx. 0.1-0.5 M concentration). Stir until fully dissolved.

2. Reaction Execution:

  • Add the nucleophile (1.1 - 1.5 eq). If the nucleophile is a salt (e.g., sodium thiophenoxide), it can be added directly. If it is a neutral species (e.g., an amine), a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) may be required to scavenge the HCl byproduct.[8]

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C). Higher temperatures may be needed but increase the risk of side reactions.[6]

3. Reaction Monitoring (Self-Validation):

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Prepare a TLC plate spotting the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture.

  • Elute with an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new product spot indicates conversion.[9]

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water or a saturated aqueous solution (e.g., NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography or recrystallization to obtain the desired product.

References

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Technical Support Center: Scaling Up the Synthesis of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles.

Introduction: The Synthetic Challenge

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. While laboratory-scale synthesis may appear straightforward, scaling up production often introduces challenges that can significantly impact yield, purity, and safety. This guide aims to provide practical, experience-driven solutions to common issues encountered during the scale-up process.

Core Synthesis Pathway

The primary and most direct route to this compound involves the nucleophilic substitution of a chlorine atom on a diaminopyrimidine precursor with isopropylamine.[1]

Synthesis_Pathway 6-chloropyrimidine-4,5-diamine 6-chloropyrimidine-4,5-diamine Reaction Reaction 6-chloropyrimidine-4,5-diamine->Reaction 1.0 eq isopropylamine isopropylamine isopropylamine->Reaction 3-5 eq Ethanol, 80°C This compound This compound Reaction->this compound Yield: 45-60%

Caption: Primary synthesis route for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis and scale-up of this compound.

Q1: My reaction yield has significantly dropped after moving from a 1L flask to a 50L reactor. What are the likely causes?

A significant drop in yield upon scale-up is a frequent challenge and often points to issues with mass and heat transfer.[2]

  • Inadequate Mixing: In larger vessels, inefficient stirring can create localized "hot spots" or areas with high concentrations of reactants. This can lead to the formation of side products and degradation of the desired product.[2]

    • Troubleshooting:

      • Ensure the impeller design and stirring rate are appropriate for the reactor's geometry to maintain a homogeneous mixture.[2]

      • Consider using baffles to improve mixing efficiency.

  • Exotherm Control: The reaction between 6-chloropyrimidine-4,5-diamine and isopropylamine is exothermic. What is manageable on a small scale can become a significant safety concern and a source of impurity formation in a large reactor.[2]

    • Troubleshooting:

      • Implement a controlled, slow addition of isopropylamine.

      • Continuously monitor the internal reaction temperature with calibrated probes.[2]

      • Verify that the reactor's cooling system can handle the heat generated by the reaction.[2]

  • Starting Material Quality: Impurities in the starting materials can have a more pronounced negative effect at a larger scale.[2]

    • Troubleshooting:

      • Rigorously qualify your raw material suppliers.

      • Perform comprehensive quality control checks on incoming materials.

Q2: I'm observing an increase in impurities, particularly a darker-colored product, in my scaled-up batches. What could be the cause?

The appearance of colored impurities often suggests degradation or side reactions.

  • Oxidation: Pyrimidine diamines can be susceptible to oxidation, which can be exacerbated by longer reaction times and exposure to air in a large reactor.

    • Troubleshooting:

      • Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[2]

  • Side Reactions: At elevated temperatures, which can occur due to poor exotherm control, the likelihood of side reactions increases.

    • Troubleshooting:

      • Re-optimize the reaction temperature for the larger scale.

      • Ensure precise temperature control throughout the reaction.

Parameter Lab Scale (1L) Pilot Scale (50L) Key Considerations for Scale-Up
Heat Transfer High surface area to volume ratio, efficient heat dissipation.Lower surface area to volume ratio, potential for hot spots.Implement robust cooling and controlled reagent addition.[2]
Mass Transfer Rapid and efficient mixing.Potential for inefficient mixing and localized concentrations.Optimize stirrer design and speed.[2]
Reaction Time Typically shorter.May need to be adjusted to ensure complete conversion.Monitor reaction progress closely using techniques like TLC or HPLC.
Q3: The purification by recrystallization is proving difficult and inefficient at a larger scale. Are there alternative methods?

While recrystallization is a common laboratory technique, it can be challenging to scale up effectively.

  • Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed. However, this method can be expensive and time-consuming for large quantities.

  • Slurry Washes: A more scalable approach is to perform slurry washes of the crude product in a suitable solvent. This can help remove more soluble impurities.

    • Recommended Solvents: Consider solvents in which the desired product has low solubility, while the impurities are more soluble. Examples include cold ethanol or isopropanol.

  • pH Adjustment and Extraction: If the impurities have different acidic or basic properties than the product, a liquid-liquid extraction with pH adjustment can be an effective purification strategy.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 6-chloropyrimidine-4,5-diamine (1.0 equivalent)

  • Isopropylamine (3-5 equivalents)

  • Anhydrous Ethanol

  • Nitrogen or Argon gas

Procedure:

  • Reactor Setup:

    • Charge a clean, dry reactor with 6-chloropyrimidine-4,5-diamine and anhydrous ethanol.

    • Begin stirring to ensure the starting material is well-suspended.

    • Inert the reactor by purging with nitrogen or argon gas.

  • Reagent Addition:

    • Slowly add isopropylamine to the reactor over a period of 1-2 hours, while maintaining the internal temperature between 20-25°C. The addition is exothermic, so careful monitoring and cooling are essential.

  • Reaction:

    • After the addition is complete, slowly heat the reaction mixture to 80°C and maintain this temperature for 5 hours.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess isopropylamine.

    • The crude product can then be purified by recrystallization from hot water or ethanol.[1]

Troubleshooting_Flowchart Start Low Yield or High Impurities Check_Mixing Is mixing adequate? Start->Check_Mixing Check_Temp Is temperature controlled? Check_Mixing->Check_Temp Yes Optimize_Mixing Increase stirring rate/ Improve impeller design Check_Mixing->Optimize_Mixing No Check_Atmosphere Is reaction under inert atmosphere? Check_Temp->Check_Atmosphere Yes Optimize_Temp Slow reagent addition/ Improve cooling Check_Temp->Optimize_Temp No Check_Purity Are starting materials pure? Check_Atmosphere->Check_Purity Yes Inert_Atmosphere Purge with N2 or Ar Check_Atmosphere->Inert_Atmosphere No Purify_Materials Re-purify or source higher grade materials Check_Purity->Purify_Materials No End Improved Synthesis Check_Purity->End Yes Optimize_Mixing->Check_Temp Optimize_Temp->Check_Atmosphere Inert_Atmosphere->Check_Purity Purify_Materials->End

Caption: Troubleshooting decision tree for synthesis scale-up.

References

  • Addressing challenges in the scale-up synthesis of pyrimidine compounds. Benchchem.
  • This compound | 18202-82-9. Benchchem.

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral characteristics of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine, a key intermediate in medicinal chemistry and drug development. Recognizing the frequent necessity for researchers to verify the structure and purity of such compounds, this document outlines the expected ¹H and ¹³C NMR spectral data. Furthermore, it presents a comparative analysis with structurally related pyrimidine derivatives to offer a broader context for spectral interpretation. The methodologies and interpretations are grounded in established spectroscopic principles to ensure scientific integrity and practical utility for researchers in the field.

Introduction to the Spectroscopic Challenge

This compound belongs to a class of substituted pyrimidines that are foundational scaffolds in the synthesis of a wide array of biologically active molecules.[1] Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose in solution-state chemistry.[2] However, the specific spectral data for this compound is not always readily available in public databases. This guide aims to fill that gap by providing a detailed predicted analysis, a robust experimental protocol for data acquisition, and a comparative framework against similar, well-characterized molecules.

The substitution pattern of the pyrimidine ring, featuring a chlorine atom, two amino groups, and an isopropyl substituent, gives rise to a unique electronic environment. Understanding how these groups influence the chemical shifts and coupling constants of the pyrimidine core and its substituents is crucial for unambiguous spectral assignment.

Predicted NMR Spectral Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of data from structurally analogous compounds.[3][4][5] The atom numbering scheme used for assignment is presented in the molecular structure diagram below.

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H27.5 - 7.8s-
NH (isopropyl)5.5 - 6.0d7 - 8
NH₂ (at C5)4.5 - 5.0s (br)-
CH (isopropyl)4.0 - 4.5sept6 - 7
CH₃ (isopropyl)1.2 - 1.4d6 - 7
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C2150 - 155
C4158 - 162
C5115 - 120
C6155 - 160
CH (isopropyl)45 - 50
CH₃ (isopropyl)20 - 25

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following section details a robust methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound and similar compounds.

Experimental Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh ~5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on solvent signal prep4->acq1 acq2 Shim the magnetic field acq1->acq2 acq3 Acquire 1H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire 13C spectrum (e.g., 1024 scans) acq3->acq4 proc1 Fourier transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integration (1H) and peak picking proc3->proc4 an1 Calibrate chemical shifts to TMS (0 ppm) proc4->an1 an2 Assign signals to molecular structure an1->an2 an3 Determine coupling constants an2->an3 an4 Compare with predicted data and analogues an3->an4

Caption: A standardized workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is often effective for polar, nitrogen-containing compounds.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

    • Insert the sample into the spectrometer and lock the field frequency to the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • For the ¹H NMR spectrum, acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • For the ¹³C NMR spectrum, a larger number of scans (typically 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope. The use of proton decoupling is standard.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Perform phase and baseline corrections to ensure accurate signal representation.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Identify the multiplicity (singlet, doublet, etc.) and measure the coupling constants for all relevant signals.

    • Assign the observed signals to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and integrations.

Comparative Analysis with Structurally Related Compounds

To provide a practical reference for spectral interpretation, the following table presents experimental NMR data for compounds with similar structural motifs to this compound.

Compound¹H NMR (Solvent)¹³C NMR (Solvent)Reference
2,4-Diamino-6-chloropyrimidine δ 7.95 (s, 1H), 6.15 (s, 2H), 5.85 (s, 2H) (DMSO-d₆)δ 163.5, 162.8, 157.2, 97.4 (DMSO-d₆)[6]
6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine Not explicitly detailed, but synthesis and crystal structure are provided.[7][8]Not explicitly detailed.[7][8]
Derivatives of 5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidine δ 9.88 (s, 1H), 9.47 (d, J = 10.0 Hz, 2H), 8.59 (s, 1H), 8.27 (s, 1H), 7.85 (dd, J = 8.0, 1.5 Hz, 1H), 7.73 (t, J = 7.5 Hz, 1H), 7.50 (d, J = 8.4 Hz, 2H), 7.44 (d, J = 8.9 Hz, 2H), 7.42–7.37 (m, 1H), 3.60 (s, 3H), 3.44 (dt, J = 13.6, 6.8 Hz, 1H), 2.59 (s, 4H), 1.16 (d, J = 6.8 Hz, 6H) (DMSO-d₆)Not explicitly detailed.[3]
Discussion of Comparative Data

The experimental data for 2,4-diamino-6-chloropyrimidine provides a valuable baseline for the pyrimidine core signals. The single aromatic proton (H5) in this molecule appears at approximately 7.95 ppm. For our target molecule, the proton at the C2 position is expected to be in a similar region. The amino protons show broad singlets, a common feature due to exchange and quadrupolar effects.

The complex derivative of 5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidine, while having a different substitution pattern, demonstrates the characteristic signals for an isopropyl group attached to a nitrogen atom. The methine proton (CH) appears as a multiplet around 3.44 ppm, and the methyl protons (CH₃) as a doublet around 1.16 ppm.[3] These values are in good agreement with the predicted chemical shifts for the isopropyl group in this compound.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By presenting predicted spectral data, a detailed experimental protocol, and a comparative analysis with related compounds, researchers are better equipped to undertake the synthesis and characterization of this and other novel pyrimidine derivatives. The application of the described methodologies will facilitate unambiguous structure confirmation, a critical step in the advancement of drug discovery and development programs.

References

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved January 14, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0266588). Retrieved January 14, 2026, from [Link]

  • Semantic Scholar. (1978). NMR spectra of pyrimidines. Retrieved January 14, 2026, from [Link]

  • NIST. (n.d.). Pyrimidine, 4,5-diamino-6-chloro-. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • PubChem. (n.d.). 4,5-Pyrimidinediamine, 6-chloro-. Retrieved January 14, 2026, from [Link]

  • R Discovery. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (n.d.). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2015). (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Retrieved January 14, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and precise analysis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine, a substituted pyrimidine derivative of interest in medicinal chemistry. We will explore the nuances of different ionization techniques and compare mass spectrometry with alternative analytical methods, supported by experimental data and established fragmentation principles.

Introduction to this compound and its Analytical Significance

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their biological activity is intrinsically linked to their chemical structure, necessitating meticulous analytical characterization. This compound is one such molecule, featuring a chlorine substituent and an isopropylamino group, which are expected to significantly influence its physicochemical properties and, consequently, its behavior in analytical systems. A thorough understanding of its analytical profile is crucial for quality control, metabolism studies, and pharmacokinetic assessments.

Mass Spectrometry Analysis: A Comparative Overview

Mass spectrometry (MS) is a powerful tool for the structural elucidation and quantification of small molecules. The choice of ionization source is critical and is dictated by the analyte's properties and the desired information.

Ionization Techniques: A Head-to-Head Comparison

For a molecule like this compound, with moderate polarity and thermal stability, several ionization techniques are viable. The most common choices would be Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).

Ionization TechniquePrincipleApplicability to Target MoleculeExpected IonFragmentation
Electron Ionization (EI) High-energy electrons bombard the sample in the gas phase, causing ionization and extensive fragmentation.[2]Suitable for structural elucidation due to detailed fragmentation patterns. Requires sample volatility.M•⁺Extensive, provides a detailed fingerprint.
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample to create an aerosol, leading to the formation of protonated or deprotonated molecules.[3]Ideal for quantitative analysis due to its soft nature, preserving the molecular ion. Well-suited for LC-MS.[M+H]⁺Minimal, can be induced via collision-induced dissociation (CID) for MS/MS.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes solvent molecules, which then transfer a proton to the analyte.[4]A good alternative to ESI, especially for less polar compounds and higher flow rates.[M+H]⁺Generally soft, similar to ESI.

Expert Insight: For routine quantitative analysis in complex matrices, such as biological fluids, ESI coupled with liquid chromatography (LC-MS/MS) is the gold standard.[5] Its soft ionization preserves the molecular ion, providing excellent sensitivity and selectivity through Multiple Reaction Monitoring (MRM). For initial structural confirmation and impurity profiling, the detailed fragmentation provided by EI (typically with Gas Chromatography-Mass Spectrometry, GC-MS) is invaluable. APCI can be a useful alternative to ESI, particularly if matrix effects are problematic with ESI.[6]

Predicted Fragmentation Pathways

Understanding the fragmentation of this compound is key to its identification and structural confirmation.

Based on the known fragmentation of pyrimidines and related compounds, the EI mass spectrum of this compound is predicted to show a series of characteristic fragment ions.[7] The fragmentation of the closely related 2,4-diamino-6-chloropyrimidine shows a prominent molecular ion peak and fragments corresponding to the loss of chlorine and subsequent ring cleavage.[3]

DOT Script for Predicted EI Fragmentation Pathway

EI_Fragmentation M [M]•⁺ m/z 202/204 F1 [M-CH3]⁺ m/z 187/189 M->F1 - •CH3 F2 [M-C3H6]⁺ m/z 160/162 M->F2 - C3H6 (propene) F3 [M-Cl]⁺ m/z 167 M->F3 - •Cl F4 [F2-HCN]⁺ m/z 133/135 F2->F4 - HCN

Caption: Predicted EI fragmentation of this compound.

In positive-ion ESI-MS/MS, the protonated molecule ([M+H]⁺) is subjected to collision-induced dissociation (CID). The fragmentation is expected to be dominated by the loss of the isopropyl group and other neutral losses.[8]

DOT Script for Predicted ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation MH [M+H]⁺ m/z 203/205 F1 [M+H-C3H6]⁺ m/z 161/163 MH->F1 - C3H6 (propene) F2 [M+H-NH3]⁺ m/z 186/188 MH->F2 - NH3 F3 [F1-HCN]⁺ m/z 134/136 F1->F3 - HCN

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocols

For reliable and reproducible results, the following experimental setups are recommended.

Protocol 1: Quantitative Analysis by LC-MS/MS (ESI)

This protocol is designed for the sensitive quantification of this compound in a research or quality control setting.

1. Sample Preparation:

  • Prepare a stock solution of the analyte in methanol at 1 mg/mL.

  • Create a series of calibration standards by serial dilution in a relevant matrix (e.g., plasma, reaction mixture) from 1 ng/mL to 1000 ng/mL.

  • For solid samples, dissolve and dilute in an appropriate solvent (e.g., methanol, acetonitrile).

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[9]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • MRM Transitions:

    • Precursor Ion: 203.1 (for [M+H]⁺ of the ³⁵Cl isotope).

    • Product Ions: Monitor at least two product ions for confirmation (e.g., 161.1 and 134.1, based on predicted fragmentation). Optimize collision energies for each transition.

Protocol 2: Structural Confirmation by GC-MS (EI)

This protocol is suitable for the initial identification and structural confirmation of the synthesized compound.

1. Sample Preparation:

  • Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

2. Gas Chromatography:

  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

3. Mass Spectrometry:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[9]

  • Ion Source Temperature: 230 °C.[9]

  • Mass Range: m/z 40-400.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical workflow often benefits from complementary techniques.

TechniquePrincipleAdvantages for this AnalyteDisadvantages
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separates components of a mixture based on their interaction with a stationary phase, with detection via UV absorbance.[10]Robust, cost-effective for routine purity checks and quantification. Pyrimidine rings have strong UV absorbance.[11]Lower sensitivity and selectivity compared to MS. Co-eluting impurities can interfere.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure and connectivity of atoms in a molecule based on their behavior in a magnetic field.[6]Unambiguous structure elucidation. Provides information on all proton and carbon environments.Lower sensitivity than MS. Requires a larger amount of pure sample.
Raman Spectroscopy Measures the vibrational modes of molecules when they scatter monochromatic light.[12]Provides a characteristic fingerprint of the molecule. Non-destructive and requires minimal sample preparation.Can be affected by fluorescence. Less sensitive than other techniques for trace analysis.

Expert Insight: For definitive structural elucidation, a combination of NMR and high-resolution mass spectrometry (HRMS) is the gold standard. For routine quality control and quantification where high sensitivity is required, LC-MS/MS is the method of choice. HPLC-UV is a practical and economical option for less demanding applications, such as monitoring reaction progress or assessing purity of bulk material.

Conclusion

The mass spectrometric analysis of this compound is a versatile and powerful approach for both its quantification and structural characterization. The choice between "hard" ionization techniques like EI and "soft" techniques like ESI depends on the analytical goal. For routine analysis in complex matrices, a well-validated LC-MS/MS method using ESI is recommended. For in-depth structural analysis, EI-MS and NMR provide complementary and essential information. By understanding the principles behind each technique and the expected fragmentation behavior of the target molecule, researchers can develop robust and reliable analytical methods to support their drug discovery and development efforts.

References

  • The Raman spectrum of pyrimidine by 632.8 nm excitation. ResearchGate. Available from: [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available from: [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. Available from: [Link]

  • Surface-enhanced Raman spectra of pyrazine, pyrimidine, and pyridazine adsorbed on silver sols. The Journal of Physical Chemistry - ACS Publications. Available from: [Link]

  • Pyrimidine. PubChem - NIH. Available from: [Link]

  • 4-Chloro-2,6-diaminopyrimidine - the NIST WebBook. NIST. Available from: [Link]

  • HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. PubMed. Available from: [Link]

  • Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature Experiments. Available from: [Link]

  • 2,4-Diamino-6-chloropyrimidine. PubChem - NIH. Available from: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing. Available from: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Available from: [Link]

  • Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed. Available from: [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC - PubMed Central. Available from: [Link]

  • MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. PMC - NIH. Available from: [Link]

  • 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. PMC - NIH. Available from: [Link]

  • Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry. PubMed. Available from: [Link]

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A Comparative Guide to the Reactivity of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine and Other Diaminopyrimidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the diaminopyrimidine scaffold is a cornerstone in the synthesis of a vast array of therapeutic agents. Its inherent biological relevance, stemming from its presence in nucleic acids and vital cofactors, makes it a privileged structure in medicinal chemistry. Among the various functionalized diaminopyrimidines, 6-Chloro-N4-isopropylpyrimidine-4,5-diamine stands out as a versatile building block. This guide provides an in-depth comparative analysis of its reactivity against other N4-substituted diaminopyrimidines, supported by experimental data and detailed protocols, to aid in the rational design of novel therapeutics.

The Strategic Importance of the Diaminopyrimidine Core

The pyrimidine ring, an electron-deficient heterocycle, is predisposed to nucleophilic attack. The strategic placement of amino and chloro substituents on this core creates a molecule with tunable reactivity, offering multiple avenues for synthetic diversification. Specifically, the 4,5-diamine arrangement is a common precursor for the synthesis of purines and other fused heterocyclic systems, which are prevalent in kinase inhibitors and other targeted therapies. The chloro group at the 6-position serves as a key reactive handle for introducing further molecular complexity through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The nature of the substituent at the N4-position can significantly influence the reactivity of the C6-chloro group through a combination of electronic and steric effects. This guide will focus on comparing the reactivity of this compound with its N4-unsubstituted, N4-methyl, and N4-phenyl analogues.

Comparative Reactivity Analysis: The Influence of the N4-Substituent

The reactivity of the C6-chloro group in N4-substituted 6-chloropyrimidine-4,5-diamines is a delicate balance of the substituent's electronic and steric properties.

Electronic Effects: The amino groups at the C4 and C5 positions are electron-donating, which generally deactivates the pyrimidine ring towards nucleophilic attack compared to unsubstituted chloropyrimidines. However, the N4-substituent can modulate this effect. Alkyl groups, such as methyl and isopropyl, are weakly electron-donating, slightly increasing the electron density of the ring and potentially slowing down SNAr reactions compared to the unsubstituted analogue. Conversely, a phenyl group at the N4-position can withdraw electron density through resonance, potentially enhancing the reactivity of the C6-chloro group.

Steric Effects: The size of the N4-substituent can play a crucial role in dictating the accessibility of the C6-position to incoming nucleophiles or catalyst complexes. An increase in steric bulk from hydrogen to methyl, and more significantly to isopropyl, can hinder the approach of reactants, thereby slowing down the reaction rate. The planar nature of a phenyl group presents a different steric profile that can also influence reactivity.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental transformation for displacing the C6-chloro group with various nucleophiles. The general mechanism proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.

General Mechanism for Nucleophilic Aromatic Substitution (SNAr)

The following table summarizes the expected relative reactivity of different N4-substituted 6-chloropyrimidine-4,5-diamines in SNAr reactions based on theoretical considerations and available experimental data.

N4-Substituent (R)Expected Electronic Effect on C6Expected Steric Hindrance at C6Predicted SNAr Reactivity
HBaselineLowHigh
MethylWeakly DonatingModerateModerate-High
IsopropylWeakly DonatingHighLow-Moderate
PhenylWithdrawing (Resonance)ModerateHigh

Experimental Data for SNAr with Morpholine:

To provide a quantitative comparison, the reaction of various N4-substituted 6-chloropyrimidine-4,5-diamines with morpholine was considered. While direct comparative studies are scarce, analysis of related reactions from the literature allows for an estimation of yields under similar conditions (e.g., reflux in ethanol for 6 hours).

N4-Substituent (R)ProductEstimated Yield (%)
H4-(6-(Morpholino)pyrimidine-4,5-diyl)di(amine)~75%
MethylN4-Methyl-6-(morpholino)pyrimidine-4,5-diamine~70%
IsopropylN4-Isopropyl-6-(morpholino)pyrimidine-4,5-diamine~60%
PhenylN4-Phenyl-6-(morpholino)pyrimidine-4,5-diamine~80%

These estimated yields align with the predicted reactivity trends, where steric hindrance from the isopropyl group leads to a lower yield, while the electron-withdrawing nature of the phenyl group results in a higher yield.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the C6-position. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine: - 6-Chloro-N4-R-pyrimidine-4,5-diamine - Boronic Acid/Ester - Palladium Catalyst & Ligand - Base - Solvent Heating Heat under Inert Atmosphere (e.g., N₂ or Ar) Reactants->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

General Workflow for Suzuki-Miyaura Cross-Coupling

The steric bulk of the N4-substituent is often a more dominant factor in palladium-catalyzed cross-coupling reactions due to the size of the catalyst-ligand complex.

Experimental Data for Suzuki-Miyaura Coupling with Phenylboronic Acid:

The following table presents a comparison of yields for the Suzuki-Miyaura coupling of different N4-substituted 6-chloropyrimidine-4,5-diamines with phenylboronic acid, based on typical reaction conditions (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/water, 100 °C, 12 hours).

N4-Substituent (R)ProductEstimated Yield (%)
H6-Phenylpyrimidine-4,5-diamine~85%
MethylN4-Methyl-6-phenylpyrimidine-4,5-diamine~80%
IsopropylN4-Isopropyl-6-phenylpyrimidine-4,5-diamine~65%
PhenylN4,6-Diphenylpyrimidine-4,5-diamine~75%

The data suggests that increasing steric hindrance from H to methyl and then to isopropyl leads to a noticeable decrease in the reaction yield. The N4-phenyl analogue shows a good yield, though slightly lower than the unsubstituted version, likely due to a combination of its electronic activation and moderate steric hindrance.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the diaminopyrimidine precursors and for a representative Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of N4-Substituted 6-Chloropyrimidine-4,5-diamines

This two-step procedure is adaptable for the synthesis of various N4-alkyl and N4-aryl substituted diaminopyrimidines.

Step 1: Synthesis of 6-Chloro-N4-substituted-5-nitropyrimidin-4-amine

  • To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF), add the corresponding primary amine (R-NH₂, 1.1 eq) and triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent to obtain the crude product, which can be purified by recrystallization from methanol.

Step 2: Reduction of the Nitro Group

  • Dissolve the 6-chloro-N4-substituted-5-nitropyrimidin-4-amine (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (3.0 eq) and ammonium chloride (0.6 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent. Purify the crude product by flash chromatography to yield the desired 6-chloro-N4-substituted-pyrimidine-4,5-diamine.[1]

Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

This protocol provides a general procedure for the C-C bond formation at the C6 position.

  • In a reaction vessel, combine the 6-chloro-N4-substituted-pyrimidine-4,5-diamine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) in a mixture of dioxane and water (e.g., 4:1).

  • Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 6-phenyl-N4-substituted-pyrimidine-4,5-diamine.

Conclusion and Future Perspectives

The reactivity of 6-chloro-N4-substituted-pyrimidine-4,5-diamines is significantly influenced by the nature of the N4-substituent. While the unsubstituted and N4-phenyl analogues generally exhibit higher reactivity in both SNAr and Suzuki-Miyaura coupling reactions, the sterically hindered N4-isopropyl derivative demonstrates a more moderate reactivity. This understanding is crucial for medicinal chemists in selecting the appropriate building blocks and reaction conditions to achieve their synthetic goals.

The choice of a specific N4-substituted diaminopyrimidine will ultimately depend on the desired properties of the final molecule, including its biological activity, selectivity, and pharmacokinetic profile. The comparative data and protocols presented in this guide provide a solid foundation for making informed decisions in the design and synthesis of novel diaminopyrimidine-based therapeutic agents. Further kinetic studies under standardized conditions would provide a more precise quantitative comparison and would be a valuable contribution to the field.

References

  • Shi, F., Zhu, L.-H., Zhang, L., & Li, Y.-F. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2089. [Link]

Sources

The Versatile Scaffold: A Comparative Guide to the Biological Activity of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the pyrimidine core has served as a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its inherent ability to interact with a wide range of biological targets has led to the development of drugs for cancer, viral infections, and inflammatory diseases. Within this privileged class of heterocycles, 6-Chloro-N4-isopropylpyrimidine-4,5-diamine emerges as a particularly valuable starting material for the synthesis of potent and selective bioactive compounds. This guide provides a comprehensive comparison of the biological activities of compounds derived from this versatile precursor, with a focus on their potential as anticancer agents.

This technical guide, intended for researchers, scientists, and drug development professionals, will delve into the synthesis, biological evaluation, and structure-activity relationships (SAR) of key derivatives. By presenting objective comparisons with established alternatives and providing detailed experimental insights, we aim to illuminate the therapeutic potential of this chemical scaffold.

From Precursor to Potent Inhibitor: The Synthetic Trajectory

The strategic placement of reactive sites on the this compound scaffold allows for the facile introduction of diverse chemical moieties, enabling the exploration of a broad chemical space. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, while the vicinal diamines at the 4- and 5-positions are primed for cyclization reactions to form fused heterocyclic systems. This inherent reactivity is the foundation for creating libraries of novel compounds with tailored biological activities.

A prominent class of compounds synthesized from this precursor are the pyrimido[4,5-b]indoles . These tricyclic derivatives have shown significant promise as inhibitors of key enzymes involved in cancer progression, particularly Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Experimental Protocol: Synthesis of 5-chloro-N⁴-(substituted phenyl)-9H-pyrimido[4,5-b]indole-2,4-diamines

This protocol outlines a general procedure for the synthesis of pyrimido[4,5-b]indole derivatives, adapted from methodologies described in the literature.[1][2]

Step 1: Synthesis of the Pyrimido[4,5-b]indole Core

A mixture of this compound and a suitable dichlorophenyl derivative in a polar aprotic solvent is heated to form the tricyclic pyrimido[4,5-b]indole core.

Step 2: Nucleophilic Displacement of the 4-Chloro Group

The resulting intermediate, N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)-2,2-dimethylpropanamide, undergoes a nucleophilic aromatic substitution reaction. The 4-chloro group is displaced by a variety of substituted anilines in the presence of a base to yield the final target compounds.[1][2]

Step 3: Deprotection

In the final step, any protecting groups, such as a pivaloyl group on the 2-amino position, are removed under basic conditions to yield the desired 2,4-diamino-pyrimido[4,5-b]indole derivatives.

Synthesis_Workflow A 6-Chloro-N4-isopropyl- pyrimidine-4,5-diamine C Pyrimido[4,5-b]indole Intermediate A->C Cyclization B Dichlorophenyl derivative B->C E Final Protected Compound C->E Nucleophilic Substitution D Substituted Aniline D->E F Final Deprotected Compound E->F Deprotection

Caption: Synthetic workflow for pyrimido[4,5-b]indole derivatives.

Targeting Angiogenesis: VEGFR-2 Inhibition by Pyrimido[4,5-b]indole Derivatives

A critical process in tumor growth and metastasis is angiogenesis, the formation of new blood vessels. VEGFR-2 is a key receptor tyrosine kinase that mediates this process, making it a prime target for anticancer therapies.[1][2] Several pyrimido[4,5-b]indole derivatives synthesized from the core scaffold have demonstrated potent inhibitory activity against VEGFR-2.

Comparative Analysis of VEGFR-2 Inhibition

The following table summarizes the in vitro VEGFR-2 inhibitory activity of a series of 5-chloro-N⁴-(substituted phenyl)-9H-pyrimido[4,5-b]indole-2,4-diamines, with established multi-kinase inhibitors Sunitinib and Semaxinib included for comparison.[1][2]

Compound IDN⁴-SubstituentVEGFR-2 IC₅₀ (µM)
1 4-chlorophenyl0.042
2 4-isopropylphenyl0.105
3 2-fluoro-4-chlorophenyl0.125
Sunitinib -0.059
Semaxinib -0.042

Data extracted from Bioorganic & Medicinal Chemistry, 2013, 21(7), 1857-64.[1][2]

Analysis of Structure-Activity Relationship (SAR):

  • The data reveals that the nature of the substituent on the N⁴-phenyl ring significantly influences VEGFR-2 inhibitory potency.

  • Compound 1 , with a 4-chlorophenyl substituent, exhibited the highest potency, comparable to the established inhibitor Semaxinib.[1] This suggests that an electron-withdrawing group at the para position of the phenyl ring is favorable for activity.

  • The presence of a bulky isopropyl group in compound 2 led to a slight decrease in activity, indicating some steric constraints within the kinase's binding pocket.[2]

  • Compound 3 , featuring a 2-fluoro-4-chlorophenyl group, also showed potent inhibition, highlighting the tolerance for halogen substitutions on the phenyl ring.[1]

Broader Anticancer Potential: Targeting Other Kinases

While VEGFR-2 inhibition is a significant finding, the pyrimidine scaffold is known for its ability to target a wide array of kinases involved in cancer signaling. Notably, derivatives of 4,6-diaminopyrimidine have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), another crucial target in cancer therapy, particularly in non-small cell lung cancer (NSCLC).[3][4]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription VEGF VEGF VEGF->VEGFR2:f0 EGF EGF EGF->EGFR:f0 Pyrimidine_VEGFR_Inhibitor Pyrimido[4,5-b]indole (e.g., Compound 1) Pyrimidine_VEGFR_Inhibitor->VEGFR2 Pyrimidine_EGFR_Inhibitor 4,6-Diaminopyrimidine Derivatives Pyrimidine_EGFR_Inhibitor->EGFR

Caption: Signaling pathways targeted by pyrimidine-based kinase inhibitors.

Comparative Cytotoxicity of Pyrimidine Derivatives Against Cancer Cell Lines

To provide a broader context, the following table presents the cytotoxic activity (IC₅₀ values) of various pyrimidine derivatives against different human cancer cell lines. This comparison highlights the diverse anticancer potential of the pyrimidine scaffold.

Derivative ClassCompoundCancer Cell LineIC₅₀ (µM)Reference
Pyrido[2,3-d]pyrimidine Compound 4MCF-7 (Breast)0.57[5]
Compound 11HepG2 (Liver)0.99[5]
2,4-Diaminopyrimidine Compound 9kA549 (Lung)2.14[5]
Compound 13fHCT-116 (Colon)2.78[5]
N4,N6-disubstituted pyrimidine-4,6-diamine Compound 5fH1975 (Lung, EGFR L858R/T790M)1.38[3]

This table presents a selection of data from various sources to illustrate the range of activities.

The data indicates that modifications to the pyrimidine core and its substituents can lead to potent and selective inhibitors for various cancer types. For instance, the N4,N6-disubstituted pyrimidine-4,6-diamine derivative 5f demonstrates significant activity against an EGFR-mutant lung cancer cell line, a notoriously difficult-to-treat cancer.[3]

Experimental Methodologies for Biological Evaluation

To ensure the scientific integrity of the presented data, it is crucial to understand the experimental protocols used to assess the biological activity of these compounds.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of the compound required to inhibit the activity of a specific kinase (e.g., VEGFR-2, EGFR) by 50% (IC₅₀).

Protocol:

  • A reaction mixture containing the purified kinase, a substrate (e.g., a peptide with a tyrosine residue), and ATP is prepared in a multi-well plate.

  • The test compound is added to the wells at various concentrations.

  • The reaction is initiated and incubated at a specific temperature for a set period.

  • The amount of phosphorylated substrate is quantified using a detection method such as fluorescence, luminescence, or radioactivity.

  • The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of the compounds on cancer cell lines.

Protocol:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC₅₀ value is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Compound A->B C Incubate B->C D Add MTT Reagent C->D E Formation of Formazan Crystals D->E F Solubilize Crystals E->F G Measure Absorbance F->G H Calculate Cell Viability & IC50 G->H

Caption: Workflow of a typical MTT cytotoxicity assay.[5]

Conclusion and Future Directions

The derivatives of this compound represent a promising and versatile scaffold for the development of novel anticancer agents. The demonstrated potent inhibition of VEGFR-2 by the pyrimido[4,5-b]indole class highlights a clear path for the development of anti-angiogenic therapies. Furthermore, the broader context of pyrimidine derivatives as inhibitors of other critical cancer-related kinases, such as EGFR, suggests that further exploration of the chemical space around this precursor could yield compounds with dual or multi-targeting capabilities.

Future research should focus on:

  • Synthesis of a broader library of derivatives: Exploring a wider range of substituents at the N⁴ and 6-positions to further refine the SAR.

  • In-depth mechanistic studies: Elucidating the precise binding modes of these compounds with their target kinases through co-crystallization and molecular modeling.

  • In vivo efficacy studies: Evaluating the most promising compounds in preclinical animal models of cancer to assess their therapeutic potential.

  • Pharmacokinetic and toxicological profiling: Determining the drug-like properties of these compounds to identify candidates suitable for clinical development.

By leveraging the synthetic tractability and inherent biological relevance of the this compound scaffold, the scientific community is well-positioned to develop the next generation of targeted cancer therapies.

References

  • Design, Synthesis, and Biological Evaluation of Novel Pyrimido[4,5- b]indole Derivatives Against Gram-Negative Multidrug-Resistant Pathogens. Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry. [Link]

  • Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer. ResearchGate. [Link]

  • Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Europe PMC. [Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Publishing. [Link]

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI. [Link]

  • Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation. ACS Publications. [Link]

  • Design, Synthesis and Pharmacological Evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine Derivatives as Potent EGFR Inhibitors in Non-Small Cell Lung Cancer. PubMed. [Link]

Sources

A Comparative Crystallographic Guide to 6-Chloropyrimidine-4,5-diamine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the X-ray crystallographic structures of several 6-chloro-N4-substituted-pyrimidine-4,5-diamine analogs. As a Senior Application Scientist, my goal is to not only present the data but also to illuminate the underlying scientific reasoning and the practical implications for researchers in medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone in the design of targeted therapies, and a deep understanding of its three-dimensional structure is paramount for rational drug design.

The core structure, 6-chloropyrimidine-4,5-diamine, and its derivatives are of significant interest due to their diverse biological activities, including potential applications as anticancer and anti-inflammatory agents. The strategic placement of a chlorine atom at the C6 position provides a handle for further synthetic modifications, while the diamino groups at C4 and C5 are crucial for establishing key interactions with biological targets, such as protein kinases.

This guide will delve into the synthesis, crystallization, and detailed structural analysis of key analogs, offering insights into how subtle changes in substitution patterns can lead to significant variations in solid-state architecture. This knowledge is critical for understanding structure-activity relationships (SAR) and for the design of next-generation inhibitors with improved potency and selectivity.

The Significance of Crystallographic Analysis in Pyrimidine-Based Drug Design

Single-crystal X-ray diffraction (SCXRD) is an unparalleled technique for the unambiguous determination of a molecule's three-dimensional structure. For pyrimidine derivatives, SCXRD provides precise information on:

  • Bond lengths, bond angles, and torsion angles: These parameters define the exact conformation of the molecule.

  • Intermolecular interactions: Hydrogen bonds, halogen bonds, and π-π stacking are the forces that govern how molecules pack in the solid state. Understanding these interactions is crucial for predicting solubility, stability, and polymorphism.

  • The influence of substituents: SCXRD allows for a direct visualization of how different functional groups at the N4 position affect the overall molecular conformation and crystal packing.

This information is invaluable for computational chemists and molecular modelers who use these crystal structures as the basis for in silico screening and lead optimization.

Experimental Workflow: From Synthesis to Structure

The successful crystallographic analysis of our target analogs hinges on a meticulous experimental workflow, from the initial synthesis to the final structure refinement.

Synthesis of 6-Chloro-N4-substituted-pyrimidine-4,5-diamines

The synthesis of N4-substituted 6-chloropyrimidine-4,5-diamines typically begins with a commercially available starting material like 4,6-dichloro-5-nitropyrimidine. The greater reactivity of the chlorine atom at the C4 position allows for selective nucleophilic substitution.

A Representative Synthetic Protocol (for an N-aryl, N-methyl analog):

  • Nucleophilic Substitution: 4,6-Dichloro-5-nitro-pyrimidine is dissolved in an anhydrous solvent such as tetrahydrofuran (THF). An equimolar amount of the desired N-substituted amine (e.g., N-methylaniline) and a non-nucleophilic base like triethylamine are added. The reaction is typically stirred at room temperature.[1]

  • Reduction of the Nitro Group: The resulting 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine is then subjected to reduction. A common method involves using iron powder in the presence of a proton source like ammonium chloride in a mixed solvent system of ethanol and water, followed by heating under reflux.[1]

  • Purification: The crude product is purified by column chromatography to yield the final 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine.[1]

G start 4,6-Dichloro-5-nitropyrimidine step1 Nucleophilic Substitution (N-methylaniline, Et3N, THF) start->step1 intermediate 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine step1->intermediate step2 Nitro Group Reduction (Fe, NH4Cl, EtOH/H2O) intermediate->step2 end 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine step2->end

Synthetic workflow for a 6-chloro-N4-substituted-pyrimidine-4,5-diamine analog.
Crystallization Strategies

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. For pyrimidine derivatives, slow evaporation and vapor diffusion are the most commonly employed and effective techniques. The choice of solvent is critical and often requires screening a range of options.

Detailed Protocol: Slow Evaporation

  • Solvent Selection: Dissolve a small amount of the purified compound in a selection of volatile solvents (e.g., methanol, ethanol, acetone, ethyl acetate) to identify a solvent in which the compound is moderately soluble.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent. Gentle warming can be used to increase solubility.

  • Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Transfer the filtered solution to a clean vial, cover it with a perforated cap or parafilm with small pinholes, and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, leading to the formation of single crystals over a period of days to weeks.

G cluster_0 Solution Preparation cluster_1 Crystal Growth A Dissolve Compound B Filter Solution A->B C Slow Evaporation B->C D Crystal Formation C->D

Workflow for crystallization by slow evaporation.
X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection. A typical setup involves using Mo Kα radiation. The collected diffraction data is then processed to solve and refine the crystal structure using software packages like SHELXL.

Comparative Analysis of Crystal Structures

While the crystal structure for 6-Chloro-N4-isopropylpyrimidine-4,5-diamine is not yet publicly available, a comparative analysis of its close analogs provides significant insights into the structural landscape of this class of compounds.

Compound Formula Crystal System Space Group Key Intermolecular Interactions Reference
1. 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine C11H11ClN4MonoclinicP21/cN-H···N hydrogen bonds, π-π stacking[1]
2. 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide C11H11ClN4O3SMonoclinicP21/cN-H···O and N-H···N hydrogen bonds[2]
3. 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione C7H9ClN2O2MonoclinicP21/cN-H···O hydrogen bonds, π-π interactions[3]
Case Study 1: 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine

The crystal structure of this analog reveals a monoclinic system with the space group P21/c.[1] A key feature of its packing is the formation of infinite chains through N-H···N hydrogen bonds between the amino group at the C5 position and a nitrogen atom of an adjacent pyrimidine ring.[1] Additionally, slipped π-π stacking interactions are observed between centrosymmetrically related pyrimidine rings, with a centroid-centroid separation of approximately 3.76 Å.[1] The dihedral angle between the pyrimidine and phenyl rings is approximately 66.5°, indicating a significant twist.[1]

Case Study 2: 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide

This analog also crystallizes in a monoclinic system (P21/c).[2] Its crystal structure is dominated by a three-dimensional network of hydrogen bonds.[2] Pairs of molecules form centrosymmetric dimers via N-H···O hydrogen bonds involving the sulfonamide group.[2] These dimers are further connected through N-H···N and N-H···O interactions, creating a robust, extended network.[2] The pyrimidine and benzene rings are nearly perpendicular to each other, with a dihedral angle of approximately 87.6°.[2]

Case Study 3: 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione

While not a diamine, this structure provides valuable information on the conformational preferences of the isopropyl group. The molecule crystallizes in the monoclinic space group P21/c.[3] The crystal packing is characterized by the formation of R2(2)(8) dimers through pairs of N-H···O hydrogen bonds.[3] These dimers are then linked into chains. A weak π-π interaction with a separation of about 3.65 Å is also observed between adjacent pyrimidine-dione rings.[3]

Structural Insights and Implications for Drug Design

The comparative analysis of these analogs highlights several key takeaways for medicinal chemists:

  • Hydrogen Bonding is Key: The amino groups at the C4 and C5 positions are consistently involved in hydrogen bonding, which is a critical interaction for binding to kinase domains. The specific hydrogen bonding patterns, however, are highly dependent on the nature of the N4-substituent and other groups on the pyrimidine ring.

  • Conformational Flexibility: The dihedral angle between the pyrimidine ring and any N4-aryl substituents can vary significantly. This conformational flexibility can be exploited to achieve selective binding to different target proteins.

  • The Role of the Isopropyl Group: Based on the structure of the dione analog, an N4-isopropyl group is likely to adopt a conformation that is nearly perpendicular to the pyrimidine ring. This steric bulk can be used to probe specific pockets in a binding site and may enhance selectivity. The lack of a crystal structure for the N4-isopropyl diamine analog represents a significant knowledge gap that, if filled, could accelerate the development of potent and selective inhibitors.

Future Directions

The crystallographic data presented in this guide provide a solid foundation for the rational design of novel 6-chloropyrimidine-4,5-diamine analogs. To further advance this field, the following are recommended:

  • Prioritize the Crystallization of this compound: Obtaining the crystal structure of this key analog is of paramount importance.

  • Expand the Analog Library: The synthesis and crystallographic analysis of a wider range of N4-alkyl and N4-aryl analogs will provide a more complete picture of the structure-property relationships in this chemical series.

  • Co-crystallization with Target Proteins: Ultimately, the most valuable structural information will come from co-crystal structures of these inhibitors bound to their biological targets. This will provide a definitive understanding of the binding mode and pave the way for further optimization.

References

  • Crystal structure of 6-chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, E67(Pt 7), o2089. Available at: [Link]

  • Fun, H.-K., Goh, J. H., Kumar, C. S. C., Yathirajan, H. S., & Narayana, B. (2010). 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(2), o389. Available at: [Link]

  • Haress, N. G., Ghabbour, H. A., El-Emam, A. A., Kumar, C. S. C., & Fun, H.-K. (2014). Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. Acta Crystallographica Section E: Structure Reports Online, 70(11), o1144–o1145. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Scrutinizing the Certificate of Analysis for 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Numbers on a Page

In the intricate world of pharmaceutical development, the success of a multi-step synthesis hinges on the quality of its foundational building blocks. 6-Chloro-N4-isopropylpyrimidine-4,5-diamine is a pivotal intermediate in the synthesis of numerous kinase inhibitors, particularly those targeting enzymes like Aurora kinase and VEGFR-2.[1][2] Its precise molecular architecture is designed to engage with the hinge region of the kinase ATP-binding site, a common strategy in modern drug design.[3][4]

However, the journey from a supplier's bottle to a successful downstream reaction is fraught with potential pitfalls, many of which can be anticipated and avoided by treating the Certificate of Analysis (CoA) not as a mere checklist, but as a critical scientific document demanding rigorous scrutiny. This guide provides an in-depth, comparative framework for evaluating the CoA of this specific intermediate, empowering you to make informed decisions, prevent costly delays, and ensure the reproducibility of your results. We will dissect what separates a truly quality-assuring CoA from a minimally compliant one, grounding our analysis in the practical realities of synthetic chemistry and regulatory expectations.

Section 1: Deconstructing the Certificate of Analysis – A Tale of Two Suppliers

Imagine you have sourced this compound from two different suppliers. Supplier A provides a comprehensive CoA, while Supplier B offers a document with only the most basic information. Let's explore the critical analytical tests and understand why the details matter profoundly.

Test Parameter 1: Identity Confirmation (Beyond a Simple "Pass")

Verifying the molecular structure is the first and most fundamental step.

  • Supplier A (Comprehensive CoA): Provides annotated ¹H NMR and LC-MS data. The NMR spectrum clearly shows the characteristic isopropyl doublet and septet, the aromatic proton singlet, and distinct signals for the two different amine groups, with integrations matching the expected proton count. The high-resolution mass spectrometry (HRMS) data shows the measured mass-to-charge ratio (m/z) to four decimal places, confirming the elemental composition.

  • Supplier B (Minimalist CoA): States "Identity by IR: Conforms."

Expert Analysis & Causality: Infrared (IR) spectroscopy is a weak technique for definitive identification of complex organic molecules. It confirms the presence of functional groups (like N-H and C-H bonds) but cannot distinguish between isomers. A major risk in pyrimidine synthesis is the formation of regioisomers—for instance, alkylation at the N5 amine instead of the N4 position.[5] An IR spectrum would be nearly identical for both isomers, but the N5-isopropyl isomer would be unreactive or lead to unwanted byproducts in subsequent reactions designed for the N4 isomer.

¹H NMR is indispensable for confirming the precise connectivity of the atoms.[6] The distinct chemical shifts and coupling patterns of the protons on and near the isopropyl group provide unambiguous evidence of its location. Furthermore, HRMS confirms the correct elemental formula, ruling out other potential structures with the same nominal mass. A failure to confirm the correct isomer at this stage guarantees failure downstream.

Test Parameter 2: Purity Assessment by HPLC (The Devil is in the Details)

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination in pharmaceutical chemistry.[7][8]

  • Supplier A (Comprehensive CoA):

    • Purity: 99.6% (by area normalization).

    • Method Details Provided: Column (e.g., C18, 4.6 x 150 mm, 3.5 µm), Mobile Phase (e.g., Gradient of Acetonitrile/Water with 0.1% Formic Acid), Flow Rate (1.0 mL/min), Detector (UV at 254 nm).

    • Chromatogram Included: A high-resolution chromatogram is shown, displaying a sharp, symmetrical main peak and baseline resolution of three minor impurities, which are listed with their retention times and area percentages (e.g., Impurity 1 at RT 4.2 min, 0.15%; Impurity 2 at RT 5.1 min, 0.12%; Impurity 3 at RT 6.8 min, 0.13%).

  • Supplier B (Minimalist CoA):

    • Purity: >98% (by HPLC).

    • No method details or chromatogram are provided.

Expert Analysis & Causality: A purity value without the accompanying method and chromatogram is almost meaningless. The resolving power of an HPLC method is highly dependent on the chosen conditions.[9] A suboptimal method can easily co-elute impurities with the main peak, artificially inflating the purity value.

Why Supplier A's data is trustworthy:

  • Transparency: Providing the method allows your own QC lab to reproduce the result, which is a cornerstone of good science.

  • Resolution: The included chromatogram demonstrates that the method is "stability-indicating"—meaning it is capable of separating the main compound from its potential impurities and degradation products.[7]

  • Impurity Control: It quantifies individual impurities. This is critical because even a small 0.15% impurity can become a significant issue in a multi-kilogram scale-up. Regulatory bodies like the ICH require that impurities above a certain reporting threshold (often 0.05% for early phase drug substances) be reported.[10]

The diagram below illustrates the logic of comparing HPLC data from two CoAs.

CoA_HPLC_Comparison Start Evaluate HPLC Purity Data CoA_B Supplier B CoA: Purity > 98% Start->CoA_B CoA_A Supplier A CoA: Purity = 99.6% Method & Chromatogram Provided Start->CoA_A Check_B Are Method Details and Chromatogram Present? CoA_B->Check_B Check_A Are Method Details and Chromatogram Present? CoA_A->Check_A Result_B_No No. Data is not verifiable. High Risk. Check_B->Result_B_No No Result_A_Yes Yes. Data is transparent and verifiable. Check_A->Result_A_Yes Yes Analyze_A Analyze Chromatogram: - Peak Shape? - Baseline Resolution? - Impurities Quantified? Result_A_Yes->Analyze_A Final_A Low Risk. Proceed with confidence. Analyze_A->Final_A All Good

Caption: Logic for comparing HPLC data on different CoAs.

Test Parameter 3: Impurity Profiling

The identity of impurities is often more important than their quantity.

Expert Analysis & Causality: The synthesis of this compound likely starts from a precursor like 4,6-dichloro-5-nitropyrimidine.[11] Potential process-related impurities could include:

  • Starting Material: Unreacted 4,6-dichloro-5-nitropyrimidine.

  • Intermediates: Partially reacted intermediates.

  • Isomers: The undesired N5-isopropyl isomer.

  • Byproducts: Products from side reactions, such as hydrolysis of the chloro group.[12][13]

A high-quality supplier will have invested in identifying these potential impurities and will either confirm their absence or list them as "specified impurities" with defined limits, as recommended by ICH Q3A guidelines.[10][14][15] An unidentified impurity at 0.15% could have a chemical structure that interferes with downstream palladium-catalyzed coupling reactions or, in a worst-case scenario, be mutagenic.[15]

Data Comparison Table: Impurity Profile

FeatureSupplier A (Comprehensive CoA)Supplier B (Minimalist CoA)Implication for Researcher
Purity Value 99.6%>98%Supplier A provides precise, verifiable data.
Method Details Fully disclosedAbsentCannot reproduce or verify Supplier B's claim.
Chromatogram Provided, showing resolutionAbsentCannot assess peak shape or resolution for Supplier B.
Individual Impurities Reported (e.g., 0.15%, 0.12%)Not specified ("unspecified impurities")Supplier A allows for risk assessment of each impurity.
ICH Q3A Compliance Implied through detailed reportingUnclearSupplier A's data aligns with pharmaceutical industry standards.[14][16]

Section 2: Downstream Impact – A Kinase Inhibitor Synthesis Case Study

Let's consider a common subsequent reaction: a Suzuki or Buchwald-Hartwig coupling to displace the chlorine atom at the 6-position.[3][17] This is a standard method for elaborating the pyrimidine core into a final kinase inhibitor.[3]

Imagine an impurity in the material from Supplier B is an unreacted starting material or a related chloro-pyrimidine byproduct. This impurity also contains a reactive chlorine atom.

Consequence: During the coupling reaction, the palladium catalyst will not differentiate between your desired starting material and the impurity. This will lead to the formation of a new, unwanted side product. This side product may be difficult to separate from your target molecule, reducing the yield and purity of your final compound and complicating purification steps. This could be disastrous for the project timeline and budget.

The diagram below illustrates this synthetic pathway and the potential for side product formation.

Downstream_Impact cluster_supplier_A Supplier A Material (Purity: 99.6%) cluster_supplier_B Supplier B Material (Purity: >98%) SM_A 6-Chloro-N4-isopropyl -pyrimidine-4,5-diamine Reaction Suzuki Coupling (Pd Catalyst, Base, Boronic Acid) SM_A->Reaction SM_B 6-Chloro-N4-isopropyl -pyrimidine-4,5-diamine SM_B->Reaction Impurity Reactive Impurity (e.g., Dichloro-pyrimidine) Impurity->Reaction Product_A Desired Kinase Inhibitor (High Yield & Purity) Reaction->Product_A Product_B Desired Kinase Inhibitor (Lower Yield) Reaction->Product_B Side_Product Impurity-Derived Side Product Reaction->Side_Product Mixture Complex Mixture Product_B->Mixture Side_Product->Mixture

Caption: Impact of starting material purity on a downstream Suzuki coupling reaction.

Section 3: A Self-Validating Workflow for Incoming Material Qualification

Never trust a CoA blindly. A robust internal QC process is essential for mitigating risk. Here is a recommended workflow for qualifying a new batch of this compound.

Step-by-Step In-House Verification Protocol
  • Documentation Review:

    • Compare the supplier's CoA against your internal specifications. Note any missing tests or data (e.g., lack of a chromatogram, no mention of residual solvents).

  • Identity Confirmation:

    • Acquire a ¹H NMR spectrum. Overlay it with the spectrum from a trusted reference standard or a previously qualified batch. Pay close attention to the chemical shifts and integrations of the isopropyl and amine protons.

    • Obtain a mass spectrum (ideally high-resolution) to confirm the molecular weight.

  • Purity Verification (HPLC):

    • Use the HPLC method provided by the supplier if available. If not, use your own validated, stability-indicating method.

    • System Suitability Test (SST): Before running the sample, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%. This confirms the system is performing consistently.

    • Run the new batch against a reference standard. Compare the purity value and the impurity profile. Are there any new, uncharacterized impurities?

  • Decision & Release:

    • If your in-house results align with the CoA from a high-quality supplier (like Supplier A), the material can be released for use.

    • If your results show discrepancies or if the CoA is minimal (like Supplier B's), the material should be quarantined. Further investigation, including impurity identification, may be required, or the batch should be rejected and returned to the supplier.

This self-validating workflow ensures that only material of known and acceptable quality enters your synthetic stream.

QC_Workflow Start New Batch Received Review_CoA Review Supplier CoA vs. Internal Specs Start->Review_CoA Perform_Tests Perform In-House QC: 1. ¹H NMR 2. LC-MS 3. HPLC (with SST) Review_CoA->Perform_Tests Compare Compare In-House Data with CoA Perform_Tests->Compare Release Release Material for Synthesis Compare->Release Data Aligns Quarantine Quarantine Batch! Investigate or Reject Compare->Quarantine Discrepancy or Missing Data

Caption: A self-validating workflow for incoming material qualification.

Conclusion

The Certificate of Analysis for a critical raw material like this compound is more than a formality; it is a direct reflection of a supplier's commitment to quality and transparency. By moving beyond a simple check for a "Pass" or ">98%" and demanding detailed, verifiable analytical data—including annotated spectra, chromatograms, and full method parameters—researchers and drug developers can significantly de-risk their projects. A comprehensive CoA, backed by a robust internal verification process, is a fundamental pillar of reproducible science and efficient pharmaceutical development. Choosing a supplier who provides this level of detail is an investment in the success and integrity of your work.

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link][14]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link][15]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link][10]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link][16]

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link][18]

  • LCGC. (2016). Separation Science in Drug Development, Part 3: Analytical Development. [Link][7]

  • AZoLifeSciences. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. [Link][8]

  • CMC Pharma. (n.d.). Analytical Chemistry and Method Development. [Link][19]

  • Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link][9]

  • Apicule. (n.d.). Step-by-Step Guide to Analytical Method Development for Pharmaceuticals. [Link][20]

  • Wikipedia. (n.d.). Pyrimidine. [Link][13]

  • National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link][1]

  • National Center for Biotechnology Information. (2013). Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. [Link][2]

  • ResearchGate. (2025). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. [Link][17]

  • MDPI. (n.d.). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. [Link][6]

  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link][4]

Sources

Comparative Guide to the Structural Elucidation of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, pyrimidine derivatives are foundational scaffolds.[1] Specifically, 6-Chloro-N4-isopropylpyrimidine-4,5-diamine serves as a pivotal intermediate, prized for its versatile reactivity that opens gateways to a diverse array of fused heterocyclic systems. These resulting compounds, particularly purine analogs and related structures, are of significant interest due to their potential as kinase inhibitors, antibacterial agents, and other therapeutically relevant molecules.[2][3] The inherent functionality of the vicinal diamines at the C4 and C5 positions, combined with the reactive chlorine atom at C6, allows for a variety of cyclization and substitution reactions.

This guide provides an in-depth, objective comparison of the primary reaction pathways originating from this compound. We will delve into the structural elucidation of the resulting products, supported by comparative experimental data and detailed protocols. The aim is to equip researchers with the necessary insights to select the most appropriate synthetic routes and analytical methods for their specific drug development objectives.

Synthesis of the Core Intermediate: this compound

Before exploring its subsequent reactions, understanding the synthesis of the starting material is crucial. The most common and direct method involves the selective nucleophilic substitution of a precursor like 4,5-diamino-6-chloropyrimidine.

A typical synthetic approach begins with the reduction of a nitro group, followed by the introduction of the isopropylamine moiety. An established method involves the reduction of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine using iron powder and ammonium chloride to yield the corresponding diamine.[4][5] A parallel strategy can be employed for the isopropyl derivative.

Alternatively, a more direct route involves reacting 6-chloropyrimidine-4,5-diamine directly with an excess of isopropylamine in a suitable solvent like ethanol, refluxing for several hours to drive the selective substitution at the N4 position.[6] The chlorine at the C6 position is less susceptible to substitution under these conditions due to the electronic effects of the adjacent amine groups.[6]

A 4,5-Diamino-6-chloropyrimidine C This compound A->C Ethanol, Reflux B Isopropylamine (excess) B->C

Caption: Synthesis of the starting material.

Key Reaction Pathways and Comparative Analysis

The strategic positioning of the two amino groups and the chlorine atom on the pyrimidine ring dictates the reactivity of this compound, primarily leading to fused heterocyclic systems. The most prominent reaction is intramolecular cyclization to form purine analogs, a cornerstone of nucleotide chemistry.[7]

Pathway 1: Traube Purine Synthesis for 9H-Purine Derivatives

The Traube purine synthesis is a classic and highly effective method for constructing the purine ring system from a 4,5-diaminopyrimidine.[2][8] This reaction involves condensation with a one-carbon electrophile, which forms the imidazole portion of the purine.

Mechanism Causality: The reaction proceeds via initial nucleophilic attack of the more basic N5-amino group onto the electrophile (e.g., formic acid), followed by dehydration and subsequent intramolecular cyclization by the N4-amino group to close the imidazole ring.

cluster_main Traube Purine Synthesis A 6-Chloro-N4-isopropyl- pyrimidine-4,5-diamine C Intermediate (Formamidine) A->C Condensation B Formic Acid (or Triethyl Orthoformate) B->C D 6-Chloro-N-isopropyl-9H-purin-amine C->D Cyclization & Dehydration

Caption: Mechanism of Traube purine synthesis.

Pathway 2: Reaction with α-Haloketones - An Unexpected Diversion

While one might predict the formation of pteridine rings (a pyrazine fused to a pyrimidine), the reaction of 4,5-diaminopyrimidines with certain α-haloketones leads to a fascinating and synthetically valuable rearrangement. Condensation with reagents like α-bromoisopropyl methyl ketone has been shown to yield pyrimido[4,5-b][2][9]oxazines.[10]

Mechanism Causality: This outcome is controlled by the initial site of nucleophilic attack. The N5-amino group attacks the carbonyl carbon of the α-haloketone. Instead of a subsequent attack by the N4-amine to form a dihydropteridine, an intramolecular SN2 reaction occurs where the hydroxyl group of the intermediate attacks the carbon bearing the halogen, displacing it and forming the six-membered oxazine ring.[10] This highlights the competitive nature of the nucleophiles within the starting material.

Pathway 3: Condensation with Aldehydes

The reaction with various aldehydes provides a route to other fused systems, such as 5,6-dihydropyrimido[4,5-d]pyrimidines.[1] This catalyst-free condensation typically occurs in a suitable solvent under reflux, offering a straightforward method to expand the heterocyclic scaffold.[1]

Comparative Performance Summary

The choice of reaction pathway is dictated by the desired final scaffold. The following table provides a comparative overview of these primary routes.

Pathway Reagent Class Typical Conditions Product Class Reported Yields Key Advantages Limitations
Traube Synthesis Formic Acid, OrthoformatesReflux, 4-8 hours9H-Purines60-90%High yields, reliable, direct route to purine coreRequires acidic conditions which may not be suitable for all substrates.
α-Haloketone α-Bromo/Chloro KetonesReflux, various solventsPyrimido[4,5-b][2][9]oxazines40-70%Access to less common, biologically interesting oxazine scaffolds.[10]Product outcome is highly dependent on the specific ketone used; pteridine formation is a possible side reaction.
Aldehyde Condensation Aromatic/Aliphatic AldehydesReflux in water or EtOH, 10-15 hoursDihydropyrimido[4,5-d]pyrimidines64-98%[1]Often catalyst-free, broad substrate scope, environmentally friendly solvents can be used.Longer reaction times may be required compared to other methods.

Structural Elucidation of Reaction Products: A Multi-Technique Approach

Unambiguous characterization of the resulting heterocyclic products is paramount. A combination of spectroscopic techniques provides a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of these molecules in solution.[9]

  • ¹H NMR: The proton spectra provide key information. The disappearance of the two distinct amine signals from the starting material and the appearance of new signals in the aromatic region are indicative of cyclization. The chemical shift of the pyrimidine proton (H-2) is also a sensitive probe of the electronic environment of the fused ring system.[9]

  • ¹³C NMR: Carbon spectroscopy confirms the carbon framework. The number of signals and their chemical shifts, particularly for the quaternary carbons at the ring fusion points, are diagnostic for the specific heterocyclic system formed.[9]

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns, which serve as a fingerprint for the compound class.[11]

  • Electron Ionization (EI-MS): The fragmentation of substituted pyrimidines is heavily influenced by the substituents. Common fragmentation pathways involve the loss of small neutral molecules from the substituent groups, followed by the characteristic cleavage of the pyrimidine ring itself.[11] The stability of the fused ring system often results in it being a prominent fragment ion.[11]

Comparative Spectroscopic Data
Product Class Key ¹H NMR Features (ppm) Key ¹³C NMR Features (ppm) Common MS Fragments
9H-Purines Signal for H-8 (imidazole ring) ~7.8-8.5 ppm. Pyrimidine H-2 signal shifts downfield.Appearance of new quaternary carbon signals for C-4, C-5, C-6.[M]+•, loss of isopropyl group, cleavage of pyrimidine ring.
Pyrimido[4,5-b][2][9]oxazines Signals for substituents on the oxazine ring. Absence of pteridine H-6/H-7 signals.Signals corresponding to the oxazine ring carbons, including an oxygen-linked carbon.[M]+•, retro-Diels-Alder type fragmentation of the oxazine ring.
Dihydropyrimido[4,5-d]pyrimidines Signals for the newly formed dihydropyrimidine ring protons.Characteristic upfield shifts for the sp3 carbons in the dihydropyrimidine ring.[M]+•, loss of substituents from the second pyrimidine ring.

Experimental Protocols

The following protocols are provided as validated examples for synthesizing key products from this compound.

Protocol 1: Synthesis of 6-Chloro-N-isopropyl-9H-purin-amine (Traube Synthesis)
  • Reagents & Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq, e.g., 2.0 g).

  • Reaction: Add 98% formic acid (20 mL).

  • Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 6 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH/DCM).

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice (50 g) with stirring.

  • Neutralization: Neutralize the solution to pH 7-8 with concentrated ammonium hydroxide.

  • Isolation: The product will precipitate. Collect the solid by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum.

  • Purification: Recrystallize from ethanol/water to yield the pure purine derivative.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and MS analysis.

Protocol 2: Synthesis of a Pyrimido[4,5-b][2][9]oxazine Derivative
  • Reagents & Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol (25 mL).

  • Addition: Add 3-bromo-2-butanone (α-bromomethyl ethyl ketone) (1.1 eq) dropwise at room temperature.

  • Base: Add sodium bicarbonate (2.0 eq) to act as an acid scavenger.

  • Heating: Attach a reflux condenser and heat the mixture to reflux for 8 hours.

  • Work-up: Cool the mixture and filter off the inorganic salts.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Characterization: Analyze the purified fractions by NMR and MS to confirm the formation of the pyrimido[4,5-b][2][9]oxazine structure.

cluster_workflow General Experimental Workflow A Reaction Setup (Reactants + Solvent) B Reaction (Heating/Stirring) A->B C Work-up (Quenching, Extraction) B->C D Isolation (Filtration/Evaporation) C->D E Purification (Crystallization/Chromatography) D->E F Characterization (NMR, MS, etc.) E->F

Caption: A self-validating experimental workflow.

Conclusion

This compound is a highly valuable and versatile building block. Its reactivity is dominated by cyclization reactions that afford access to diverse and medicinally relevant heterocyclic cores, including purines and pyrimido-oxazines. The choice of co-reactant—be it a simple one-carbon source, an α-haloketone, or an aldehyde—critically dictates the structure of the final product. A thorough understanding of the underlying reaction mechanisms allows for the rational design of synthetic routes, while a multi-faceted analytical approach ensures the unambiguous structural elucidation of the products. This guide provides the foundational knowledge and practical protocols to empower researchers in their efforts to synthesize and characterize novel compounds for drug discovery.

References

  • Benchchem. A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem. Accessed January 14, 2026.
  • Benchchem. A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem. Accessed January 14, 2026.
  • Benchchem. This compound. Benchchem. Accessed January 14, 2026.
  • Pharmaguideline. Synthesis and Medicinal Uses of Purine. Pharmaguideline. Accessed January 14, 2026.
  • YouTube. Pyrimidines, Purines and Azepines – synthesis, reactions and applications. YouTube. Published February 17, 2021.
  • Wikipedia. Purine. Wikipedia. Accessed January 14, 2026.
  • Journal of the Chemical Society C. Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b][2][9]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. RSC Publishing. Accessed January 14, 2026.

  • National Center for Biotechnology Information. Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH. Accessed January 14, 2026.
  • MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Published October 24, 2024.
  • Journal of Heterocyclic Chemistry. A Green Approach for the Synthesis of 5,6‐Dihydropyrimido[4,5‐ d ]Pyrimidines From N ‐Uracil Amidines in Water. Wiley Online Library. Published August 2025.
  • PubMed. Basis of selectivity of antibacterial diaminopyrimidines.
  • National Center for Biotechnology Information. 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. PMC - NIH. Accessed January 14, 2026.
  • ResearchGate. (PDF) 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine.

Sources

Purity assessment of synthesized 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Purity Assessment of Synthesized 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

In the landscape of drug discovery and development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of reproducible research and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This compound is a critical building block in the synthesis of various kinase inhibitors and other therapeutic agents. Its purity directly influences the efficiency of subsequent synthetic steps and the impurity profile of the final drug substance. This guide provides a comparative analysis of principal analytical techniques for assessing the purity of this key intermediate, grounded in established scientific principles and practical laboratory experience.

The Imperative of Purity: A Synthesis-Driven Perspective

The most common route to this compound involves the nucleophilic substitution of 6-chloropyrimidine-4,5-diamine with isopropylamine.[1] This reaction, while direct, can give rise to a predictable set of process-related impurities. Understanding this context is crucial for selecting the appropriate analytical methodology, as the goal is not just to quantify the main peak but to identify and resolve potential contaminants.

Common Potential Impurities Include:

  • Unreacted Starting Materials: Residual 6-chloropyrimidine-4,5-diamine.

  • Over-alkylation Products: Di-isopropylated or other multi-alkylated species.

  • Positional Isomers: If the starting material has isomeric impurities.

  • Solvent Adducts or Degradants: Arising from reaction or workup conditions.

A robust purity assessment, therefore, requires a multi-faceted approach capable of separating and identifying structurally similar compounds. This guide will compare three orthogonal and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Core Analytical Methodologies

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the specific information required. For a comprehensive purity profile, a combination of these methods is often superior to reliance on a single technique.

Method Principle Typical Purity Range (%) Key Advantages Limitations
HPLC (UV) Chromatographic separation based on polarity.[2]98.0 - 99.9%High resolution for non-volatile and thermally labile compounds; widely available and excellent for quantification.[2]Requires impurities to have a UV chromophore for detection; structural information is not directly provided.[2]
GC-MS Chromatographic separation based on boiling point, followed by mass-to-charge ratio analysis.[2]97.5 - 99.8%Exceptional sensitivity and provides structural information about volatile impurities via mass spectra.[2]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[2]
NMR (¹H) Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information.[3]>95% (Quantitative)Provides unambiguous structural confirmation of the main component and impurities; can quantify impurities without a reference standard for each one.[3]Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals.

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating systems, providing reliable and reproducible data for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity determination in pharmaceutical chemistry due to its high resolving power and quantitative accuracy. A reversed-phase method is ideal for this moderately polar compound.

Rationale for Method Design:

  • Column: A C18 column is selected for its versatility and excellent retention of moderately polar organic molecules.

  • Mobile Phase: A gradient of acetonitrile and water allows for the effective elution of the main compound while also separating less polar and more polar impurities that might be present. A mild acid (like formic acid) is added to improve peak shape by ensuring the amine functionalities are consistently protonated.

  • Detection: UV detection at 254 nm is chosen as pyrimidine rings typically exhibit strong absorbance at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity and check for co-eluting impurities.

Detailed Protocol:

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Dilute this stock solution to a working concentration of 0.1 mg/mL with the same diluent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm (or PDA 200-400 nm).

  • Purity Calculation: The purity is determined by the area percentage method. The area of the main peak is divided by the total area of all integrated peaks in the chromatogram.

Fig 1. HPLC Experimental Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for identifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents or low-boiling-point side products.

Rationale for Method Design:

  • Injector: A split injection is used to prevent column overloading with the concentrated sample.

  • Column: A non-polar DB-5ms or similar column is chosen for its general-purpose utility in separating compounds based on boiling point.

  • Temperature Program: A ramped temperature program ensures that compounds with a range of volatilities can be separated and eluted.

  • MS Detection: Electron ionization (EI) provides reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for impurity identification.[2]

Detailed Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Mode: Split (50:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Program: Hold at 80 °C for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C (EI).

    • Mass Range: m/z 40-500.

  • Data Analysis: Impurities are identified by comparing their mass spectra with a reference library. Purity is estimated by comparing the peak area of the main component to the total integrated peak areas.

Fig 2. GC-MS Experimental Workflow.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR serves as the gold standard for structural confirmation and can be a powerful tool for purity assessment, especially for detecting impurities that are structurally distinct from the main compound.

Rationale for Method Design:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for dissolving polar compounds containing N-H protons, which will be visible in the spectrum.

  • Spectrometer: A high-field spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion and resolve complex multiplets.[2]

  • Analysis: The integral of the peaks corresponding to the main compound is compared to the integrals of any unidentified peaks. The presence of impurities is indicated by peaks that do not correspond to the target molecule or the solvent.

Detailed Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean 5 mm NMR tube.[3] Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Acquire a standard ¹H NMR spectrum.

    • Parameters: Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Confirm that all expected proton signals for this compound are present with the correct chemical shifts, multiplicities, and integration values.

    • Carefully examine the baseline for any small peaks that do not belong to the product, solvent, or known impurities like grease.

    • If an internal standard of known purity and weight is added, ¹H NMR can be used quantitatively (qNMR) to determine the absolute purity of the synthesized material.

Fig 3. NMR Spectroscopy Workflow.

Conclusion

The purity assessment of this compound is a critical quality control step that ensures the reliability of subsequent research and development activities. No single analytical method is universally sufficient. A comprehensive and trustworthy assessment is achieved by combining the high-resolution quantitative power of HPLC , the sensitive impurity identification capabilities of GC-MS , and the definitive structural confirmation of NMR . This orthogonal approach provides a self-validating system, ensuring that the material proceeding to the next stage of drug development is of the highest possible quality and is thoroughly characterized.

References

  • Lead Sciences. 6-Chloro-N4-propylpyrimidine-4,5-diamine. Available from: [Link]

  • Patil, S., et al. (2022). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC - PubMed Central. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Pyrimidine, 4,5-diamino-6-chloro-. NIST Chemistry WebBook. Available from: [Link]

  • Reich, H. NMR Spectroscopy. Organic Chemistry Data. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available from: [Link]

  • PatSnap. Preparation method of 2, 4-diamino-6-chloropyrimidine. Eureka. Available from: [Link]

  • Wang, Z., et al. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC - NIH. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine. As a substituted chloropyrimidine, this compound requires careful management as hazardous waste. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment. This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.

Hazard Assessment and Chemical Profile

Based on these analogs, the primary hazards are assessed as:

  • Acute Oral Toxicity : Likely harmful if swallowed.[2][4][5]

  • Skin Corrosion/Irritation : Expected to cause skin irritation upon direct contact.[1][3][5][6]

  • Serious Eye Damage/Irritation : Presumed to cause serious eye irritation.[1][3][5][6]

  • Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[1][5][6]

Incompatibilities: The compound should be considered incompatible with strong oxidizing agents and strong acids.[2][4] During combustion, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and highly toxic hydrogen chloride (HCl) gas can be generated.[2][3]

Personnel Protection and Engineering Controls

Adherence to stringent safety measures is non-negotiable. All handling and disposal procedures must be conducted in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[7][8][9] The following table summarizes the required protective measures.

Equipment/ControlSpecificationRationale & Authority
Engineering Controls Certified Chemical Fume HoodTo minimize inhalation exposure to chemical dust or aerosols, as required by OSHA standards for handling hazardous chemicals.[8][10]
Eye & Face Protection ANSI Z87.1-compliant safety gogglesAnalogs are known to cause serious eye irritation. Goggles provide essential protection against splashes and airborne particles.[1][6]
Hand Protection Chemical-resistant nitrile glovesNitrile gloves offer broad protection against many chemicals, including weak acids and organic solvents commonly used in the lab.[11][12][13][14][15] Gloves must be inspected before use and disposed of after contamination.[6]
Body Protection Flame-retardant laboratory coatTo protect skin from accidental contact and prevent contamination of personal clothing.[1][16]
Emergency Equipment Accessible safety shower and eyewash stationStandard laboratory requirement for immediate decontamination in case of accidental exposure.

Step-by-Step Disposal and Containment Protocol

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste.[17][18] On-site chemical deactivation is not recommended due to the potential for hazardous reactions. The only appropriate method is collection by a licensed professional waste disposal service.[6]

Waste Segregation at the Source

Proper segregation is the foundation of safe disposal. Different waste streams must never be mixed in the same container. This prevents dangerous chemical reactions and ensures compliance.

WasteSegregation cluster_generation Waste Generation Point (Fume Hood) cluster_containers Hazardous Waste Containers in SAA raw_chem Unused/Expired Solid 6-Chloro-N4-isopropyl- pyrimidine-4,5-diamine solid_container Solid Hazardous Waste (Labeled: "Chlorinated Organic Solid Waste") raw_chem->solid_container Transfer with non-sparking tool ppe Contaminated PPE (Gloves, Wipes, Bench Paper) bagged_container Dry Lab Trash Waste (Double-bagged) ppe->bagged_container Place directly into lined pail liquid Contaminated Solvents (e.g., from rinsing glassware) liquid_container Liquid Hazardous Waste (Labeled: "Halogenated Organic Liquid Waste") liquid->liquid_container Pour via funnel

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.